molecular formula C13H7Cl3N2O3S B15615537 FBPase-1 inhibitor-1 CAS No. 883973-99-7

FBPase-1 inhibitor-1

货号: B15615537
CAS 编号: 883973-99-7
分子量: 377.6 g/mol
InChI 键: JCXZHFCBNFFHRC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FBPase-1 inhibitor-1 is a useful research compound. Its molecular formula is C13H7Cl3N2O3S and its molecular weight is 377.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N2O3S/c14-7-2-4-11-10(5-7)17-13(21-11)18-22(19,20)12-6-8(15)1-3-9(12)16/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXZHFCBNFFHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Allosteric Inhibition of Fructose-1,6-bisphosphatase-1: A Technical Guide to the Core Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-1,6-bisphosphatase-1 (FBPase-1), a key regulatory enzyme in the gluconeogenic pathway, represents a critical therapeutic target for metabolic diseases, particularly type 2 diabetes. Its activity is exquisitely controlled by allosteric regulation, most notably by adenosine (B11128) monophosphate (AMP), which signals a low cellular energy state. This technical guide provides an in-depth exploration of the allosteric inhibition mechanism of FBPase-1, with a focus on both the natural inhibitor AMP and synthetic inhibitory compounds. We will delve into the structural basis of inhibition, present quantitative data for various inhibitors, detail key experimental protocols for studying this interaction, and illustrate the underlying signaling pathways and mechanisms through comprehensive diagrams.

Introduction: FBPase-1 in Metabolic Regulation

Fructose-1,6-bisphosphatase-1 (FBPase-1) catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate (B84403), a rate-limiting step in gluconeogenesis.[1] This pathway is crucial for maintaining glucose homeostasis, particularly during periods of fasting or low carbohydrate intake.[2] In pathological states such as type 2 diabetes, elevated hepatic glucose production, largely driven by unchecked gluconeogenesis, contributes significantly to hyperglycemia.[3][4] Consequently, inhibiting FBPase-1 is a promising therapeutic strategy to lower blood glucose levels.[3][5]

The regulation of FBPase-1 is tightly coupled with the opposing glycolytic pathway, which is governed by phosphofructokinase-1 (PFK-1). This reciprocal regulation prevents futile cycling of fructose-6-phosphate and fructose-1,6-bisphosphate.[6][7] Allosteric effectors play a pivotal role in this control. While citrate (B86180) activates FBPase-1, AMP and fructose-2,6-bisphosphate are potent allosteric inhibitors.[7][8]

The Core Mechanism of Allosteric Inhibition

FBPase-1 exists as a homotetramer, which can adopt at least two distinct quaternary conformations: the active 'R' (relaxed) state and the inactive 'T' (tense) state.[8][9] The allosteric inhibition of FBPase-1 is fundamentally driven by the binding of inhibitors to a site distinct from the active site, which induces a conformational shift from the R state to the T state.[5][9]

The natural allosteric inhibitor, AMP, binds to a specific site at the interface of the subunits.[9][10] This binding event triggers a significant rotation of the subunits relative to each other, leading to a less active enzymatic conformation.[5] The binding of AMP to just two of the four subunits appears sufficient to induce this global allosteric transition and achieve complete inhibition.[11] The muscle isoform of FBPase is notably more susceptible to AMP inhibition than the liver isoform.[12]

Several key amino acid residues are crucial for AMP binding and the subsequent allosteric signal transmission. For instance, Lys-112 and Tyr-113 in pig kidney FBPase directly interact with the phosphate and ribose moieties of AMP, respectively.[10] Mutation of these residues dramatically reduces the enzyme's affinity for AMP.[10]

Beyond the canonical AMP binding site, a "novel allosteric site" has been identified at the center of the tetramer where all four subunits converge, offering an alternative target for inhibitor design.[8][13]

Quantitative Data on FBPase-1 Inhibitors

A variety of natural and synthetic allosteric inhibitors of FBPase-1 have been characterized. The following tables summarize key quantitative data for some of these compounds, providing a comparative overview of their inhibitory potency.

InhibitorEnzyme SourceIC50 (µM)Ki (µM)Notes
Natural Inhibitors
AMPPig Kidney1.3-Natural allosteric inhibitor.[9]
AMPHuman Liver9.7-Natural allosteric inhibitor.[9]
AMPTrachemys scripta elegans (control liver)11.8-I50 value for inhibition.[14]
AMPTrachemys scripta elegans (anoxic liver)8.3-I50 value for inhibition, showing increased sensitivity in anoxia.[14]
ADPTrachemys scripta elegans (control liver)11.8 (mM)-I50 value for inhibition.[14]
ADPTrachemys scripta elegans (anoxic liver)8.3-I50 value for inhibition.[14]
Synthetic Inhibitors
FBPase-1 inhibitor-1Human3.41.1A cell-permeable benzoxazolo-sulfonamide compound that competes at the AMP allosteric binding site.[15][16][17]
MB05032Human Liver0.016 (EC50)-A potent AMP mimetic.[4][8]
Compound 1bPig Kidney31.6 ± 1.6-A thiazole-based inhibitor identified through virtual high-throughput screening.[8]
Compound 4cPig Kidney6 ± 0.5-A derivative of compound 1b with enhanced potency.[8]
Compound 10bPig Kidney1.1 ± 0.1-A tight-binding fragment identified for fragment-based drug design.[8]
Compound 15Pig Kidney1.5-An inhibitor developed from the achyrofuran (B1244928) scaffold.[9]
Compound 15Human Liver8.1-An inhibitor developed from the achyrofuran scaffold.[9]
Compound 16Pig Kidney5.0-An inhibitor developed from the achyrofuran scaffold.[9]
Compound 16Human Liver6.0-An inhibitor developed from the achyrofuran scaffold.[9]
Indole Derivative 22f-Submicromolar-A novel inhibitor with an N-acylsulfonamide moiety.[18]
Indole Derivative 22g-Submicromolar-A novel inhibitor with an N-acylsulfonamide moiety.[18]

Experimental Protocols

The study of FBPase-1 allosteric inhibition relies on robust experimental methodologies. Below are detailed protocols for key assays.

FBPase-1 Activity Assay (Coupled-Enzyme Assay)

This spectrophotometric assay is widely used to measure the enzymatic activity of FBPase-1.[8][9]

Principle: The product of the FBPase-1 reaction, fructose-6-phosphate, is converted to glucose-6-phosphate by phosphoglucose (B3042753) isomerase. Subsequently, glucose-6-phosphate dehydrogenase oxidizes glucose-6-phosphate, leading to the reduction of NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm, which is directly proportional to the FBPase-1 activity.

Reagents:

  • Assay Buffer: 0.2 M Tris, 4 mM MgCl₂, 4 mM (NH₄)₂SO₄, 0.1 mM EDTA, pH 7.5

  • NADP⁺ solution: 0.2 mM

  • Phosphoglucose isomerase: 1.4 units

  • Glucose-6-phosphate dehydrogenase: 0.5 units

  • FBPase-1 enzyme: e.g., 9 ng of purified pig kidney FBPase

  • Inhibitor solution: varying concentrations (e.g., 0 - 300 µM)

  • Substrate: 70 µM Fructose-1,6-bisphosphate (FBP)

Procedure:

  • In a cuvette, combine the assay buffer, NADP⁺ solution, phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, the desired concentration of the inhibitor, and the FBPase-1 enzyme.

  • Equilibrate the mixture at 30°C.

  • Initiate the reaction by adding the FBP substrate.

  • Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • To determine the IC50 value of an inhibitor, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.

Allosteric Site Binding Confirmation (Competition Assay)

This assay confirms that a novel inhibitor binds to the allosteric site by competing with a known allosteric ligand.[8][9]

Principle: A fluorescent analog of AMP, 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-monophosphate (TNP-AMP), exhibits fluorescence only when bound to the allosteric site of FBPase-1. If a test compound also binds to this site, it will displace TNP-AMP, leading to a decrease in fluorescence.

Reagents:

  • Purified FBPase-1 enzyme

  • TNP-AMP solution

  • Test inhibitor solution at various concentrations

Procedure:

  • Add TNP-AMP to a solution of FBPase-1 at a concentration approximately 0.5 times its Kd or IC50 value.

  • Measure the baseline fluorescence of the FBPase-1-TNP-AMP complex.

  • Add increasing concentrations of the test inhibitor to the solution.

  • Measure the fluorescence at each inhibitor concentration.

  • A substantial decrease in fluorescence upon the addition of the test inhibitor indicates that it competes with TNP-AMP for binding at the allosteric site.

Visualizing the Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways, the mechanism of allosteric inhibition, and the experimental workflow.

FBPase_Signaling_Pathway cluster_Glycolysis Glycolysis cluster_Gluconeogenesis Gluconeogenesis cluster_Regulation Allosteric Regulation F6P Fructose-6-Phosphate PFK1 PFK-1 F6P->PFK1 F16BP_gly Fructose-1,6-Bisphosphate PFK1->F16BP_gly F16BP_glu Fructose-1,6-Bisphosphate FBPase1 FBPase-1 F16BP_glu->FBPase1 F6P_glu Fructose-6-Phosphate FBPase1->F6P_glu AMP AMP AMP->PFK1 Activates AMP->FBPase1 Inhibits F26BP Fructose-2,6-Bisphosphate F26BP->PFK1 Activates F26BP->FBPase1 Inhibits Citrate Citrate Citrate->FBPase1 Activates Allosteric_Inhibition_Mechanism FBPase_R FBPase-1 (R-state) Active Conformation FBPase_T FBPase-1 (T-state) Inactive Conformation FBPase_R->FBPase_T Conformational Change Products Fructose-6-Phosphate + Pi FBPase_R->Products Catalysis Substrate Fructose-1,6-Bisphosphate FBPase_T->Substrate Reduced affinity for substrate Inhibitor Allosteric Inhibitor (e.g., AMP) Inhibitor->FBPase_R Binds to allosteric site Substrate->FBPase_R Binds to active site Experimental_Workflow start Start: Purified FBPase-1 and Test Inhibitor assay Perform Coupled-Enzyme Assay with varying inhibitor concentrations start->assay ic50 Determine IC50 Value assay->ic50 competition Perform Competition Assay with TNP-AMP ic50->competition binding_site Confirm Allosteric Site Binding competition->binding_site end End: Characterized Allosteric Inhibitor binding_site->end

References

The Discovery and Synthesis of a Novel FBPase-1 Allosteric Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of FBPase-1 inhibitor-1, a novel allosteric inhibitor of Fructose-1,6-bisphosphatase (FBPase). This document is intended for researchers, scientists, and drug development professionals engaged in metabolic disease research, particularly in the context of Type 2 Diabetes Mellitus (T2DM).

Introduction: Targeting Gluconeogenesis

Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1] In individuals with T2DM, elevated FBPase activity in the liver is a significant contributor to fasting hyperglycemia. Consequently, inhibiting this enzyme presents a promising therapeutic strategy to control excessive hepatic glucose production.[2] this compound, a member of the benzoxazole (B165842) benzenesulfonamide (B165840) class, was identified as a potent, cell-permeable allosteric inhibitor of this critical enzyme.[3][4]

Discovery and Potency Analysis

This compound, chemically identified as 2,5-dichloro-N-(5-chloro-2-benzoxazolyl)-benzenesulfonamide, was discovered through systematic screening and optimization of a novel series of benzoxazole benzenesulfonamides.[5][6] The initial hit compound demonstrated an IC50 of 3.4 µM in a colorimetric malachite green assay.[6][7] This inhibitor functions allosterically, binding to a novel site distinct from the active site or the traditional AMP allosteric site, thereby inducing a conformational change that inactivates the enzyme.[8][9]

Data Presentation: Comparative Inhibitor Potency

The following table summarizes the inhibitory potency (IC50) of this compound in comparison to the natural allosteric inhibitor AMP and other synthetic inhibitors against the FBPase enzyme.

Inhibitor CompoundClass / ScaffoldIC50 Value (µM)Target Enzyme SourceReference
This compound Benzoxazole Benzenesulfonamide3.4 µMHuman[6][7]
AMP (Natural Inhibitor)Purine Nucleotide3.3 µMHuman
MB05032AMP Mimetic0.016 µM (16 nM)Human
Compound 53 Benzoxazole Benzenesulfonamide0.57 µMHuman[5][6]
FBPase-IN-1Not Specified0.22 µMNot Specified
Compound 45 Benzimidazole2.08 µMNot Specified

Signaling Pathways and Mechanism of Action

FBPase-1 is a central control point in the gluconeogenesis pathway. Its inhibition directly curtails the production of glucose from non-carbohydrate precursors.

gluconeogenesis_pathway Pyruvate Pyruvate / Lactate F16BP Fructose-1,6-bisphosphate Pyruvate->F16BP Multiple Steps FBPase FBPase-1 F16BP->FBPase F6P Fructose-6-phosphate FBPase->F6P Glucose Glucose F6P->Glucose Inhibitor This compound (Allosteric) Inhibitor->FBPase AMP AMP AMP->FBPase discovery_workflow TargetID Target Identification (FBPase-1) HTS High-Throughput Screening (HTS) TargetID->HTS HitID Hit Identification (Compound 1, IC50=3.4µM) HTS->HitID SAR Lead Optimization (SAR Studies) HitID->SAR Lead Potent Lead (Compound 53, IC50=0.57µM) SAR->Lead Testing In Vitro / In Vivo Testing Lead->Testing allosteric_inhibition cluster_0 Active Enzyme cluster_1 Inhibited Enzyme Enzyme_A FBPase-1 (R-state) Enzyme_I FBPase-1 (T-state) Enzyme_A->Enzyme_I Conformational Change ActiveSite_A Active Site ActiveSite_I Inactive Site Inhibitor Inhibitor Inhibitor->Enzyme_A Binds to allosteric site Substrate Substrate (F-1,6-BP) Substrate->ActiveSite_A Binds Substrate->ActiveSite_I Cannot Bind

References

Structure-Activity Relationship of Benzoxazole Benzenesulfonamide FBPase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of benzoxazole (B165842) benzenesulfonamide (B165840) inhibitors of fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the gluconeogenesis pathway.[1][2] Inhibition of FBPase is a promising therapeutic strategy for type 2 diabetes by reducing excessive hepatic glucose production.[3] This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes key concepts through structured diagrams.

Core Structure and Binding Mode

The benzoxazole benzenesulfonamide scaffold represents a novel class of allosteric inhibitors of FBPase.[2] X-ray crystallography studies reveal a distinct binding mode where the arylsulfonamide moiety occupies a portion of the AMP allosteric regulatory site, while the benzoxazole group extends into the space between the subunits of the FBPase homotetramer.[1] This unique interaction provides a foundation for the rational design of potent and selective inhibitors.

Quantitative Structure-Activity Relationship (SAR)

The inhibitory activity of the benzoxazole benzenesulfonamide series has been evaluated using a colorimetric malachite green assay, with IC50 values representing the concentration required for 50% inhibition of FBPase activity.[1] The following tables summarize the key SAR findings, illustrating the impact of substitutions on the benzoxazole and benzenesulfonamide rings.

Table 1: Effect of Substitutions on the Benzenesulfonamide Ring
CompoundR1R2R3R4IC50 (µM)
1 HHHH3.4[1]
2 ClHHH2.5
3 HClHH>50
4 HHClH1.8
5 ClHClH0.8
6 BrHBrH1.1
7 FHFH2.2
8 OMeHOMeH3.2

Data sourced from Lai et al., Bioorg. Med. Chem. Lett. 2006, 16(7), 1807-10.

Key Insights:

  • Substitution at the ortho (R1) and meta (R3) positions of the benzenesulfonamide ring is generally favorable for activity.

  • Halogen substitutions, particularly chlorine and bromine, at the 2- and 5-positions (R1 and R4) significantly enhance potency.

  • Substitution at the para position (R2) is detrimental to inhibitory activity.

Table 2: Effect of Substitutions on the Benzoxazole Ring
CompoundR5R6R7IC50 (µM)
5 HHH0.8
9 MeHH1.2
10 ClHH0.9
11 HMeH2.1
12 HClH1.5
13 HHMe0.6
14 HHCl0.57[1]
15 HHOMe1.3

Data assumes a 2,5-dichlorobenzenesulfonamide (B1582122) core and is sourced from Lai et al., Bioorg. Med. Chem. Lett. 2006, 16(7), 1807-10.

Key Insights:

  • Substitutions at the 7-position (R7) of the benzoxazole ring are well-tolerated and can lead to a significant increase in potency.

  • Small, electron-withdrawing groups like chlorine at the 7-position provide the most potent inhibitors in this series.[1]

  • Substitutions at the 5- and 6-positions generally result in a slight decrease in activity compared to the unsubstituted analog.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of benzoxazole benzenesulfonamide FBPase inhibitors.

FBPase Inhibition Assay (Malachite Green)

This colorimetric assay quantifies the amount of free phosphate (B84403) released from the enzymatic reaction of FBPase with its substrate, fructose-1,6-bisphosphate.

Materials:

  • Human FBPase-1

  • Fructose-1,6-bisphosphate (FBP)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl, 1 mM MgCl2, and 0.1 mM EDTA.

  • Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium (B1175870) molybdate (B1676688) in acid.

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

Procedure:

  • To each well of a 96-well plate, add 2 µL of the test compound solution in DMSO.

  • Add 50 µL of the FBPase enzyme solution in assay buffer.

  • Incubate the plate at room temperature for 10 minutes to allow for compound binding.

  • Initiate the enzymatic reaction by adding 50 µL of the FBP substrate solution in assay buffer.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of the Malachite Green reagent.

  • Allow 15 minutes for color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Coupled Enzyme Assay

This continuous spectrophotometric assay measures FBPase activity by coupling the production of fructose-6-phosphate (B1210287) to the reduction of NADP+.

Materials:

  • Human FBPase-1

  • Fructose-1,6-bisphosphate (FBP)

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 1 mM DTT.

  • Coupling Enzymes: Phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase.

  • NADP+

  • Test compounds dissolved in DMSO.

  • UV-transparent 96-well plates or cuvettes.

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.

  • Add the test compound to the reaction mixture.

  • Add the FBPase enzyme and incubate for a short period.

  • Initiate the reaction by adding FBP.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.

  • The rate of the reaction is proportional to the FBPase activity.

  • Calculate the percent inhibition and IC50 values as described for the malachite green assay.

Rat Pharmacokinetic Study

This protocol outlines a general procedure for assessing the pharmacokinetic properties of a lead compound in rats. Compound 17 from the benzoxazole benzenesulfonamide series exhibited excellent bioavailability and a good pharmacokinetic profile in rats.[1]

Animal Model:

  • Male Sprague-Dawley rats (250-300 g).

Procedure:

  • Administer the test compound to a cohort of rats via oral gavage (e.g., 10 mg/kg) and to another cohort via intravenous injection (e.g., 2 mg/kg).

  • Collect blood samples from the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Extract the test compound from the plasma samples using a suitable organic solvent.

  • Analyze the concentration of the test compound in the plasma extracts using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%).

Visualizations

FBPase in the Gluconeogenesis Pathway

FBPase_Pathway Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PEP Phosphoenolpyruvate Oxaloacetate->PEP F16BP Fructose-1,6-bisphosphate PEP->F16BP F6P Fructose-6-phosphate F16BP->F6P G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose FBPase FBPase FBPase->F16BP Inhibitor Benzoxazole Benzenesulfonamide Inhibitor Inhibitor->FBPase inhibits

Caption: Role of FBPase in the gluconeogenesis pathway and its inhibition.

Experimental Workflow for FBPase Inhibitor Screening

Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & SAR cluster_2 In Vivo Evaluation Compound_Library Compound Library Primary_Assay Malachite Green Assay (High-Throughput) Compound_Library->Primary_Assay Identify_Hits Identify Initial Hits Primary_Assay->Identify_Hits Dose_Response Dose-Response Curve (IC50 Determination) Identify_Hits->Dose_Response Coupled_Assay Coupled Enzyme Assay (Mechanism of Inhibition) Dose_Response->Coupled_Assay SAR_Analysis SAR Analysis & Analog Synthesis Coupled_Assay->SAR_Analysis Lead_Compound Lead Compound SAR_Analysis->Lead_Compound PK_Studies Pharmacokinetic Studies (in rats) Lead_Compound->PK_Studies Efficacy_Studies In Vivo Efficacy Studies PK_Studies->Efficacy_Studies

Caption: Workflow for the discovery and evaluation of FBPase inhibitors.

Logical SAR of Benzoxazole Benzenesulfonamides

SAR_Logic cluster_Benzoxazole Benzoxazole Ring cluster_Benzenesulfonamide Benzenesulfonamide Ring Core Benzoxazole Benzenesulfonamide Core Pos7 Position 7 Core->Pos7 Pos56 Positions 5 & 6 Core->Pos56 Pos25 Positions 2 & 5 Core->Pos25 Pos4 Position 4 Core->Pos4 Pos7_Sub Small, EWG (e.g., Cl) -> Increased Potency Pos7->Pos7_Sub Pos56_Sub Substitutions -> Decreased Potency Pos56->Pos56_Sub Pos25_Sub Halogens (e.g., Cl, Br) -> Increased Potency Pos25->Pos25_Sub Pos4_Sub Substitutions -> Decreased Potency Pos4->Pos4_Sub

Caption: Key structure-activity relationships for FBPase inhibition.

References

Probing the FBPase-1 Inhibitor-1 Binding Site on Fructose-1,6-bisphosphatase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the inhibitor binding sites on fructose-1,6-bisphosphatase (FBPase-1), a critical enzyme in gluconeogenesis and a key target for the development of therapeutics for type 2 diabetes. This document details the structural basis of inhibitor binding, presents quantitative data for various inhibitors, outlines experimental protocols for studying these interactions, and provides visual representations of key concepts.

Introduction to Fructose-1,6-bisphosphatase Inhibition

Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenic pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate.[1] In mammals, two primary isoforms exist: FBP1 (liver) and FBP2 (muscle).[1] Elevated hepatic glucose production is a hallmark of type 2 diabetes, making FBPase an attractive target for therapeutic intervention.[2] Inhibition of FBPase can reduce excessive glucose production.[1] Small molecule inhibitors have been developed that target distinct binding sites on the enzyme, leading to modulation of its catalytic activity.[3]

Inhibitor Binding Sites on FBPase-1

FBPase-1, a tetrameric enzyme, possesses three primary binding sites for small molecule inhibitors: the active site, the allosteric site (AMP binding site), and a novel allosteric site.[3]

  • Active Site: This site binds the endogenous substrate, fructose-1,6-bisphosphate (FBP), and the natural inhibitor, fructose-2,6-bisphosphate.[3] Inhibitors targeting this site are typically competitive with the substrate. Key residues involved in substrate and competitive inhibitor binding in porcine FBPase include Asn212, Arg243, Tyr244, Tyr264, and Lys274.

  • Allosteric Site (AMP Binding Site): This site, distinct from the active site, binds the natural allosteric inhibitor adenosine (B11128) monophosphate (AMP).[4] Binding of AMP induces a conformational change in the enzyme from the active R-state to the inactive T-state.[2][5] Many synthetic inhibitors have been developed to mimic the action of AMP.[6] Key residues in the AMP binding site include Lys112 and Tyr113, which are crucial for initiating the allosteric signal transmission.[4]

  • Novel Allosteric Site: A third, more recently discovered allosteric site is located at the interface between the four monomers of the FBPase tetramer.[3] This site has been targeted by inhibitors such as anilinoquinazolines and benzoxazole-2-benzene-sulfonamides.[3] Another novel covalent allosteric site has been identified at Cys128, which, when bound by an inhibitor, can trigger a conformational change involving the N125-S124-S123 pathway to inhibit enzyme activity.[2] A highly constrained pseudo-tetrapeptide has been shown to bind near the center of the tetramer, interacting with residues from three of the four subunits, including Asp187, the backbone carbonyl of residue 71, and the backbone carbonyl of residue 51.[7]

Quantitative Data of FBPase-1 Inhibitors

The following table summarizes the quantitative data for a selection of FBPase-1 inhibitors, categorized by their binding site.

InhibitorBinding SiteTarget Organism/EnzymeIC50KiCitation(s)
Fructose-2,6-bisphosphateActive SitePorcine Liver FBPase--[3]
AMPAllosteric SiteHuman Liver FBPase9.7 µM-[3]
AMPAllosteric SitePig Kidney FBPase1.3 µM-[3]
MB05032Allosteric Site (AMP mimic)Human FBPase16 nM-[1][8]
FBPase-IN-1Allosteric SiteHuman FBPase-10.22 µM-[1]
FBPase-1 inhibitor-1Allosteric Site (AMP competitor)Human FBPase-13.4 µM1.1 µM[4][9][10]
FBPase-IN-2 (HS36)Covalent Allosteric SiteFBPase0.15 µM-[1]
FBPase-IN-3FBPaseFBPase2.08 µM-[1]
FBPase-IN-4FBPaseFBPase-1.78 µM[1]
AnilinoquinazolinesNovel Allosteric SiteFBPase--[3]
Benzoxazole-2-benzene-sulfonamidesNovel Allosteric SiteFBPase--[3]
Disulfiram DerivativesNovel Covalent Allosteric Site (C128)FBPase--[11]
Indole-2-carboxylic acid derivatives (e.g., 22f, 22g)Allosteric SiteFBPaseSub-micromolar-[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize FBPase-1 inhibitors.

Coupled-Enzyme Assay for FBPase Activity

This assay measures the activity of FBPase by coupling the production of its product, fructose-6-phosphate, to a detectable reaction.

Principle: FBPase hydrolyzes fructose-1,6-bisphosphate to fructose-6-phosphate (F6P). F6P is then converted by phosphoglucose (B3042753) isomerase to glucose-6-phosphate, which is subsequently oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is proportional to the FBPase activity.

Materials:

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 1 mM MgCl2.

  • Fructose-1,6-bisphosphate (FBP) solution.

  • Phosphoglucose isomerase.

  • Glucose-6-phosphate dehydrogenase.

  • NADP+.

  • FBPase enzyme.

  • Test inhibitor.

Procedure:

  • Prepare a reaction mixture containing assay buffer, FBP, phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, and NADP+.

  • Add the test inhibitor at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the FBPase enzyme.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Fluorescence Competition Assay

This assay is used to determine if an inhibitor binds to the allosteric AMP site by competing with a fluorescent AMP analog.

Principle: 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-monophosphate (TNP-AMP) is a fluorescent analog of AMP that exhibits enhanced fluorescence upon binding to the allosteric site of FBPase. An inhibitor that binds to the same site will displace TNP-AMP, leading to a decrease in fluorescence.

Materials:

  • FBPase enzyme.

  • Assay buffer.

  • TNP-AMP solution.

  • Test inhibitor.

Procedure:

  • Incubate the FBPase enzyme with a fixed concentration of TNP-AMP in the assay buffer.

  • Measure the baseline fluorescence of the FBPase-TNP-AMP complex.

  • Add increasing concentrations of the test inhibitor to the solution.

  • After an incubation period, measure the fluorescence intensity.

  • A decrease in fluorescence indicates that the inhibitor is competing with TNP-AMP for binding to the allosteric site.

  • Binding constants can be determined by analyzing the fluorescence quenching data.

X-ray Crystallography of FBPase-Inhibitor Complexes

This technique provides a high-resolution three-dimensional structure of the enzyme in complex with an inhibitor, revealing the precise binding mode and interactions.

Procedure Outline:

  • Protein Expression and Purification: Express and purify FBPase to homogeneity.

  • Crystallization:

    • Screen for initial crystallization conditions of the apo-enzyme using techniques like hanging-drop or sitting-drop vapor diffusion with various precipitants, buffers, and additives.

    • Once crystals of the apo-enzyme are obtained, optimize the conditions.

    • To obtain the complex, either co-crystallize FBPase with the inhibitor or soak the apo-enzyme crystals in a solution containing the inhibitor.

  • Data Collection:

    • Mount a single crystal and cryo-protect it (e.g., with glycerol).

    • Expose the crystal to a high-intensity X-ray beam (e.g., from a synchrotron source).

    • Collect diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using molecular replacement with a known FBPase structure as a model.

    • Build an atomic model of the FBPase-inhibitor complex into the resulting electron density map.

    • Refine the model against the experimental data to improve its accuracy.

In Silico Docking

Computational docking simulations are used to predict the binding mode and affinity of an inhibitor to the FBPase binding site.

Procedure Outline:

  • Preparation of the Receptor:

    • Obtain the 3D structure of FBPase from the Protein Data Bank (PDB) or build a homology model.

    • Prepare the protein structure by adding hydrogen atoms, assigning partial charges, and defining the binding site.

  • Preparation of the Ligand:

    • Generate a 3D structure of the inhibitor molecule.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding orientation and conformation of the ligand within the defined binding site of the receptor.

    • The program will score and rank the different binding poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the protein.

    • The docking score can be used as an estimate of the binding affinity.

Site-Directed Mutagenesis

This technique is used to identify key amino acid residues involved in inhibitor binding by systematically replacing them with other amino acids and assessing the impact on inhibitor potency.

Procedure Outline:

  • Primer Design: Design primers containing the desired mutation.

  • Mutagenesis PCR: Use the primers to amplify the plasmid containing the FBPase gene, thereby introducing the mutation.

  • Template Removal: Digest the parental, non-mutated plasmid template using an enzyme like DpnI, which specifically cleaves methylated DNA.

  • Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.

  • Verification: Sequence the plasmid DNA from the resulting colonies to confirm the presence of the desired mutation.

  • Protein Expression and Characterization: Express and purify the mutant FBPase protein.

  • Kinetic Analysis: Perform enzyme activity assays (as described in 4.1) to determine the effect of the mutation on the inhibitor's IC50 or Ki value. A significant change in these values indicates that the mutated residue is important for inhibitor binding.

Visualizations

The following diagrams illustrate key concepts related to FBPase-1 inhibition.

FBPase_Inhibition_Pathway cluster_enzyme Fructose-1,6-bisphosphatase (FBPase) cluster_inhibitors Inhibitors FBPase FBPase (Tetramer) ActiveSite Active Site ActiveSite->FBPase Inhibits (Competitive) AllostericSite Allosteric Site (AMP Site) AllostericSite->FBPase Inhibits (Allosteric) NovelSite Novel Allosteric Site NovelSite->FBPase Inhibits (Allosteric) F26BP Fructose-2,6-bisphosphate F26BP->ActiveSite Binds to AMP AMP AMP->AllostericSite Binds to Synthetic Synthetic Inhibitors Synthetic->AllostericSite Binds to Synthetic->NovelSite Binds to

Caption: FBPase-1 Inhibition Pathways.

Experimental_Workflow cluster_discovery Inhibitor Discovery & Characterization cluster_validation Mechanism of Action Studies HTS High-Throughput Screening (HTS) / Virtual Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Enzyme_Assay Enzyme Kinetics Assay (IC50 Determination) Lead_Opt->Enzyme_Assay Comp_Assay Competition Binding Assay (e.g., Fluorescence) Enzyme_Assay->Comp_Assay Structural Structural Biology (X-ray Crystallography / NMR) Comp_Assay->Structural Mutagenesis Site-Directed Mutagenesis Structural->Mutagenesis

Caption: Experimental Workflow for FBPase Inhibitor Studies.

References

The Role of FBPase-1 Inhibitor-1 in the Regulation of Gluconeogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-1,6-bisphosphatase-1 (FBPase-1) is a critical rate-limiting enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287). Its central role in hepatic glucose production makes it a key therapeutic target for metabolic diseases, particularly type 2 diabetes, where excessive gluconeogenesis contributes to hyperglycemia.[1][2][3] This technical guide provides an in-depth overview of the role and mechanism of FBPase-1 inhibitor-1, a potent allosteric inhibitor of FBPase-1, in the regulation of gluconeogenesis. We will explore its mechanism of action, its impact on key metabolic signaling pathways, and provide detailed experimental protocols for its study.

Introduction to FBPase-1 and Gluconeogenesis

Gluconeogenesis is the metabolic process of generating glucose from non-carbohydrate carbon substrates such as lactate (B86563), glycerol, and glucogenic amino acids. It is essential for maintaining blood glucose levels during periods of fasting or intense exercise.[1] The liver is the primary site of gluconeogenesis.[4] Dysregulation of this pathway, leading to excessive hepatic glucose production, is a hallmark of type 2 diabetes.[1][2]

FBPase-1 catalyzes an irreversible step in gluconeogenesis and is a key point of regulation.[3] The activity of FBPase-1 is tightly controlled by allosteric effectors. AMP, an indicator of low cellular energy, is a potent allosteric inhibitor, while fructose-2,6-bisphosphate also inhibits FBPase-1 activity.[5][6]

This compound: A Potent Allosteric Inhibitor

This compound is a cell-permeable benzoxazole (B165842) benzenesulfonamide (B165840) compound that acts as a potent allosteric inhibitor of FBPase-1.[7][8] It exerts its inhibitory effect by competing with the natural allosteric inhibitor, AMP, for binding to the AMP allosteric site on the enzyme.[7][9] This binding induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity.[10]

Quantitative Data

The inhibitory potency of this compound and other related compounds has been characterized through various in vitro and cell-based assays. The following table summarizes key quantitative data.

CompoundTargetAssay TypeIC50 (µM)Ki (µM)Cell-Based Glucose Production IC50 (µM)Reference(s)
This compound Human FBPase-1Enzymatic (MG)3.41.16.6 (rat hepatoma cells)[7][9][11]
This compound Human FBPase-1Enzymatic (coupled)4.0--[11]
AMP Pig Kidney FBPaseEnzymatic1.3--[10]
AMP Human Liver FBPaseEnzymatic9.7--[10]
MB05032 Human Liver FBPaseEnzymatic0.016--[12]

Signaling Pathways Regulating Gluconeogenesis and FBPase-1

The regulation of gluconeogenesis is a complex process involving the interplay of several key signaling pathways, primarily the insulin (B600854), glucagon (B607659), and AMPK pathways. FBPase-1 is a crucial downstream target of these pathways.

Insulin Signaling Pathway

Insulin is the primary hormone responsible for lowering blood glucose levels. In the liver, insulin signaling suppresses gluconeogenesis.[4] It achieves this in part by activating phosphodiesterases that lower the levels of cAMP, thereby reducing the activity of Protein Kinase A (PKA) and its downstream effects on gluconeogenic gene expression. While insulin does not directly regulate FBPase-1 activity, its overall effect is to decrease the flux through the gluconeogenic pathway where FBPase-1 is a key enzyme.

Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT PDE3B Phosphodiesterase 3B AKT->PDE3B + cAMP cAMP PDE3B->cAMP - PKA Protein Kinase A cAMP->PKA + Gluconeogenesis Gluconeogenesis (including FBPase-1) PKA->Gluconeogenesis +

Figure 1: Simplified Insulin Signaling Pathway and its effect on Gluconeogenesis.

Glucagon Signaling Pathway

Glucagon, a counter-regulatory hormone to insulin, raises blood glucose levels primarily by stimulating hepatic gluconeogenesis and glycogenolysis.[13] Glucagon binds to its G-protein coupled receptor, activating adenylyl cyclase and increasing intracellular cAMP levels. cAMP then activates PKA, which in turn phosphorylates and activates key regulatory enzymes and transcription factors involved in gluconeogenesis. FBPase-1 activity is indirectly stimulated by the glucagon-PKA pathway through the reduction of its inhibitor, fructose-2,6-bisphosphate.

Glucagon_Signaling Glucagon Glucagon Glucagon_Receptor Glucagon Receptor Glucagon->Glucagon_Receptor G_Protein G Protein Glucagon_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase + cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA + PFK2_FBPase2 PFK-2/FBPase-2 PKA->PFK2_FBPase2 + F26BP Fructose-2,6-bisphosphate PFK2_FBPase2->F26BP - FBPase1 FBPase-1 F26BP->FBPase1 - Gluconeogenesis Gluconeogenesis FBPase1->Gluconeogenesis +

Figure 2: Glucagon Signaling Pathway leading to increased Gluconeogenesis.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a cellular energy sensor. When the AMP/ATP ratio is high, indicating low energy status, AMPK is activated. Activated AMPK inhibits energy-consuming pathways like gluconeogenesis and stimulates energy-producing pathways. While the direct regulation of FBPase-1 by AMPK is complex and can be context-dependent, a key mechanism involves the sensing of fructose-1,6-bisphosphate (FBP) levels.[14] Low glucose and low FBP levels can lead to AMPK activation.[14]

AMPK_Signaling Low_Glucose Low Glucose Low_FBP Low Fructose-1,6-bisphosphate Low_Glucose->Low_FBP Aldolase (B8822740) Aldolase Low_FBP->Aldolase dissociation AMPK_Complex v-ATPase-Ragulator-AXIN-LKB1-AMPK Complex Aldolase->AMPK_Complex promotes formation AMPK AMPK AMPK_Complex->AMPK activation Gluconeogenesis Gluconeogenesis (including FBPase-1) AMPK->Gluconeogenesis -

Figure 3: AMPK Signaling in response to low glucose and its inhibition of Gluconeogenesis.

Experimental Protocols

FBPase-1 Activity Assay (Coupled Enzyme Assay)

This protocol describes a colorimetric assay to measure the enzymatic activity of FBPase-1. The production of fructose-6-phosphate is coupled to the reduction of a chromophore, which can be measured spectrophotometrically.

Materials:

  • FBPase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.5 mM MgCl2)

  • Fructose-1,6-bisphosphate (FBP) substrate

  • FBPase-1 enzyme

  • Coupling enzymes (e.g., phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase)

  • NADP+

  • This compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm or 450 nm depending on the kit.[15]

Procedure:

  • Prepare Reagents: Prepare all reagents according to the manufacturer's instructions if using a commercial kit, or to the desired final concentrations in FBPase Assay Buffer.[15]

  • Standard Curve: Prepare a standard curve using a known concentration of fructose-6-phosphate.

  • Reaction Mix: Prepare a reaction mix containing the FBPase Assay Buffer, coupling enzymes, and NADP+.

  • Sample Preparation: Add the FBPase-1 enzyme to the wells of the microplate. For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound for a specified time.

  • Initiate Reaction: Add the FBP substrate to each well to start the reaction.

  • Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance over time at the appropriate wavelength.[15]

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance curve. Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Measurement of Gluconeogenesis in Primary Hepatocytes

This protocol details a method to measure the rate of gluconeogenesis in primary hepatocytes by quantifying the amount of glucose produced from non-carbohydrate precursors.

Materials:

  • Primary hepatocytes

  • Collagen-coated plates

  • Hepatocyte culture medium (e.g., William's Medium E)

  • Glucose-free DMEM supplemented with gluconeogenic substrates (e.g., sodium lactate and sodium pyruvate)

  • This compound

  • Hormones/stimulators (e.g., glucagon or cAMP analogs)

  • Glucose assay kit

  • BCA protein assay kit

Procedure:

  • Cell Seeding: Seed primary hepatocytes on collagen-coated plates and allow them to attach.

  • Starvation: After attachment, wash the cells and incubate them in serum-free medium overnight to deplete intracellular glycogen (B147801) stores.

  • Induction of Gluconeogenesis: Wash the cells with PBS and replace the medium with glucose-free DMEM containing gluconeogenic substrates. Treat the cells with a stimulator of gluconeogenesis (e.g., glucagon) in the presence or absence of varying concentrations of this compound.

  • Sample Collection: After a defined incubation period (e.g., 3-6 hours), collect the culture medium.[16]

  • Glucose Measurement: Measure the glucose concentration in the collected medium using a glucose assay kit.

  • Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA protein assay.

  • Data Analysis: Normalize the glucose production to the total protein content. Calculate the IC50 of this compound on gluconeogenesis.

Experimental Workflow for FBPase-1 Inhibitor Screening

The discovery and characterization of novel FBPase-1 inhibitors typically follow a structured workflow, from initial high-throughput screening to in vivo efficacy studies.

Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies HTS High-Throughput Screening (Biochemical Assay) Hit_Confirmation Hit Confirmation & IC50 Determination HTS->Hit_Confirmation Orthogonal_Assay Orthogonal Assay (e.g., different detection method) Hit_Confirmation->Orthogonal_Assay Selectivity_Assay Selectivity Assays (against related enzymes) Orthogonal_Assay->Selectivity_Assay Gluconeogenesis_Assay Hepatocyte Gluconeogenesis Assay Selectivity_Assay->Gluconeogenesis_Assay Cytotoxicity_Assay Cytotoxicity Assay Gluconeogenesis_Assay->Cytotoxicity_Assay PK_Studies Pharmacokinetic Studies Cytotoxicity_Assay->PK_Studies Efficacy_Studies Efficacy Studies in Diabetic Animal Models PK_Studies->Efficacy_Studies

Figure 4: General workflow for the screening and development of FBPase-1 inhibitors.

Conclusion and Future Directions

This compound represents a promising class of compounds for the therapeutic intervention of type 2 diabetes by directly targeting the overactive gluconeogenic pathway.[2] Its allosteric mechanism of action provides a high degree of specificity, and its efficacy has been demonstrated in both biochemical and cell-based assays.[7][9] Further research and development in this area will focus on optimizing the pharmacokinetic and pharmacodynamic properties of FBPase-1 inhibitors, and conducting comprehensive preclinical and clinical studies to evaluate their safety and long-term efficacy in managing hyperglycemia in diabetic patients. The detailed methodologies and conceptual frameworks provided in this guide are intended to support these ongoing efforts in the scientific and drug development communities.

References

The Ripple Effect: A Technical Guide to the Cellular Pathways Affected by FBPase-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphatase-1 (FBPase-1) is a critical enzyme in the intricate metabolic network of the cell, primarily known for its rate-limiting role in gluconeogenesis.[1] The targeted inhibition of FBPase-1 has emerged as a promising therapeutic strategy for metabolic diseases, notably type 2 diabetes, and is increasingly being explored for its potential in cancer therapy.[2][3] By impeding the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, FBPase-1 inhibitors directly curtail hepatic glucose production.[2] However, the impact of FBPase-1 inhibition extends far beyond this primary mechanism, initiating a cascade of effects that ripple through various interconnected cellular pathways. This technical guide provides an in-depth exploration of these affected pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Data Presentation: Quantitative Analysis of FBPase-1 Inhibitors

The potency and selectivity of FBPase-1 inhibitors are paramount for their therapeutic efficacy. The following tables summarize key quantitative data for a selection of FBPase-1 inhibitors, providing a comparative overview of their biochemical and cellular activities.

InhibitorTargetIC50KiCell-Based AssayReference
AMP (natural inhibitor)Pig Kidney FBPase1.3 ± 0.1 µM--[4]
Human Liver FBPase9.8 ± 0.1 µM--[4]
MB05032Human Liver FBPase16 ± 1.5 nM--[5]
Rat FBPase61 ± 4 nM--[5]
CS-917 (prodrug of MB05032)---Inhibited glucose production from various gluconeogenic substrates in rat hepatocytes.[5]
FBPase-1 inhibitor-1 (CAS 883973-99-7)Human FBPase-13.4 µM1.1 µMBlocks glucose production in rat hepatoma cells (IC50 = 6.6 µM).[6]
Compound 15 (Achyrofuran analog)Pig Kidney FBPase1.5 ± 0.1 µM--[4]
Human Liver FBPase8.1 ± 0.8 µM--[4]
Compound 16 (Achyrofuran analog)Pig Kidney FBPase5.0 ± 0.3 µM--[4]
Human Liver FBPase6.0 ± 0.3 µM--[4]
Usnic AcidPig Kidney FBPase930 ± 11 µM--[4]
Human Liver FBPase371 ± 13 µM--[4]
AnilinoquinazolinesPig Kidney FBPase20 µM - 10 mM--[7]
Benzoxazole-2-benzene-sulfonamidesPig Kidney FBPase---[7]
Compound H27Human Liver FBPase5.3 µM--[8]
Compound H29Human Liver FBPase2.5 µM--[8]
Indole derivatives (22f, 22g)FBPase0.66 µM, 0.50 µM--[9]
FBPase-IN-1FBPase0.22 µM-Reduces blood glucose levels and ameliorates glucose tolerance.[10]
FBPase-IN-2 (HS36)FBPase0.15 µM-Reduces glucose production in hepatocytes.[10]
FBPase-IN-3 (compound 45)FBPase2.08 µM-Potent inhibition of gluconeogenesis.[10]
FBPase-IN-4 (Compound 11n)FBPase-1.78 µM-[10]

Core Cellular Pathways Modulated by FBPase-1 Inhibition

The inhibition of FBPase-1 sets off a chain reaction, influencing a spectrum of cellular processes ranging from central carbon metabolism to cell fate decisions.

Glycolysis and Gluconeogenesis: The Central Axis

The most direct consequence of FBPase-1 inhibition is the reciprocal regulation of glycolysis and gluconeogenesis. By blocking the gluconeogenic pathway, the accumulation of fructose-1,6-bisphosphate can allosterically activate phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis. This shifts the metabolic balance towards glucose breakdown and away from glucose synthesis.[1]

Glycolysis_Gluconeogenesis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 Glycolysis_Products Glycolysis Products (Pyruvate, ATP) F16BP->Glycolysis_Products PFK1 PFK-1 F16BP->PFK1 Activates Gluconeogenesis_Precursors Gluconeogenesis Precursors Gluconeogenesis_Precursors->F16BP FBPase-1 FBPase1 FBPase-1 Inhibitor FBPase-1 Inhibitor Inhibitor->FBPase1 HIF1a_Pathway cluster_nucleus Nucleus HIF1a HIF-1α HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes HIF1_complex->HRE FBPase1 FBPase-1 FBPase1->HIF1a Inhibits Inhibitor FBPase-1 Inhibitor Inhibitor->FBPase1 Inhibits PPARa_Pathway cluster_nucleus Nucleus FBPase1_n Nuclear FBPase-1 PPAR_complex PPARα/RXR Complex FBPase1_n->PPAR_complex Inhibits PPARa PPARα PPARa->PPAR_complex RXR RXR RXR->PPAR_complex PPRE Peroxisome Proliferator Response Element (PPRE) FAO_Genes Fatty Acid Oxidation Gene Transcription PPRE->FAO_Genes PPAR_complex->PPRE Inhibitor FBPase-1 Inhibitor FBPase1_c Cytoplasmic FBPase-1 Inhibitor->FBPase1_c Inhibits FBPase1_c->FBPase1_n Translocation AMPK_Pathway FBPase1_Inhibition FBPase-1 Inhibition Increased_AMP_ATP Increased AMP:ATP Ratio FBPase1_Inhibition->Increased_AMP_ATP AMPK AMPK Increased_AMP_ATP->AMPK Activates Catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism Anabolism Decreased Anabolism (e.g., Gluconeogenesis, Protein Synthesis) AMPK->Anabolism Apoptosis_Pathway FBPase1_Inhibition FBPase-1 Inhibition Metabolic_Stress Metabolic Stress (e.g., Increased ROS) FBPase1_Inhibition->Metabolic_Stress Bax_Bak Bax/Bak Activation Metabolic_Stress->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2/Bcl-xL Bcl2->Bax_Bak Inhibits Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_cellular Cellular & Mechanistic Studies cluster_invivo In Vivo Efficacy & Safety HTS High-Throughput Screening (Biochemical Assay) Hit_Validation Hit Validation (Dose-Response & IC50 Determination) HTS->Hit_Validation Cell_Assay Cell-Based Glucose Production Assay (EC50 Determination) Hit_Validation->Cell_Assay Pathway_Analysis Pathway Analysis (Western Blot, qPCR for HIF-1α, PPARα, AMPK targets) Cell_Assay->Pathway_Analysis OGTT Oral Glucose Tolerance Test (OGTT) in Animal Models Pathway_Analysis->OGTT PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies OGTT->PK_PD Tox Toxicology Studies PK_PD->Tox Lead_Opt Lead Optimization Tox->Lead_Opt Lead_Opt->HTS Iterative Improvement

References

FBPase-1 Inhibitor-1: A Technical Guide for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphatase (FBPase-1) is a critical regulatory enzyme in the gluconeogenesis pathway, responsible for the dephosphorylation of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287).[1][2] Dysregulation of gluconeogenesis is a key factor in the pathophysiology of several metabolic diseases, most notably type 2 diabetes, where excessive hepatic glucose production contributes significantly to hyperglycemia.[1][3] FBPase-1 inhibitors have emerged as a promising therapeutic strategy to modulate this pathway and restore glucose homeostasis. This technical guide provides an in-depth overview of FBPase-1 inhibitor-1 as a research tool, including its mechanism of action, quantitative data, detailed experimental protocols, and its application in studying metabolic diseases.

FBPase-1 inhibitors function by directly targeting and inhibiting the enzymatic activity of FBPase-1, thereby reducing the rate of glucose production in the liver.[4] Many of these inhibitors are allosteric, binding to a site distinct from the active site, often mimicking the natural allosteric inhibitor adenosine (B11128) monophosphate (AMP).[2][5] This targeted inhibition makes FBPase-1 an attractive therapeutic target as it is expected to primarily affect gluconeogenesis without directly impacting glycolysis.[2]

Quantitative Data on FBPase-1 Inhibitors

The potency of FBPase-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following table summarizes the quantitative data for several FBPase-1 inhibitors from preclinical studies.

Compound NameSynonym(s)Target SpeciesIC50KiReference(s)
This compoundCompound 1Human3.4 µM1.1 µM[6]
MB05032Human16 nM[3][7]
MB06322CS-917 (prodrug of MB05032)Human(active form is MB05032)[3][7][8]
AMPAdenosine monophosphatePig kidney, Human liver1.3 µM, 9.8 µM[5]
Usnic AcidPig kidney, Human liver930 µM, 371 µM[5]
Compound 15Pig kidney, Human liver1.5 µM, 8.1 µM[5]
Compound 16Pig kidney, Human liver5.0 µM, 6.0 µM[5]
Compound 45FBPase2.08 µM[9]

Signaling Pathways

FBPase-1 is a key regulatory point in glucose metabolism. Its inhibition has direct consequences on gluconeogenesis and reciprocal effects on glycolysis. The following diagram illustrates the central role of FBPase-1 and the impact of its inhibition.

Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PEP Phosphoenolpyruvate Oxaloacetate->PEP F16BP Fructose-1,6-bisphosphate PEP->F16BP F16BP->PEP F6P Fructose-6-phosphate F16BP->F6P FBPase-1 F6P->F16BP PFK-1 G6P Glucose-6-phosphate F6P->G6P G6P->F6P Glucose Glucose G6P->Glucose PPP Pentose Phosphate Pathway G6P->PPP Glucose->G6P Glycolysis Glycolysis PFK1 PFK-1 Gluconeogenesis Gluconeogenesis FBPase1 FBPase-1 Inhibitor FBPase-1 Inhibitor Inhibitor->FBPase1

FBPase-1 in Glucose Metabolism

Experimental Protocols

FBPase-1 Enzyme Activity Assay (Coupled Enzyme Assay)

This protocol is adapted from commercially available colorimetric assay kits and published literature.[4][10][11] It measures the production of fructose-6-phosphate (F6P) from fructose-1,6-bisphosphate (F1,6BP) by coupling the reaction to the reduction of a chromophore.

Materials:

  • FBPase Assay Buffer (e.g., 20 mM Tris pH 7.8, 10 mM MgCl2, 1 mM NADP)

  • FBPase Converter Enzyme Mix (containing phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase)

  • FBPase Developer (chromophore)

  • Fructose-1,6-bisphosphate (F1,6BP) substrate

  • Fructose-6-phosphate (F6P) standard

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation:

    • For tissue or cell lysates, homogenize in ice-cold FBPase Assay Buffer.

    • Centrifuge to remove insoluble material and collect the supernatant.

    • Protein concentration should be determined and normalized across samples.

  • Standard Curve Preparation:

    • Prepare a series of F6P standards in FBPase Assay Buffer (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

  • Reaction Setup:

    • Add samples, standards, and a positive control (purified FBPase) to the wells of the 96-well plate.

    • Prepare a Reaction Mix containing FBPase Assay Buffer, FBPase Converter, and FBPase Developer.

    • For background controls, prepare a similar mix but replace the F1,6BP substrate with assay buffer.

    • Initiate the reaction by adding the F1,6BP substrate to the sample and standard wells.

  • Measurement:

    • Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 5-60 minutes.

    • Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then measure the absorbance.

  • Calculation:

    • Subtract the background control readings from the sample readings.

    • Calculate the FBPase activity based on the rate of change in absorbance and compare it to the F6P standard curve.

Cellular Glucose Production Assay

This assay measures the effect of an FBPase-1 inhibitor on gluconeogenesis in a cellular context, typically using primary hepatocytes or hepatoma cell lines (e.g., HepG2).

Materials:

  • Primary hepatocytes or hepatoma cell line

  • Glucose-free culture medium supplemented with gluconeogenic precursors (e.g., lactate (B86563) and pyruvate)

  • FBPase-1 inhibitor of interest

  • Glucose assay kit

Procedure:

  • Cell Culture:

    • Plate cells in a multi-well plate and allow them to adhere.

    • Wash the cells with PBS and switch to a glucose-free medium.

  • Inhibitor Treatment:

    • Pre-incubate the cells with varying concentrations of the FBPase-1 inhibitor for a specified period (e.g., 1-2 hours).

  • Induction of Gluconeogenesis:

    • Add gluconeogenic precursors (e.g., 10 mM lactate and 1 mM pyruvate) to the medium.

    • Incubate for a period sufficient to allow for measurable glucose production (e.g., 3-6 hours).

  • Glucose Measurement:

    • Collect the culture supernatant.

    • Measure the glucose concentration in the supernatant using a commercial glucose assay kit.

  • Data Analysis:

    • Normalize the glucose production to the total protein content of the cells in each well.

    • Calculate the IC50 of the inhibitor for cellular glucose production.

In Vivo Efficacy Study in a Diabetic Animal Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of an FBPase-1 inhibitor in a rodent model of type 2 diabetes, such as the Zucker Diabetic Fatty (ZDF) rat.[1][3][12]

Materials:

  • ZDF rats or other suitable diabetic animal model

  • FBPase-1 inhibitor formulated for oral administration

  • Vehicle control

  • Blood glucose meter

  • Oral gavage needles

Procedure:

  • Animal Acclimation and Baseline Measurements:

    • Acclimate the animals to the housing conditions.

    • Measure baseline blood glucose levels.

  • Inhibitor Administration:

    • Administer the FBPase-1 inhibitor or vehicle control via oral gavage. Dosing will depend on the specific compound's pharmacology.

  • Blood Glucose Monitoring:

    • Monitor blood glucose levels at various time points post-administration (e.g., 1, 2, 4, 6, and 24 hours) to assess the acute effects.

    • For chronic studies, administer the inhibitor daily for several weeks and monitor fasting and postprandial blood glucose levels.

  • Oral Glucose Tolerance Test (OGTT):

    • After a period of chronic treatment, perform an OGTT to assess improvements in glucose disposal and insulin (B600854) sensitivity.

    • Fast the animals overnight, administer a glucose bolus via oral gavage, and measure blood glucose at timed intervals.

  • Data Analysis:

    • Compare the blood glucose profiles of the inhibitor-treated group with the vehicle-treated group.

    • Calculate the area under the curve (AUC) for the OGTT to quantify the improvement in glucose tolerance.

Experimental and Drug Discovery Workflow

The discovery and development of FBPase-1 inhibitors typically follow a structured workflow, from initial screening to preclinical evaluation.

HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Characterization Lead_Opt->In_Vitro In_Vitro->Lead_Opt SAR In_Vivo In Vivo Efficacy and Safety In_Vitro->In_Vivo In_Vivo->Lead_Opt DMPK Preclinical Preclinical Candidate Selection In_Vivo->Preclinical

FBPase-1 Inhibitor Discovery Workflow

Conclusion

FBPase-1 inhibitors represent a targeted and promising approach for the treatment of metabolic diseases characterized by excessive gluconeogenesis. The use of specific and potent inhibitors like this compound in well-defined experimental models is crucial for advancing our understanding of metabolic regulation and for the development of novel therapeutics. This technical guide provides a foundational framework for researchers to design and execute robust studies in this area.

References

Foundational Research on Fructose-1,6-bisphosphatase 1 (FBPase-1) as a Therapeutic Target: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fructose-1,6-bisphosphatase 1 (FBPase-1), a key enzyme in gluconeogenesis, has emerged as a significant therapeutic target in multiple disease contexts, most notably in cancer and type 2 diabetes.[1] In normal physiology, FBPase-1 catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate (B84403), a rate-limiting step in the synthesis of glucose from non-carbohydrate precursors.[2] Its role as a metabolic gatekeeper has drawn considerable interest for therapeutic modulation.

In oncology, FBPase-1 is recognized as a tumor suppressor. Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. FBPase-1 counteracts this by diverting metabolites away from glycolysis and towards gluconeogenesis.[2] Consequently, the loss or downregulation of FBPase-1 expression is frequently observed in various cancers, including breast, gastric, liver, and renal carcinomas, and is often associated with advanced tumor stage and poor prognosis.[1] Beyond its enzymatic function, FBPase-1 has been shown to inhibit the activity of hypoxia-inducible factor (HIF), a key transcription factor in cancer progression, through direct protein-protein interaction.[1]

Conversely, in the context of type 2 diabetes, where excessive hepatic glucose production is a primary driver of hyperglycemia, inhibition of FBPase-1 presents a promising therapeutic strategy.[1] By blocking this critical enzyme in the gluconeogenic pathway, FBPase-1 inhibitors can effectively reduce the overproduction of glucose by the liver.[1]

This technical guide provides an in-depth overview of the foundational research on FBPase-1 as a therapeutic target, with a focus on quantitative data for inhibitors, detailed experimental protocols for its study, and a visualization of the key signaling pathways in which it is involved.

Data Presentation: FBPase-1 Inhibitors

The development of small molecule inhibitors of FBPase-1 is a key area of research. These inhibitors primarily target the allosteric site of the enzyme, mimicking the natural inhibitory effect of adenosine (B11128) monophosphate (AMP). Below is a summary of various FBPase-1 inhibitors and their reported potencies.

Compound Class/NameTarget SpeciesAssay TypeIC50KiReference(s)
Natural Products & Analogs
AMP (natural inhibitor)Pig KidneyCoupled-Enzyme Assay1.3 µM-[3]
AMP (natural inhibitor)Human LiverCoupled-Enzyme Assay9.7 µM-[3]
(+)-usnic acidHuman LiverCoupled-Enzyme Assay0.37 mM-[3]
(+)-usnic acidPig KidneyCoupled-Enzyme Assay0.93 mM-[3]
Achyrofuran analog 15Pig KidneyCoupled-Enzyme Assay1.5 µM-[3]
Achyrofuran analog 15Human LiverCoupled-Enzyme Assay8.1 µM-[3]
Achyrofuran analog 16Pig KidneyCoupled-Enzyme Assay5.0 µM-[3]
Achyrofuran analog 16Human LiverCoupled-Enzyme Assay6.0 µM-[3]
Synthetic Inhibitors
FBPase-1 inhibitor-1HumanMalachite Green & Coupled3.4 µM & 4.0 µM-[4]
Compound H27Human LiverIn vitro assay5.3 µM-[5]
Compound H29Human LiverIn vitro assay2.5 µM-[5]
[5-(2-Amino-5-isobutyl-1,3-thiazol-4-yl)-2-furyl]phosphonic acid-In vitro assay10.0, 16.0, 25.0 nM-[5]
3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid-In vitro assay2000.0, 2500.0 nM-[5]
5-(6-Amino-9-isobutyl-9H-purin-8-yl)furan-2-ylphosphonic acid-In vitro assay800.0, 1500.0 nM-[5]
N-{[(2z)-5-Bromo-1,3-Thiazol-2(3h)-Ylidene]carbamoyl}-3-Chlorobenzenesulfonamide-In vitro assay110.0, 330.0 nM-[5]

Enzymatic Kinetic Parameters

Understanding the kinetic properties of FBPase-1 is fundamental to characterizing its activity and the effects of inhibitors.

EnzymeSubstrateKmVmaxReference(s)
Human FBPase-1Fructose 1,6-bisphosphate2.7 µM-[6]
FBPase from renal tubules-mM rangenmoles/min[3]

Experimental Protocols

FBPase-1 Enzyme Activity Assays

Two primary methods are commonly employed to measure the enzymatic activity of FBPase-1: the coupled-enzyme assay and the malachite green assay.

This spectrophotometric assay indirectly measures FBPase-1 activity by coupling the production of its product, fructose-6-phosphate, to a reaction that generates a detectable change in absorbance, typically the reduction of NADP+ to NADPH.

Principle:

  • FBPase-1 converts fructose-1,6-bisphosphate to fructose-6-phosphate.

  • Phosphoglucose isomerase (PGI) isomerizes fructose-6-phosphate to glucose-6-phosphate.

  • Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH.

  • The increase in absorbance at 340 nm due to the production of NADPH is monitored over time and is directly proportional to the FBPase-1 activity.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • Tris-HCl buffer (pH 7.5)

    • MgCl₂

    • (NH₄)₂SO₄

    • EDTA

    • NADP+

    • Phosphoglucose isomerase (PGI)

    • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Enzyme/Inhibitor Addition: Add the purified FBPase-1 enzyme or cell lysate to the reaction mixture. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before starting the reaction.

  • Reaction Initiation: Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate.

  • Data Acquisition: Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve.

This colorimetric assay directly measures the amount of inorganic phosphate (Pi) released from the hydrolysis of fructose-1,6-bisphosphate by FBPase-1.

Principle:

  • FBPase-1 catalyzes the hydrolysis of fructose-1,6-bisphosphate, releasing fructose-6-phosphate and inorganic phosphate (Pi).

  • The reaction is stopped, and a malachite green reagent is added.

  • The malachite green reagent forms a colored complex with the free inorganic phosphate.

  • The absorbance of this complex is measured at approximately 620-660 nm, which is proportional to the amount of phosphate released.

Protocol:

  • Reaction Setup: In a microplate well, combine:

    • Buffer (e.g., Tris-HCl, pH 7.5)

    • MgCl₂

    • FBPase-1 enzyme

    • Inhibitor (if applicable)

  • Reaction Initiation: Start the reaction by adding fructose-1,6-bisphosphate.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

  • Reaction Termination and Color Development: Stop the reaction by adding the malachite green reagent. This reagent is typically acidic and contains molybdate, which complexes with the phosphate.

  • Data Acquisition: After a short incubation for color development, measure the absorbance at 620-660 nm using a microplate reader.

  • Data Analysis: Quantify the amount of phosphate produced by comparing the absorbance to a standard curve generated with known concentrations of phosphate.

Cellular Glucose Production Assay

This assay measures the ability of cells, typically hepatocytes, to produce and secrete glucose, a process in which FBPase-1 plays a crucial role.

Principle: Hepatocytes are cultured in a glucose-free medium containing gluconeogenic precursors (e.g., lactate (B86563) and pyruvate). The amount of glucose secreted into the medium over time is quantified, reflecting the rate of gluconeogenesis. The effect of FBPase-1 inhibitors can be assessed by their ability to reduce glucose production.

Protocol:

  • Cell Culture: Plate primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in collagen-coated plates and allow them to adhere.

  • Starvation: Prior to the assay, starve the cells in a serum-free, glucose-free medium to deplete intracellular glycogen (B147801) stores and upregulate gluconeogenic enzymes.

  • Treatment: Wash the cells and incubate them in a glucose-free medium supplemented with gluconeogenic precursors (e.g., sodium lactate and sodium pyruvate). Treat the cells with the FBPase-1 inhibitor or vehicle control.

  • Sample Collection: At various time points, collect aliquots of the culture medium.

  • Glucose Quantification: Measure the glucose concentration in the collected medium using a commercially available glucose assay kit (e.g., a glucose oxidase-based colorimetric or fluorometric assay).

  • Data Normalization: After the final time point, lyse the cells and measure the total protein content to normalize the glucose production data to the amount of cellular protein.

Signaling Pathways and Experimental Workflows

FBPase-1 Signaling Pathways

FBPase-1 is implicated in several key signaling pathways that are crucial for cell metabolism, proliferation, and survival.

FBPase-1 negatively regulates the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia. This regulation is independent of FBPase-1's enzymatic activity and occurs through direct protein-protein interaction.

FBPase1_HIF1a Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilization HRE_Genes Hypoxia Response Element (HRE) Genes (e.g., GLUT1, VEGF) HIF1a->HRE_Genes Transcriptional Activation FBPase1 FBPase-1 FBPase1->HIF1a Inhibition (Non-enzymatic) Warburg_Effect Warburg Effect (Aerobic Glycolysis) HRE_Genes->Warburg_Effect Angiogenesis Angiogenesis HRE_Genes->Angiogenesis

FBPase-1 directly inhibits HIF-1α activity.

Emerging evidence suggests that FBPase-1 can act as a negative regulator of the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer. Downregulation of FBPase-1 has been shown to enhance the activity of this pathway.

FBPase1_Wnt Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt->Frizzled_LRP Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled_LRP->Destruction_Complex Inhibition beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Nuclear Translocation & Co-activation FBPase1 FBPase-1 FBPase1->beta_Catenin Negative Regulation (Mechanism under investigation) Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes

FBPase-1 negatively regulates Wnt/β-catenin signaling.

FBPase-1's influence on cellular energy status, particularly the AMP:ATP ratio, positions it as a regulator of the AMPK/mTOR signaling pathway. By consuming AMP's substrate (fructose-1,6-bisphosphate) and being allosterically inhibited by AMP, FBPase-1 can influence AMPK activation, which in turn inhibits the mTORC1 complex. Additionally, FBPase-1 has been shown to enhance radiosensitivity by promoting the ubiquitination of mTOR via FBXW7.

FBPase1_mTOR cluster_energy_sensing Energy Sensing cluster_mTOR_regulation mTOR Regulation FBPase1 FBPase-1 AMP High AMP:ATP Ratio (Low Energy) FBPase1->AMP Indirect Regulation FBXW7 FBXW7 FBPase1->FBXW7 Promotes AMPK AMPK AMP->AMPK Activation mTORC1 mTORC1 AMPK->mTORC1 Inhibition Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Promotes mTOR_Ubiquitination mTOR Ubiquitination & Degradation FBXW7->mTOR_Ubiquitination Mediates mTOR_Ubiquitination->mTORC1

FBPase-1 regulates the AMPK/mTOR pathway.
Experimental Workflow for FBPase-1 Inhibitor Discovery and Characterization

The process of identifying and validating novel FBPase-1 inhibitors typically follows a multi-step workflow, beginning with high-throughput screening and progressing to detailed cellular and in vivo characterization.

FBPase1_Workflow HTS High-Throughput Screening (HTS) (e.g., Malachite Green Assay) Primary_Hits Primary Hits HTS->Primary_Hits Dose_Response Dose-Response & IC50 Determination (Coupled-Enzyme or Malachite Green Assay) Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Selectivity_Assay Selectivity Assays (Counter-screens against other phosphatases) Confirmed_Hits->Selectivity_Assay Selective_Hits Selective Hits Selectivity_Assay->Selective_Hits Cellular_Assay Cellular Efficacy Assays (Glucose Production Assay in Hepatocytes) Selective_Hits->Cellular_Assay Lead_Compounds Lead Compounds Cellular_Assay->Lead_Compounds In_Vivo In Vivo Efficacy Studies (e.g., Animal models of diabetes or cancer) Lead_Compounds->In_Vivo Candidate_Drug Candidate Drug In_Vivo->Candidate_Drug

Workflow for FBPase-1 inhibitor discovery.

References

In Silico Docking of FBPase-1 Inhibitor-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico docking of FBPase-1 inhibitor-1, a potent allosteric inhibitor of Fructose-1,6-bisphosphatase 1 (FBPase-1). FBPase-1 is a critical regulatory enzyme in the gluconeogenesis pathway, making it a key target for the development of therapeutics for type 2 diabetes.[1][2][3] This document details the methodologies for molecular docking studies, summarizes key quantitative data, and visualizes the relevant biological pathways and experimental workflows.

Introduction to FBPase-1 and its Inhibition

Fructose-1,6-bisphosphatase 1 (FBPase-1) catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate, a rate-limiting step in gluconeogenesis.[2][3] In type 2 diabetes, elevated rates of hepatic gluconeogenesis contribute significantly to hyperglycemia.[1] Therefore, inhibiting FBPase-1 presents a promising strategy for controlling blood glucose levels.

FBPase-1 is a homotetrameric enzyme that is allosterically regulated. The natural allosteric inhibitor is adenosine (B11128) monophosphate (AMP). This compound (CAS 883973-99-7), a benzoxazole (B165842) benzenesulfonamide, is a synthetic allosteric inhibitor that targets the AMP binding site.[1][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and a closely related, more potent analog, compound 53.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )IC50 (µM)Ki (µM)Binding Site
This compound883973-99-7C13H7Cl3N2O3S377.633.4[1][6]1.1[1][]Allosteric (AMP site)
Compound 53Not AvailableNot AvailableNot Available0.57[8][9]0.22[8]Allosteric (AMP site)

Experimental Protocols: In Silico Molecular Docking

This section outlines a typical protocol for the in silico docking of this compound to the allosteric site of FBPase-1. This protocol is based on methodologies reported for other FBPase-1 inhibitors.[10]

Software
  • Docking Software: Glide (Schrödinger, Inc.) is a commonly used program for docking studies of FBPase inhibitors.[10]

  • Visualization Software: Molecular graphics software such as PyMOL or Chimera is used for visualizing the docked poses and interactions.

Protein Preparation
  • Obtain Crystal Structure: The X-ray crystal structure of human FBPase-1 is obtained from the Protein Data Bank (PDB). A suitable entry is 1FTA, which is a complex of the enzyme with AMP.[10]

  • Protein Preparation Wizard: The protein structure is prepared using the Protein Preparation Wizard in Maestro (Schrödinger). This process includes:

    • Removal of water molecules and any co-crystallized ligands (e.g., AMP).

    • Addition of hydrogen atoms.

    • Assignment of protonation states at a physiological pH.

    • Optimization of hydrogen bond networks.

    • A restrained minimization of the protein structure.

Ligand Preparation
  • Ligand Structure: The 3D structure of this compound is built using a molecular builder or obtained from a chemical database.

  • Ligand Preparation: The ligand is prepared using LigPrep (Schrödinger). This involves:

    • Generating possible ionization states at a target pH of 7.0 ± 2.0.

    • Generating tautomers.

    • Generating stereoisomers if applicable.

    • A conformational search to generate a set of low-energy conformers.

Receptor Grid Generation
  • Grid Box Definition: A receptor grid is generated using Glide. The grid box is centered on the location of the co-crystallized AMP in the 1FTA structure to define the allosteric binding site.[10]

  • Grid Generation: The grid is generated with default parameters for the given protein structure.

Molecular Docking
  • Docking Mode: Docking is performed using the high-precision (XP) mode of Glide to achieve higher accuracy in predicting the binding pose.[10]

  • Ligand Docking: The prepared conformers of this compound are docked into the generated receptor grid.

  • Pose Selection: The resulting docking poses are ranked based on their GlideScore. The top-ranked poses are visually inspected for their interactions with the key residues in the allosteric site.

Analysis of Docking Results

The best-docked pose is analyzed to identify key molecular interactions, including:

  • Hydrogen Bonds: Identification of hydrogen bond donors and acceptors on both the ligand and the protein.

  • Hydrophobic Interactions: Identification of non-polar residues in the binding pocket that interact with the inhibitor.

  • Binding Energy Estimation: While a precise binding energy for this compound from a docking study is not publicly available, a more negative docking score (e.g., GlideScore) indicates a potentially tighter binding affinity.[10]

Based on the X-ray crystal structure of the more potent analog, compound 53, it is predicted that the arylsulfonamide portion of this compound interacts with a part of the AMP allosteric regulatory site, and the benzoxazole moiety extends into the space between the subunits of the FBPase homotetramer.[8] Key hydrogen bonding interactions are expected with the main chain carbonyl oxygens of Gly26 and Thr27.[8]

Visualizations

Gluconeogenesis Pathway and FBPase-1 Inhibition

The following diagram illustrates the central role of FBPase-1 in the gluconeogenesis pathway and the point of inhibition by this compound.

Gluconeogenesis_Pathway Pyruvate Pyruvate PC Pyruvate Carboxylase Pyruvate->PC Oxaloacetate Oxaloacetate PEPCK PEPCK Oxaloacetate->PEPCK PEP Phosphoenolpyruvate TwoPG 2-Phosphoglycerate PEP->TwoPG ThreePG 3-Phosphoglycerate TwoPG->ThreePG OneThreeBPG 1,3-Bisphosphoglycerate ThreePG->OneThreeBPG G3P Glyceraldehyde-3-Phosphate OneThreeBPG->G3P F16BP Fructose-1,6-bisphosphate G3P->F16BP FBPase1 FBPase-1 F16BP->FBPase1 F6P Fructose-6-phosphate G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose PC->Oxaloacetate PEPCK->PEP FBPase1->F6P Inhibition Inhibitor This compound Inhibitor->FBPase1

Caption: Gluconeogenesis pathway showing the inhibition of FBPase-1.

In Silico Docking Workflow

The following diagram outlines the workflow for the in silico docking of this compound.

Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis ProteinPrep Protein Preparation (PDB: 1FTA) GridGen Receptor Grid Generation (Centroid on AMP site) ProteinPrep->GridGen LigandPrep Ligand Preparation (this compound) Docking Molecular Docking (Glide XP Mode) LigandPrep->Docking GridGen->Docking PoseAnalysis Pose Analysis (GlideScore) Docking->PoseAnalysis InteractionAnalysis Interaction Analysis (H-bonds, Hydrophobic) PoseAnalysis->InteractionAnalysis

Caption: Workflow for the molecular docking of this compound.

Logical Relationship of FBPase-1 Inhibition

The following diagram illustrates the logical relationship between FBPase-1 inhibition and its physiological effect.

Logical_Relationship Inhibitor This compound FBPase1 FBPase-1 Activity Inhibitor->FBPase1 Binds to allosteric site Gluconeogenesis Gluconeogenesis Rate FBPase1->Gluconeogenesis Decreases Glucose Hepatic Glucose Production Gluconeogenesis->Glucose Decreases BloodGlucose Blood Glucose Levels Glucose->BloodGlucose Reduces

References

In-Depth Technical Guide: Chemical Properties and Stability of FBPase-1 Inhibitor-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphatase-1 (FBPase-1) is a rate-limiting enzyme in the gluconeogenesis pathway, making it a key therapeutic target for metabolic diseases such as type 2 diabetes. FBPase-1 inhibitor-1 is a potent, cell-permeable, allosteric inhibitor of this enzyme. This technical guide provides a comprehensive overview of the chemical properties, stability, and relevant experimental protocols for this compound, intended to support research and drug development efforts.

Chemical and Physical Properties

This compound, a benzoxazolo-sulfonamide compound, possesses the following chemical and physical characteristics:

PropertyValue
Chemical Name 2,5-dichloro-N-(5-chloro-2-benzoxazolyl)-benzenesulfonamide
Synonyms F1,6BPase-1 Inhibitor, FBP1 Inhibitor
Molecular Formula C₁₃H₇Cl₃N₂O₃S
Molecular Weight 377.6 g/mol
CAS Number 883973-99-7
Appearance White to off-white crystalline solid
Purity ≥98%
Solubility DMSO: ≥37.1 mg/mLDMF: 20 mg/mLEthanol: ≥1.84 mg/mL (with sonication)Water: Insoluble
UV Maximum (λmax) 204, 287 nm

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

ConditionRecommended StorageStability
Solid -20°C, protected from light≥ 4 years
Stock Solution (in DMSO) Aliquot and store at -80°C, protected from light6 months
Stock Solution (in DMSO) Aliquot and store at -20°C, protected from light1 month

Note: Avoid repeated freeze-thaw cycles of stock solutions. It is recommended to prepare fresh working solutions from the stock on the day of use.

Mechanism of Action and Biological Activity

This compound functions as an allosteric inhibitor of human FBPase-1. It competitively binds to the AMP allosteric binding site, inducing a conformational change that leads to the inhibition of the enzyme's catalytic activity.[1] This mechanism effectively blocks the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287), a critical step in gluconeogenesis.

ParameterValue (in vitro)
IC₅₀ 3.4 µM (Malachite Green assay)4.0 µM (Coupled enzyme assay)[2]
Kᵢ 1.1 µM[1]

In cellular models, this compound has been shown to block glucose production in nutrient-starved rat hepatoma cells with an IC₅₀ of 6.6 µM.[1]

Signaling Pathway

The following diagram illustrates the role of FBPase-1 in the gluconeogenesis pathway and the inhibitory action of this compound.

FBPase_Pathway cluster_gluconeogenesis Gluconeogenesis Pathway cluster_inhibition Inhibition Pyruvate Pyruvate PEP PEP Pyruvate->PEP Multiple Steps F16BP Fructose-1,6-bisphosphate PEP->F16BP Multiple Steps F6P Fructose-6-phosphate F16BP->F6P FBPase-1 FBPase_enzyme FBPase-1 Glucose Glucose F6P->Glucose Multiple Steps Inhibitor This compound Inhibitor->FBPase_enzyme Allosteric Inhibition

Caption: Gluconeogenesis pathway and the allosteric inhibition of FBPase-1.

Experimental Protocols

Determination of IC₅₀ (Malachite Green Assay)

This colorimetric assay quantifies the inorganic phosphate (B84403) released from the FBPase-1-catalyzed hydrolysis of fructose-1,6-bisphosphate.

Workflow:

Malachite_Green_Workflow start Prepare Reagents: - FBPase-1 enzyme - Fructose-1,6-bisphosphate (substrate) - Assay Buffer - this compound dilutions - Malachite Green reagent step1 Add FBPase-1 enzyme and inhibitor dilutions to microplate wells. start->step1 step2 Pre-incubate at room temperature. step1->step2 step3 Initiate reaction by adding substrate. step2->step3 step4 Incubate at 37°C. step3->step4 step5 Stop reaction and develop color by adding Malachite Green reagent. step4->step5 step6 Measure absorbance at ~620-650 nm. step5->step6 end Calculate IC₅₀ from dose-response curve. step6->end

Caption: Workflow for the Malachite Green-based FBPase-1 activity assay.

Detailed Protocol:

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 1 mM EDTA.

  • Prepare Reagents:

    • FBPase-1 Enzyme: Dilute human recombinant FBPase-1 in assay buffer to the desired concentration.

    • Substrate: Prepare a stock solution of fructose-1,6-bisphosphate in water.

    • Inhibitor: Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.

    • Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium (B1175870) molybdate (B1676688) in sulfuric acid.

  • Assay Procedure (96-well plate): a. To each well, add 25 µL of FBPase-1 enzyme solution. b. Add 25 µL of the inhibitor dilution (or buffer for control). c. Pre-incubate for 10 minutes at room temperature. d. Initiate the reaction by adding 25 µL of the fructose-1,6-bisphosphate solution. e. Incubate the plate for 15-30 minutes at 37°C. f. Stop the reaction by adding 100 µL of Malachite Green reagent. g. Incubate for 15 minutes at room temperature to allow for color development. h. Measure the absorbance at a wavelength between 620 nm and 650 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank (no enzyme) from all readings. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Determination of Kᵢ (Coupled Enzyme Assay)

This continuous spectrophotometric assay couples the production of fructose-6-phosphate to the reduction of NADP⁺, which can be monitored as an increase in absorbance at 340 nm.

Workflow:

Coupled_Assay_Workflow start Prepare Reagents: - FBPase-1 enzyme - Fructose-1,6-bisphosphate (substrate) - Coupling enzymes (PGI, G6PDH) - NADP⁺ - Assay Buffer - this compound dilutions step1 Add all reagents except substrate to a cuvette. start->step1 step2 Equilibrate to the desired temperature (e.g., 25°C). step1->step2 step3 Initiate the reaction by adding the substrate. step2->step3 step4 Monitor the increase in absorbance at 340 nm over time. step3->step4 end Calculate initial reaction velocities and determine Kᵢ. step4->end

Caption: Workflow for the coupled enzyme assay to determine FBPase-1 activity.

Detailed Protocol:

  • Prepare Assay Mixture: In a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂), prepare a mixture containing phosphoglucose (B3042753) isomerase (PGI), glucose-6-phosphate dehydrogenase (G6PDH), and NADP⁺.

  • Assay Procedure: a. In a cuvette, combine the assay mixture, FBPase-1 enzyme, and the desired concentration of this compound. b. Equilibrate the mixture to the assay temperature (e.g., 25°C). c. Initiate the reaction by adding varying concentrations of fructose-1,6-bisphosphate. d. Immediately monitor the change in absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: a. Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. b. Determine the Michaelis-Menten constant (Kₘ) in the absence of the inhibitor. c. Use the Cheng-Prusoff equation (Kᵢ = IC₅₀ / (1 + [S]/Kₘ)) to calculate the inhibition constant (Kᵢ).

Solubility Assessment (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Detailed Protocol:

  • Add an excess amount of this compound solid to a known volume of the desired solvent (e.g., DMSO, DMF, PBS pH 7.2) in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Filter or centrifuge the suspension to remove undissolved solid.

  • Quantify the concentration of the dissolved inhibitor in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Chemical Stability Evaluation (Forced Degradation Study)

Forced degradation studies are conducted to identify potential degradation products and pathways and to develop stability-indicating analytical methods.

Detailed Protocol:

  • Prepare solutions of this compound in a suitable solvent.

  • Expose the solutions to various stress conditions, including:

    • Acidic: e.g., 0.1 N HCl at elevated temperature.

    • Basic: e.g., 0.1 N NaOH at elevated temperature.

    • Oxidative: e.g., 3% H₂O₂ at room temperature.

    • Thermal: e.g., elevated temperature (e.g., 60-80°C).

    • Photolytic: Exposure to UV and visible light.

  • At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

  • Characterize the structure of significant degradation products using techniques such as LC-MS/MS and NMR.

Conclusion

This compound is a valuable tool for studying the role of FBPase-1 in gluconeogenesis and for the development of novel therapeutics for metabolic disorders. This guide provides essential information on its chemical properties, stability, and detailed experimental protocols to ensure its effective and reliable use in a research setting. Adherence to these guidelines will facilitate the generation of accurate and reproducible data.

References

The Impact of FBPase-1 Inhibition on Hepatic Glucose Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-1,6-bisphosphatase-1 (FBPase-1) is a rate-limiting enzyme in the gluconeogenesis pathway, primarily in the liver, responsible for the dephosphorylation of fructose-1,6-bisphosphate to fructose-6-phosphate. Dysregulation of FBPase-1 activity is implicated in conditions characterized by excessive hepatic glucose production, most notably type 2 diabetes. Consequently, the development of specific FBPase-1 inhibitors has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the effects of FBPase-1 inhibitors on glucose production in hepatocytes, detailing the mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for researchers in the field.

Introduction to FBPase-1 and its Role in Gluconeogenesis

Gluconeogenesis is the metabolic process by which glucose is synthesized from non-carbohydrate precursors, such as lactate (B86563), pyruvate, glycerol, and certain amino acids. This pathway is crucial for maintaining blood glucose homeostasis, particularly during periods of fasting. The liver is the primary site of gluconeogenesis. FBPase-1 catalyzes a critical and irreversible step in this pathway. Inhibition of FBPase-1 offers a targeted approach to reduce hepatic glucose output without directly affecting other major metabolic pathways like glycolysis or glycogenolysis.[1]

Mechanism of Action of FBPase-1 Inhibitors

The primary mechanism of action for most FBPase-1 inhibitors involves allosteric inhibition. These small molecules are often designed to mimic the natural allosteric inhibitor of FBPase-1, adenosine (B11128) monophosphate (AMP).[2][3] By binding to the AMP allosteric site on the enzyme, these inhibitors induce a conformational change that reduces the enzyme's catalytic activity. This leads to a decrease in the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, thereby suppressing the overall rate of gluconeogenesis and reducing glucose production in hepatocytes.[4]

Quantitative Data on FBPase-1 Inhibitor Efficacy

Several classes of FBPase-1 inhibitors have been developed and characterized. The following table summarizes the in vitro efficacy of representative inhibitors on FBPase-1 activity and glucose production in hepatocytes.

Inhibitor Name/ClassCompound/ExampleTargetAssay SystemIC50 ValueReference
AMP Mimetic (Prodrug) MB06322 (CS-917)Human FBPase-1Enzymatic Assay16 nM (for active form MB05032)[2][5]
MB06322 (CS-917)Rat HepatocytesGlucose Production AssayFull inhibition at 1 µM[6]
Benzoxazole Benzenesulfonamides Compound 53Human FBPase-1Enzymatic Assay0.57 µM[7]
Compound 17Human FBPase-1Enzymatic Assay2.5 µM
Compound 1Human FBPase-1Colorimetric Malachite Green Assay3.4 µM[8]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of FBPase-1 inhibitors on hepatocyte glucose production.

Isolation and Culture of Primary Hepatocytes

Primary hepatocytes are the gold standard for in vitro studies of hepatic metabolism. The following protocol is adapted from established methods for isolating murine primary hepatocytes.[9][10][11]

Materials:

  • Hanks' Balanced Salt Solution (HBSS)

  • Dulbecco's Modified Eagle Medium (DMEM), low glucose

  • Collagenase (Type IV)

  • Fetal Bovine Serum (FBS)

  • Perfusion pump and tubing

  • Surgical instruments

  • 70 µm cell strainer

  • Collagen-coated culture plates

Procedure:

  • Preparation: Prepare sterile HBSS, DMEM, and collagenase solution (e.g., 100 CDU/mL in DMEM). Warm solutions to 37°C.

  • Anesthesia and Surgery: Anesthetize the mouse according to approved institutional protocols. Perform a laparotomy to expose the portal vein and inferior vena cava (IVC).

  • Cannulation and Perfusion: Cannulate the IVC and begin perfusion with warm HBSS at a flow rate of approximately 4-5 mL/min to flush the liver of blood. Cut the portal vein to allow for outflow.

  • Collagenase Digestion: Once the liver is blanched, switch the perfusion to the collagenase solution and continue for 8-12 minutes, or until the liver becomes soft and digested.

  • Hepatocyte Isolation: Carefully excise the liver and transfer it to a sterile petri dish containing cold wash medium (e.g., DMEM with 10% FBS). Gently mince the liver to release the hepatocytes.

  • Filtration and Washing: Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube. Wash the cells by centrifuging at 50 x g for 3 minutes at 4°C and resuspending the pellet in cold wash medium. Repeat the wash step twice.

  • Cell Viability and Plating: Determine cell viability using Trypan Blue exclusion. Plate the hepatocytes on collagen-coated plates in appropriate culture medium (e.g., DMEM with 10% FBS, dexamethasone, and insulin). Allow cells to attach for 4-6 hours before proceeding with experiments.

Glucose Production Assay

This assay measures the rate of glucose production from gluconeogenic precursors in cultured hepatocytes.[12][13]

Materials:

  • Cultured primary hepatocytes

  • Glucose-free, phenol (B47542) red-free DMEM

  • Sodium lactate and sodium pyruvate

  • FBPase-1 inhibitor of interest

  • Glucose oxidase-based assay kit (e.g., Amplex Red Glucose/Glucose Oxidase Assay Kit)

  • Plate reader

Procedure:

  • Pre-incubation: Wash the cultured hepatocytes with PBS and then incubate in glucose-free, phenol red-free DMEM for 2-4 hours to deplete intracellular glucose stores.

  • Treatment: Replace the pre-incubation medium with glucose production medium (glucose-free, phenol red-free DMEM supplemented with gluconeogenic precursors, e.g., 20 mM sodium lactate and 2 mM sodium pyruvate). Add the FBPase-1 inhibitor at various concentrations. Include a vehicle control.

  • Incubation: Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.

  • Sample Collection: Collect the supernatant from each well.

  • Glucose Measurement: Measure the glucose concentration in the supernatant using a glucose oxidase-based assay kit according to the manufacturer's instructions.

  • Normalization: After collecting the supernatant, lyse the cells and measure the total protein content in each well. Normalize the glucose production to the total protein content.

Western Blot Analysis

Western blotting can be used to assess the expression levels of FBPase-1 and key proteins in related signaling pathways.

Materials:

  • Cultured hepatocytes

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FBPase-1, anti-phospho-AMPK, anti-total-AMPK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Wash the treated hepatocytes with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

FBPase-1 Signaling Pathway in Hepatocytes

FBPase_Signaling cluster_gluconeogenesis Gluconeogenesis Pathway Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC PEP Phosphoenolpyruvate Oxaloacetate->PEP PEPCK F16BP Fructose-1,6-bisphosphate PEP->F16BP ... F6P Fructose-6-phosphate F16BP->F6P FBPase-1 G6P Glucose-6-phosphate F6P->G6P PGI Glucose Glucose G6P->Glucose G6Pase AMP AMP AMP->F16BP Inhibits FBPase_Inhibitor FBPase-1 Inhibitor-1 FBPase_Inhibitor->F16BP Inhibits

Caption: Allosteric inhibition of FBPase-1 in the gluconeogenesis pathway.

Experimental Workflow for Assessing FBPase-1 Inhibitor Efficacy

Experimental_Workflow cluster_cell_prep Hepatocyte Preparation cluster_treatment Inhibitor Treatment cluster_assays Data Collection and Analysis Isolate Isolate Primary Hepatocytes Culture Culture on Collagen-Coated Plates Isolate->Culture Preincubate Pre-incubate in Glucose-Free Medium Culture->Preincubate Treat Treat with FBPase-1 Inhibitor Preincubate->Treat Glucose_Assay Glucose Production Assay Treat->Glucose_Assay Western_Blot Western Blot Analysis Treat->Western_Blot MFA Metabolic Flux Analysis Treat->MFA Data_Analysis Data Analysis and Interpretation Glucose_Assay->Data_Analysis Western_Blot->Data_Analysis MFA->Data_Analysis

Caption: Workflow for evaluating FBPase-1 inhibitors in hepatocytes.

Conclusion

FBPase-1 inhibitors represent a targeted and promising approach for the management of diseases characterized by excessive hepatic glucose production. This technical guide provides a foundational understanding of their mechanism of action, quantitative efficacy, and the experimental methodologies required for their evaluation. The detailed protocols and visual workflows are intended to serve as a valuable resource for researchers and drug development professionals working to advance novel therapeutics in this area. Further investigation using techniques such as metabolic flux analysis will continue to elucidate the broader metabolic impact of FBPase-1 inhibition in hepatocytes.

References

Methodological & Application

Application Notes and Protocols for FBPase-1 Inhibitor-1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphatase-1 (FBPase-1) is a key regulatory enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1][2] In many cancer types, the downregulation of FBPase-1 is associated with a metabolic shift towards aerobic glycolysis, known as the Warburg effect, which promotes tumor growth and proliferation.[3][4] FBPase-1 inhibitor-1 is a potent and specific allosteric inhibitor of FBPase-1, making it a valuable tool for studying the role of gluconeogenesis in cancer cell metabolism and for evaluating FBPase-1 as a potential therapeutic target.[5][6] These application notes provide detailed protocols for utilizing this compound in various cell culture experiments.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results.

PropertyValueReference
Molecular Formula C₁₃H₇Cl₃N₂O₃S[6]
Molecular Weight 377.64 g/mol [5]
Appearance White to off-white solid[7]
Solubility DMSO: ≥ 100 mg/mL (264.8 mM)[5]
Water: Insoluble[5]
Ethanol (B145695): Insoluble[5]
Storage (Powder) -20°C for up to 3 years[5]
Storage (Stock Solution) -80°C for up to 1 year (in DMSO)[5]

Note: It is recommended to prepare fresh dilutions from the stock solution for each experiment and to avoid repeated freeze-thaw cycles.

Mechanism of Action

This compound acts as an allosteric inhibitor of FBPase-1.[5] By binding to a site distinct from the active site, it induces a conformational change in the enzyme, leading to a reduction in its catalytic activity.[3] This inhibition blocks the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, a critical step in gluconeogenesis.[1][2] In cancer cells that rely on gluconeogenic pathways, this inhibition can lead to a disruption of cellular metabolism, reduced proliferation, and induction of apoptosis.[3][8]

Signaling Pathway

The inhibition of FBPase-1 by its inhibitor has significant effects on cellular metabolism and related signaling pathways. The following diagram illustrates the central role of FBPase-1 in gluconeogenesis and its downstream consequences in cancer cells.

FBPase_Signaling cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis cluster_cancer_effects Downstream Effects in Cancer Glucose Glucose Fructose-6-Phosphate Fructose-6-Phosphate Glucose->Fructose-6-Phosphate Multiple Steps Fructose-1,6-Bisphosphate Fructose-1,6-Bisphosphate Fructose-6-Phosphate->Fructose-1,6-Bisphosphate PFK-1 Fructose-6-Phosphate_gluco Fructose-6-Phosphate Pyruvate Pyruvate Fructose-1,6-Bisphosphate->Pyruvate Multiple Steps Fructose-1,6-Bisphosphate_gluco Fructose-1,6-Bisphosphate Pyruvate_gluco Pyruvate Pyruvate_gluco->Fructose-1,6-Bisphosphate_gluco Multiple Steps Fructose-1,6-Bisphosphate_gluco->Fructose-6-Phosphate_gluco FBPase-1 HIF-1α_Stabilization HIF-1α Stabilization Fructose-1,6-Bisphosphate_gluco->HIF-1α_Stabilization Leads to Glucose_gluco Glucose Fructose-6-Phosphate_gluco->Glucose_gluco Multiple Steps FBPase-1_Inhibitor This compound FBPase-1_Inhibitor->Fructose-1,6-Bisphosphate_gluco Inhibits Cell_Proliferation Cell Proliferation FBPase-1_Inhibitor->Cell_Proliferation Reduces Apoptosis Apoptosis FBPase-1_Inhibitor->Apoptosis Induces Glycolysis_up Increased Glycolysis HIF-1α_Stabilization->Glycolysis_up STAT3_Activation STAT3 Activation

Caption: FBPase-1 signaling pathway and the effect of its inhibition.

Experimental Protocols

The following are detailed protocols for common cell culture experiments using this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Experimental Workflow

MTT_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Inhibitor Treat cells with this compound (various concentrations) Incubate_24h->Treat_Inhibitor Incubate_48_72h Incubate for 48-72 hours Treat_Inhibitor->Incubate_48_72h Add_MTT Add MTT reagent to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze data and calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Methodology

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Incubation: Incubate the cells for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Quantitative Data Summary

Cell LineAssayIC50 (µM)Reference
Human FBPase-1Enzymatic Assay3.4[6]
Rat Hepatoma CellsGlucose Production6.6[6]
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting and quantifying apoptosis induced by this compound.

Experimental Workflow

Apoptosis_Workflow Start Start Seed_Cells Seed cells in a 6-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Inhibitor Treat cells with this compound Incubate_24h->Treat_Inhibitor Incubate_24_48h Incubate for 24-48 hours Treat_Inhibitor->Incubate_24_48h Harvest_Cells Harvest cells (including floating cells) Incubate_24_48h->Harvest_Cells Wash_Cells Wash cells with cold PBS Harvest_Cells->Wash_Cells Resuspend_Buffer Resuspend cells in Annexin V binding buffer Wash_Cells->Resuspend_Buffer Stain_Annexin_PI Add Annexin V-FITC and Propidium Iodide (PI) Resuspend_Buffer->Stain_Annexin_PI Incubate_15min Incubate for 15 minutes in the dark Stain_Annexin_PI->Incubate_15min Analyze_FACS Analyze by flow cytometry Incubate_15min->Analyze_FACS End End Analyze_FACS->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Methodology

  • Cell Seeding: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment.

  • Treatment: Treat cells with this compound at concentrations determined from the cell viability assay (e.g., 1x and 2x IC50) for 24 to 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V binding buffer to each tube and analyze the samples immediately by flow cytometry.

Expected Results

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on the cell cycle distribution.

Methodology

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

Table 1: IC50 Values of this compound

Assay TypeCell Line/TargetIC50 (µM)Reference
Enzymatic AssayHuman FBPase-13.4[6]
Cellular AssayRat Hepatoma Cells (Glucose Production)6.6[6]

Conclusion

This compound is a valuable research tool for investigating the role of gluconeogenesis in various cellular processes, particularly in the context of cancer metabolism. The provided protocols offer a framework for conducting key in vitro experiments to assess the inhibitor's effects on cell viability, apoptosis, and cell cycle progression. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results. Further investigation into the downstream signaling effects of FBPase-1 inhibition will continue to elucidate its potential as a therapeutic target.

References

Application Notes and Protocols for FBPase-1 Inhibitor-1 in Type 2 Diabetes Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphatase (FBPase-1), a key rate-limiting enzyme in the gluconeogenesis pathway, has emerged as a significant therapeutic target for type 2 diabetes (T2D).[1][2][3][4] Excessive hepatic glucose production (HGP) is a major contributor to hyperglycemia in T2D, and inhibiting FBPase-1 offers a direct mechanism to reduce this overproduction.[1][2][4] Unlike many existing antidiabetic medications that primarily address insulin (B600854) resistance or insufficiency, FBPase-1 inhibitors directly target the synthesis of glucose in the liver.[1][3] This document provides detailed application notes and protocols for the use of FBPase-1 inhibitors in preclinical T2D research models, with a focus on the well-characterized inhibitor MB06322 (CS-917) and its second-generation successor, MB07803.

Mechanism of Action

FBPase-1 catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a critical step in gluconeogenesis. FBPase-1 inhibitors, such as the active metabolite of CS-917 (MB05032), are designed to be potent and selective, often targeting the allosteric site of the enzyme, mimicking the natural inhibitor adenosine (B11128) monophosphate (AMP).[1][5] By inhibiting FBPase-1, these compounds effectively block the conversion of 3-carbon precursors into glucose, thereby reducing the rate of gluconeogenesis and lowering blood glucose levels.[2][5] This action is independent of insulin levels, making it a potentially valuable therapeutic strategy, especially in later stages of T2D where pancreatic β-cell function is compromised.[5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FBPase-1 signaling pathway in the context of gluconeogenesis and a typical experimental workflow for evaluating FBPase-1 inhibitors in a preclinical setting.

Figure 1: FBPase-1 Signaling Pathway in Gluconeogenesis

Experimental_Workflow start Start: Select T2D Animal Model (e.g., Zucker Diabetic Fatty Rat) treatment Administer FBPase-1 Inhibitor (e.g., Oral Gavage of CS-917) start->treatment invitro In Vitro Assays: - FBPase Enzyme Inhibition Assay - Hepatocyte Glucose Production Assay treatment->invitro Parallel Studies invivo In Vivo Studies: - Oral Glucose Tolerance Test (OGTT) - Endogenous Glucose Production (EGP) Measurement - Chronic Dosing Studies treatment->invivo data_collection Data Collection: - Blood Glucose Levels - Plasma Insulin, Lactate, Triglycerides - IC50, EC50 values invitro->data_collection invivo->data_collection analysis Data Analysis and Interpretation data_collection->analysis end Conclusion: Evaluate Therapeutic Potential analysis->end

Figure 2: Experimental Workflow for FBPase-1 Inhibitor Evaluation

Data Presentation: Efficacy of FBPase-1 Inhibitors

The following tables summarize the quantitative data from preclinical studies of FBPase-1 inhibitors in type 2 diabetes models.

Table 1: In Vitro Efficacy of FBPase-1 Inhibitors

CompoundAssaySpeciesIC50 / EC50Reference
MB05032 (active form of CS-917)FBPase Enzyme InhibitionHuman16 nM[5]
MB07729 (active form of MB07803)FBPase Enzyme InhibitionHuman31 nM[7]
MB07729 (active form of MB07803)FBPase Enzyme InhibitionMonkey121 nM[7]
MB07729 (active form of MB07803)FBPase Enzyme InhibitionRat189 nM[7]
MB06322 (CS-917)Glucose Production in HepatocytesHuman~1 µM (full inhibition)[7]

Table 2: In Vivo Efficacy of CS-917 (MB06322) in Zucker Diabetic Fatty (ZDF) Rats

ParameterModelTreatmentDoseEffectReference
Gluconeogenesis (GNG) InhibitionFasting male ZDF ratsSingle oral dose100-300 mg/kg~80% maximal inhibition[1]
Endogenous Glucose Production (EGP) InhibitionFasting male ZDF rats with overt diabetesSingle oral doseNot specified46% inhibition[3]
Blood Glucose ReductionFasting male ZDF rats with overt diabetesSingle oral doseNot specified>200 mg/dL reduction[3]
Blood Glucose Reduction10-week-old male ZDF rats2-week interventionNot specified~44% lowering[3][5]
Hyperglycemia AttenuationHigh-fat diet-fed female ZDF rats2-week treatmentNot specifiedFull attenuation[3][5]
Development of Hyperglycemia6-week-old male ZDF ratsChronic treatmentNot specifiedDelayed development[3][5]
Lactate Levels6-week-old male ZDF rats4 weeks of treatmentNot specified~1.5-fold increase[3]
Glycogen StoresHigh-fat diet-fed female ZDF rats2-week treatmentNot specified~20% reduction[3][5]

Experimental Protocols

In Vitro FBPase Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FBPase-1.

Materials:

  • Purified FBPase-1 enzyme (human or other species)

  • Fructose-1,6-bisphosphate (F1,6BP) substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM KCl, 5 mM MgCl2, 0.5 mM EDTA)

  • Coupling enzymes: phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase

  • NADP+

  • Test compound (FBPase-1 inhibitor)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the test compound in the assay buffer to create a range of concentrations.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test compound dilution or vehicle control

    • Coupling enzymes and NADP+

    • Purified FBPase-1 enzyme

  • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the F1,6BP substrate to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. This measures the rate of NADP+ reduction to NADPH, which is proportional to FBPase-1 activity.

  • Calculate the initial reaction velocity for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model

Objective: To assess the effect of an FBPase-1 inhibitor on glucose tolerance in a diabetic animal model.

Animal Model: Zucker Diabetic Fatty (ZDF) rats are a commonly used model for T2D research.

Materials:

  • ZDF rats (and lean littermates as controls)

  • FBPase-1 inhibitor (e.g., CS-917) formulated for oral administration

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Oral gavage needles

  • Blood glucose meter and test strips

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

Procedure:

  • Acclimate the animals to the experimental conditions.

  • Fast the rats for a specified period (e.g., 6-16 hours) with free access to water.

  • Record the baseline body weight of each animal.

  • Administer the FBPase-1 inhibitor or vehicle control via oral gavage at a predetermined time before the glucose challenge (e.g., 60-90 minutes).

  • At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.

  • Immediately after the baseline blood sample, administer the glucose solution via oral gavage.

  • Collect blood samples at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure the blood glucose concentration at each time point.

  • Plot the mean blood glucose concentration against time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect on glucose tolerance.

Measurement of Endogenous Glucose Production (EGP) In Vivo

Objective: To determine the rate of EGP and the contribution of gluconeogenesis in diabetic animals treated with an FBPase-1 inhibitor.

Principle: This protocol utilizes stable isotope tracers (e.g., [6,6-²H₂]glucose and ²H₂O) to differentiate between glucose produced via glycogenolysis and gluconeogenesis.

Materials:

  • Surgically catheterized conscious, unrestrained diabetic rats (e.g., ZDF rats)

  • FBPase-1 inhibitor

  • Vehicle control

  • [6,6-²H₂]glucose (for measuring total EGP)

  • Deuterium (B1214612) oxide (²H₂O) (for measuring gluconeogenesis)

  • Infusion pumps

  • Blood collection supplies

  • Gas chromatography-mass spectrometry (GC-MS) for isotope enrichment analysis

Procedure:

  • Following a recovery period after catheter implantation surgery, fast the animals overnight.

  • Administer the FBPase-1 inhibitor or vehicle control.

  • Initiate a primed-continuous infusion of [6,6-²H₂]glucose to measure the rate of glucose appearance (Ra), which equals EGP in the basal state.

  • Administer ²H₂O orally to enrich the body water pool to approximately 0.5%.

  • After a tracer equilibration period, collect blood samples at regular intervals.

  • Process the plasma to isolate glucose.

  • Analyze the isotopic enrichment of plasma glucose using GC-MS.

    • The enrichment of [6,6-²H₂]glucose is used to calculate the total EGP.

    • The incorporation of deuterium from ²H₂O into the C-5 position of glucose is used to determine the rate of gluconeogenesis.

  • Calculate the rate of glycogenolysis as the difference between total EGP and the rate of gluconeogenesis.

  • Compare the rates of EGP, gluconeogenesis, and glycogenolysis between the inhibitor-treated and vehicle-treated groups.

Conclusion

FBPase-1 inhibitors represent a promising therapeutic approach for the management of type 2 diabetes by directly targeting excessive hepatic glucose production. The protocols and data presented in these application notes provide a framework for researchers to effectively evaluate the preclinical efficacy and mechanism of action of novel FBPase-1 inhibitors. Careful consideration of the experimental design, including the choice of animal model and analytical methods, is crucial for obtaining robust and translatable results in the development of this class of antidiabetic agents. The potential for side effects such as lactic acidosis, particularly in combination with other medications like metformin, warrants careful monitoring in preclinical studies.[2][7] Future research should continue to explore the long-term safety and efficacy of second-generation FBPase-1 inhibitors.[1]

References

Application Notes and Protocols: Using FBPase-1 Inhibitor-1 to Study Cancer Cell Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fructose-1,6-bisphosphatase 1 (FBP1 or FBPase-1) is a rate-limiting enzyme in gluconeogenesis, the metabolic pathway responsible for generating glucose from non-carbohydrate sources.[1][2][3] In many cancer types, the expression and activity of FBPase-1 are suppressed. This downregulation is a key component of the metabolic reprogramming observed in cancer cells, often referred to as the "Warburg effect," where cells favor aerobic glycolysis even in the presence of sufficient oxygen.[4][5] By suppressing gluconeogenesis, cancer cells can divert metabolic intermediates towards anabolic pathways to support rapid proliferation.[5][6]

Beyond its canonical role in metabolism, FBPase-1 also possesses non-enzymatic functions that contribute to its tumor-suppressive capabilities. These include the inhibition of hypoxia-inducible factor (HIF-1α), a key transcription factor that promotes glycolysis and angiogenesis, and the regulation of other cancer-related signaling pathways.[1][5][7] The loss of FBPase-1 has been associated with advanced tumor stages, malignant phenotypes, and poor prognoses in various cancers, making it a compelling target for cancer research and therapeutic development.[4][8][9]

FBPase-1 inhibitor-1 is an allosteric inhibitor of FBPase-1.[9] By acutely inhibiting FBPase-1 activity, this small molecule allows researchers to mimic the metabolic state of FBPase-1 deficient cancers and to study the immediate effects of blocking gluconeogenesis on cancer cell metabolism, proliferation, and survival. These application notes provide detailed protocols for utilizing this compound to investigate its impact on cancer cell metabolism.

FBPase-1 in Cancer Cell Metabolism and Signaling

FBPase-1 is centrally positioned to regulate the balance between glycolysis and gluconeogenesis. Its inhibition has profound effects on cellular metabolism and signaling pathways that are critical for cancer progression.

FBPase1_Signaling cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis cluster_signaling Non-Canonical Functions Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PFK PFK1 F6P->PFK F6P_glu Fructose-6-P F16BP Fructose-1,6-BP PFK->F16BP Pyruvate Pyruvate F16BP->Pyruvate F16BP_glu Fructose-1,6-BP Lactate (B86563) Lactate Pyruvate->Lactate FBPase1 FBPase-1 FBPase1->F6P_glu HIF1a HIF-1α FBPase1->HIF1a Inhibits STAT3 STAT3 FBPase1->STAT3 Inhibits TERT TERT FBPase1->TERT Dephosphorylates (Inhibits) F16BP_glu->FBPase1 HIF1a->PFK Activates PDL1 PD-L1 STAT3->PDL1 Activates ImmuneEvasion Immune Evasion PDL1->ImmuneEvasion Inhibitor FBPase-1 Inhibitor-1 Inhibitor->FBPase1 Warburg Warburg Effect (Aerobic Glycolysis) Inhibitor->Warburg Proliferation Cell Proliferation & Survival Warburg->Proliferation

Caption: FBPase-1 signaling in cancer metabolism.

Quantitative Data Summary

Inhibition of FBPase-1 is expected to produce metabolic shifts similar to those observed in FBPase-1 knockdown or deficient cancer cells. The following tables summarize representative quantitative data from studies investigating the impact of FBPase-1 loss or inhibition on cancer cell metabolism.

Table 1: Effect of FBPase-1 Loss on Cellular Metabolism

Parameter Cancer Type Change upon FBPase-1 Loss/Inhibition Fold Change (Approx.) Reference
Glucose Uptake Breast Cancer Increased 1.5 - 2.0 [4]
Lactate Production Breast Cancer Increased 2.0 - 2.5 [4]
ATP Production (Hypoxia) Breast Cancer, HCC Maintained/Increased 1.2 - 1.5 [4]

| Oxygen Consumption Rate (OCR) | Breast Cancer | Decreased | 0.5 - 0.7 |[4] |

Table 2: Effect of FBPase-1 Loss on Protein Expression

Protein Cancer Type Change upon FBPase-1 Loss/Inhibition Fold Change (Approx.) Reference
GLUT1 Hepatocellular Carcinoma Increased 2.0 - 3.0 [4]
LDHA Hepatocellular Carcinoma Increased 1.5 - 2.5 [4]
PD-L1 Pancreatic, Breast Cancer Increased 2.0 - 4.0 [7]

| pSTAT3 | Pancreatic Cancer | Increased | 1.5 - 2.5 |[7] |

Note: The data presented are approximations derived from published literature and may vary depending on the cell line, experimental conditions, and specific FBPase-1 inhibitor used.

Experimental Protocols

General Cell Culture and Treatment with this compound

This protocol describes the basic steps for culturing cancer cells and treating them with this compound for subsequent metabolic assays.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PANC-1, HepG2)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (e.g., from Selleck Chemicals)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates (6-well, 24-well, or 96-well)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Stock Solution Preparation: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM).[10] Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed cancer cells in the appropriate culture plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment Preparation: On the day of the experiment, thaw the this compound stock solution. Prepare working concentrations by diluting the stock solution in a complete culture medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest inhibitor concentration.

  • Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂. The optimal incubation time and inhibitor concentration should be determined empirically for each cell line.

Cell Viability Assay (CCK-8)

This assay measures cell proliferation and viability to determine the cytotoxic effects of FBPase-1 inhibition.

Materials:

  • Treated cells in a 96-well plate (from Protocol 1)

  • Cell Counting Kit-8 (CCK-8) or similar reagent

  • Microplate reader

Protocol:

  • Following treatment with this compound for the desired duration, add 10 µL of CCK-8 solution to each well of the 96-well plate.

  • Incubate the plate for 1-4 hours at 37°C in the CO₂ incubator.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Lactate Production Assay

This protocol measures the concentration of lactate in the culture medium, a key indicator of glycolytic activity.

Materials:

  • Treated cells in a 6-well or 24-well plate (from Protocol 1)

  • Lactate Assay Kit (colorimetric or fluorometric)

  • Microplate reader

Protocol:

  • At the end of the treatment period, collect the culture medium from each well.

  • Centrifuge the medium at 1000 x g for 5 minutes to pellet any detached cells and debris.

  • Use the supernatant for the lactate assay, following the manufacturer's instructions.

  • Typically, the assay involves mixing the sample with a reaction mixture and incubating for a set time at room temperature or 37°C.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the lactate concentration based on a standard curve. Normalize the results to the cell number or total protein content.

Western Blot Analysis

This protocol is used to assess changes in the expression levels of key proteins involved in metabolism and signaling (e.g., FBPase-1, HIF-1α, PD-L1) following inhibitor treatment.

Materials:

  • Treated cells in a 6-well plate (from Protocol 1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FBP1, anti-HIF-1α, anti-PD-L1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system. Use β-actin as a loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for studying the effects of this compound on cancer cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results & Interpretation A 1. Culture Cancer Cells C 3. Seed Cells & Treat with Inhibitor A->C B 2. Prepare FBPase-1 Inhibitor-1 Stock B->C D 4. Incubate (e.g., 24-72h) C->D E 5a. Cell Viability (CCK-8 Assay) D->E F 5b. Metabolic Assays (Lactate, Glucose Uptake, OCR) D->F G 5c. Molecular Analysis (Western Blot, RT-PCR) D->G H 6. Quantify Data & Interpret Metabolic Phenotype E->H F->H G->H

Caption: General workflow for FBPase-1 inhibitor studies.

References

Protocol for dissolving FBPase-1 inhibitor-1 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: FBPase-1 Inhibitor-1

Topic: Protocol for Dissolving this compound in DMSO Audience: Researchers, scientists, and drug development professionals.

Introduction

Fructose-1,6-bisphosphatase-1 (FBPase-1) is a critical rate-limiting enzyme in the gluconeogenesis pathway, responsible for catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1][2][3] Elevated hepatic FBPase-1 activity is linked to hyperglycemia, making it a significant therapeutic target for type 2 diabetes.[1][4] this compound is a cell-permeable, allosteric inhibitor that effectively blocks the enzymatic activity of human FBPase-1 by competing at the AMP allosteric binding site.[1][5][6] These application notes provide a detailed protocol for the proper dissolution and storage of this compound in DMSO to ensure its stability and efficacy in research applications.

Product Information and Data Summary

This table summarizes the key quantitative data and physical properties of this compound.

PropertyValueReferences
Formal Name 2,5-dichloro-N-(5-chloro-2-benzoxazolyl)-benzenesulfonamide[1]
CAS Number 883973-99-7[1][7]
Molecular Formula C₁₃H₇Cl₃N₂O₃S[1][7]
Molecular Weight 377.6 g/mol [1][7]
Appearance White to off-white crystalline solid[1][7]
Solubility in DMSO Varies by supplier; reported values include 14 mg/mL, 100 mg/mL (264.8 mM), and 125 mg/mL (331.01 mM). Use of fresh DMSO is critical.[1][5][7]
IC₅₀ (Enzymatic) ~3.4 µM for human FBPase-1[1][5][6]
IC₅₀ (Cell-based) ~6.6 µM for blocking glucose production in rat hepatoma cells[1][6]
Storage (Solid) -20°C for up to 4 years[1][5]
Storage (DMSO Stock) -20°C for 1 month; -80°C for up to 6 months. Protect from light.[5][7]

Signaling Pathway of FBPase-1 Inhibition

FBPase-1 is a key regulatory point in gluconeogenesis. It is allosterically inhibited by AMP, signaling a low energy state in the cell which halts glucose production. This compound mimics this natural allosteric inhibition.

FBPase_Pathway cluster_gluconeogenesis Gluconeogenesis Pathway cluster_inhibition Allosteric Inhibition F16BP Fructose-1,6-bisphosphate F6P Fructose-6-phosphate F16BP->F6P FBPase-1 Inhibitor This compound Inhibitor->F6P Inhibit AMP AMP AMP->F6P Inhibit

Caption: Allosteric inhibition of FBPase-1 in the gluconeogenesis pathway.

Experimental Protocol: Preparation of DMSO Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)[7]

  • Pipettes and sterile filter tips

Workflow for Dissolving this compound

Caption: Workflow for preparing this compound stock solution.

Step-by-Step Procedure
  • Preparation: Before starting, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent moisture condensation. Use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the inhibitor's solubility.[5]

  • Weighing: Carefully weigh out the desired amount of the inhibitor using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.776 mg of this compound.

    • Calculation:

      • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (mg) = 10 mM × 1 mL × 377.6 g/mol = 0.010 mol/L × 0.001 L × 377.6 g/mol = 0.003776 g = 3.776 mg

  • Dissolution:

    • Add the weighed inhibitor powder to an appropriately sized sterile tube or vial.

    • Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • If the compound does not fully dissolve, brief sonication in a water bath can be used to facilitate dissolution.[7]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[5][7]

    • For short-term storage (up to 1 month), store the aliquots at -20°C.[5][7]

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[5][7]

    • Always protect the stock solution from light.[7]

Best Practices and Troubleshooting

  • Insolubility Issues: If the inhibitor precipitates out of solution upon dilution in aqueous media, try lowering the final concentration, using a different buffer system, or adding a small percentage of a co-solvent like Tween-80 or PEG400 (ensure compatibility with your experimental system).

  • Fresh DMSO: The use of newly opened, anhydrous DMSO is crucial.[5][7] DMSO is highly hygroscopic, and water contamination will decrease the solubility of the inhibitor.

  • Freeze-Thaw Cycles: Strictly avoid repeated freeze-thaw cycles of the stock solution to maintain its integrity and activity.[5][7] Always use a fresh aliquot for each experiment.

References

Application Notes for FBPase-1 Inhibitor-1 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Fructose-1,6-bisphosphatase-1 (FBPase-1) is a rate-limiting enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1][2] In many cancer types, FBPase-1 expression is downregulated, which promotes a shift towards glycolysis (the Warburg effect) to support rapid cell proliferation.[2] FBPase-1 inhibitor-1 is a cell-permeable, allosteric inhibitor that targets the AMP binding site of the FBPase-1 enzyme.[3][4] Its use in cellular assays allows for the investigation of metabolic pathways, particularly the effects of inhibiting gluconeogenesis on cancer cell viability, proliferation, and metabolic reprogramming. These notes provide essential information and protocols for utilizing this compound in a research setting.

Mechanism of Action

FBPase-1 opposes the action of phosphofructokinase-1 (PFK-1), a key glycolytic enzyme. By inhibiting FBPase-1, the inhibitor effectively blocks the gluconeogenic conversion of fructose-1,6-bisphosphate, which can lead to an accumulation of glycolytic intermediates and a potential increase in glycolytic flux.[2] This makes it a valuable tool for studying cellular reliance on glycolysis and for exploring potential therapeutic strategies in diseases characterized by altered glucose metabolism, such as cancer and type 2 diabetes.[2][3]

Quantitative Data Summary

The following tables summarize the key properties and potency of this compound.

Table 1: Physicochemical Properties and Solubility

Property Value Source
CAS Number 883973-99-7 [3][5][6]
Molecular Formula C₁₃H₇Cl₃N₂O₃S [3][5][6]
Molecular Weight 377.6 g/mol [3][5][6]
Purity ≥98% [3]
Solubility DMSO: ≥14 mg/mL [3]
DMF: 20 mg/mL [3]
Water: Insoluble [5]

| | Ethanol: Insoluble |[5] |

Table 2: In Vitro and Cellular Potency (IC₅₀)

Target/Assay IC₅₀ Value Comments Source
Human FBPase-1 Enzyme 3.4 µM Assayed using Malachite Green (MG). [3][4][5]
Human FBPase-1 Enzyme 4.0 µM Assayed in a coupled format. [5]

| Glucose Production | 6.6 µM | In nutrient-starved rat hepatoma cells. |[3][4] |

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the metabolic context of FBPase-1 inhibition and a general workflow for cellular assays.

Caption: FBPase-1's role in opposing glycolysis.

Experimental_Workflow start 1. Cell Seeding (e.g., 96-well plate) prep 2. Prepare Inhibitor Dilutions (from DMSO stock) start->prep treat 3. Cell Treatment (Dose-response concentrations) prep->treat incubate 4. Incubation (e.g., 24-72 hours) treat->incubate assay 5. Perform Cellular Assay (e.g., Viability, Glucose Uptake) incubate->assay read 6. Data Acquisition (e.g., Plate Reader) assay->read analyze 7. Data Analysis (Normalize to control, calculate IC₅₀) read->analyze

Caption: General workflow for a cellular assay with this compound.

Experimental Protocols

Protocol 1: Stock Solution Preparation

This protocol details the preparation of a concentrated stock solution of this compound, which can be stored and diluted for working solutions.

Materials:

  • This compound powder (CAS 883973-99-7)

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 3.776 mg.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration. To prepare a 10 mM stock solution from 3.776 mg of inhibitor (MW = 377.6 g/mol ), add 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term (months) or -80°C for long-term (up to a year) storage.[5]

Protocol 2: Cellular Viability Assay (Dose-Response)

This protocol provides a general method for determining the effect of this compound on cell viability using a colorimetric assay like MTT or a fluorescence-based assay like CellTiter-Blue.

Materials:

  • Cancer cell line of interest (e.g., a line known to rely on glycolysis)

  • Complete cell culture medium

  • 96-well clear or black-walled cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., MTT, Resazurin)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare a serial dilution of the this compound in complete cell culture medium. A typical final concentration range for a dose-response curve might be 0.1 µM to 100 µM.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity. Include a "vehicle control" well containing only the medium with the same final DMSO concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective inhibitor concentrations.

  • Incubation:

    • Return the plate to the incubator and incubate for a desired period (e.g., 48 or 72 hours). The incubation time should be optimized based on the cell line's doubling time and the expected onset of the inhibitor's effect.

  • Viability Measurement:

    • After incubation, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., add 10 µL of Resazurin solution and incubate for 1-4 hours).

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (from wells with medium only).

    • Normalize the data by setting the average reading of the vehicle control wells to 100% viability.

    • Plot the percent viability against the logarithm of the inhibitor concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC₅₀ value.

References

Application Notes and Protocols: Studying Gluconeogenesis with FBPase-1 Inhibitor-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconeogenesis, the metabolic pathway responsible for the de novo synthesis of glucose from non-carbohydrate precursors, is a critical process for maintaining blood glucose homeostasis, particularly during periods of fasting.[1][2] The liver is the primary site of gluconeogenesis.[3] Dysregulation of this pathway, leading to excessive hepatic glucose production, is a key pathophysiological feature of type 2 diabetes.[2][3]

Fructose-1,6-bisphosphatase-1 (FBPase-1) is a rate-limiting enzyme in the gluconeogenic pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate.[4][5] Its pivotal role makes it an attractive therapeutic target for the management of type 2 diabetes.[6][7] Inhibition of FBPase-1 can effectively reduce hepatic glucose output, thereby helping to control hyperglycemia.[1][3]

These application notes provide a detailed experimental design for studying the effects of FBPase-1 inhibitor-1, a cell-permeable benzoxazolo-sulfonamide compound, on gluconeogenesis.[5] This inhibitor acts as an allosteric inhibitor, competing at the AMP binding site of the FBPase-1 enzyme.[5][8] The protocols outlined below cover in vitro enzymatic assays, cell-based functional assays, and in vivo animal studies to comprehensively evaluate the efficacy and mechanism of action of this inhibitor.

Mechanism of Action of FBPase-1 Inhibitors

FBPase-1 is allosterically regulated, with AMP being a natural inhibitor.[6][9] FBPase-1 inhibitors, such as the one described in these protocols, are designed to mimic the inhibitory effect of AMP.[10] By binding to the allosteric site, these inhibitors induce a conformational change in the enzyme, reducing its catalytic activity.[6] This, in turn, decreases the rate of conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, a crucial step in the gluconeogenic cascade, leading to a reduction in glucose production.[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of FBPase-1 Inhibitors

InhibitorTargetIC50 (µM)Assay TypeReference
This compound Human FBPase-13.4Enzymatic Assay[5][8]
This compoundRat Hepatoma Cells (Glucose Production)6.6Cell-Based Assay[5]
MB05032FBPase0.016Enzymatic Assay[4]
FBPase-IN-1FBPase0.22Enzymatic Assay[4]
FBPase-IN-2FBPase0.15Enzymatic Assay[4]
Compound 15Pig Kidney FBPase1.5Coupled-Enzyme Assay[9]
Compound 15Human Liver FBPase8.1Coupled-Enzyme Assay[9]
Compound 16Pig Kidney FBPase5.0Coupled-Enzyme Assay[9]
Compound 16Human Liver FBPase6.0Coupled-Enzyme Assay[9]

Table 2: In Vivo Effects of FBPase Inhibitor (MB06322) in Zucker Diabetic Fatty (ZDF) Rats

ParameterTreatment GroupResultReference
Gluconeogenesis InhibitionSingle dose of MB0632270%[3][11]
Endogenous Glucose Production InhibitionSingle dose of MB0632246%[3][11]
Blood Glucose ReductionSingle dose of MB06322>200 mg/dl[3][11]
HyperglycemiaChronic treatmentDelayed development[3]
Pancreatic FunctionChronic treatmentPreserved[3]
Blood Glucose Lowering2-week intervention~44%[3][12]
Glycogen Stores (in high-fat diet-fed female ZDF rats)2-week treatmentModest reduction (~20%)[3][12]

Experimental Protocols

Protocol 1: In Vitro FBPase-1 Enzyme Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available FBPase inhibitor screening kits and is designed to identify and characterize inhibitors of FBPase-1.[13]

A. Materials and Reagents:

  • Human FBPase-1 Enzyme

  • FBPase-1 Assay Buffer

  • FBPase-1 Substrate (Fructose-1,6-bisphosphate)

  • FBP Converter 1

  • FBP Converter 2

  • FBP1 Developer

  • PicoProbe™

  • This compound (and other test compounds)

  • AMP (Inhibitor Control)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

B. Assay Protocol:

  • Reagent Preparation: Prepare all reagents, including the FBPase-1 enzyme and substrate solutions, according to the manufacturer's instructions.[13] Warm the FBPase-1 Assay Buffer and PicoProbe™ to room temperature before use.

  • Compound Preparation: Dissolve this compound and other test compounds in an appropriate solvent (e.g., DMSO) at a concentration 50 times higher than the final desired concentration.[13]

  • Reaction Setup:

    • Sample Wells: Add 10 µL of the diluted test inhibitor to the designated wells.

    • Enzyme Control Wells (No Inhibitor): Add 10 µL of FBPase-1 Assay Buffer.

    • Inhibitor Control Wells: Add 10 µL of the AMP solution.

    • Add 10 µL of the diluted FBPase-1 enzyme to all wells except the background control.

    • Incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Prepare a Reaction Mix containing the FBPase-1 substrate, converters, and developer.

    • Add 50 µL of the Reaction Mix to all wells.

    • Measure the fluorescence in kinetic mode at 37°C for 15 minutes, with readings taken every 1-2 minutes.[13]

  • Data Analysis:

    • Calculate the rate of the reaction for each well.

    • Determine the percent inhibition for each test compound concentration relative to the enzyme control.

    • Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell-Based Gluconeogenesis Assay in Primary Hepatocytes

This protocol measures glucose production in primary hepatocytes to assess the cellular efficacy of this compound.[14]

A. Materials and Reagents:

  • Primary mouse or rat hepatocytes

  • Collagen-coated 6-well plates

  • Medium 199 with 5% FBS, penicillin, and streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Glucose Production Buffer (glucose-free DMEM with 20 mM sodium lactate (B86563) and 2 mM sodium pyruvate)

  • This compound

  • pCPT-cAMP (optional, to stimulate gluconeogenesis)

  • Insulin (optional, to inhibit gluconeogenesis)

  • Colorimetric glucose assay kit

  • BCA protein assay kit

B. Assay Protocol:

  • Cell Culture: Culture primary hepatocytes in collagen-coated 6-well plates at a density of 1 x 10^6 cells/well.[14]

  • Cell Treatment:

    • After 24-48 hours, serum-starve the cells overnight.

    • Wash the cells twice with warm PBS.

    • Replace the medium with 1 mL of Glucose Production Buffer containing various concentrations of this compound. Include vehicle-only controls.

    • Optional: Add 0.1 mM pCPT-cAMP to stimulate gluconeogenesis.[14]

    • Incubate the cells at 37°C for 6 hours.

  • Glucose Measurement:

    • Collect 0.2 mL of the medium from each well.

    • Measure the glucose concentration using a colorimetric glucose assay kit according to the manufacturer's instructions.[14]

  • Protein Quantification and Normalization:

    • Lyse the cells and determine the total protein content using a BCA protein assay kit.

    • Normalize the glucose production measurements to the total protein content for each well.[14]

  • Data Analysis:

    • Calculate the percent inhibition of glucose production for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value for the inhibitor in this cell-based assay.

Protocol 3: In Vivo Pyruvate (B1213749) Tolerance Test in Mice

This protocol evaluates the effect of this compound on hepatic gluconeogenesis in a living animal model.[15]

A. Materials and Reagents:

  • Mice (e.g., C57BL/6)

  • This compound formulated for intraperitoneal (i.p.) or oral administration

  • Pyruvate solution (e.g., 1 g/kg body weight)

  • Glucometer and test strips

  • Insulin syringes

B. Assay Protocol:

  • Animal Preparation: Fast the mice overnight (approximately 15 hours) before the experiment.[15]

  • Inhibitor Administration: Administer this compound to the treatment group of mice via the desired route (e.g., i.p. injection or oral gavage). Administer vehicle to the control group. The timing of administration should be based on the pharmacokinetic properties of the inhibitor.

  • Basal Glucose Measurement: Collect a blood sample (e.g., from the tail vein) to measure the basal glucose level (time 0).[15]

  • Pyruvate Challenge: Administer an i.p. injection of pyruvate to all mice.[15]

  • Glucose Monitoring: Collect blood samples at various time points after the pyruvate injection (e.g., 10, 20, 30, 45, 60, 90, and 120 minutes) and measure the blood glucose concentrations.[15]

  • Data Analysis:

    • Plot the blood glucose levels over time for both the control and treatment groups.

    • Calculate the area under the curve (AUC) for the glucose excursion for each mouse.

    • Compare the AUC between the control and this compound treated groups to determine the in vivo efficacy of the inhibitor in reducing gluconeogenesis.

Visualizations

Gluconeogenesis_Pathway Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase PEP Phosphoenolpyruvate (PEP) Oxaloacetate->PEP PEPCK Two_PGA 2-Phosphoglycerate PEP->Two_PGA Three_PGA 3-Phosphoglycerate Two_PGA->Three_PGA OneThree_BPG 1,3-Bisphosphoglycerate Three_PGA->OneThree_BPG G3P Glyceraldehyde-3-phosphate OneThree_BPG->G3P F16BP Fructose-1,6-bisphosphate G3P->F16BP F6P Fructose-6-phosphate F16BP->F6P Fructose-1,6-bisphosphatase-1 (FBPase-1) G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose Glucose-6-phosphatase FBPase1_Inhibitor This compound FBPase1 FBPase-1 FBPase1_Inhibitor->FBPase1

Caption: Gluconeogenesis pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 In Vitro cluster_1 In Vivo enzymatic_assay Enzymatic Assay (Protocol 1) cell_assay Cell-Based Assay (Protocol 2) enzymatic_assay->cell_assay Confirm cellular activity animal_study Animal Study (Protocol 3) cell_assay->animal_study Evaluate in a physiological context end End animal_study->end start Start start->enzymatic_assay

Caption: Workflow for evaluating the FBPase-1 inhibitor.

Logical_Relationship Hypothesis Hypothesis: This compound reduces gluconeogenesis InVitro In Vitro Evidence: - Direct enzyme inhibition (IC50) - Reduced glucose production in cells Hypothesis->InVitro Test InVivo In Vivo Evidence: - Lowered blood glucose in pyruvate tolerance test Hypothesis->InVivo Test Conclusion Conclusion: This compound is a potent inhibitor of gluconeogenesis InVitro->Conclusion Supports InVivo->Conclusion Supports

Caption: Logical framework for the experimental design.

References

Application Notes and Protocols for FBPase-1 Inhibitor Kinetic Analysis using a Coupled Assay Format

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphatase-1 (FBPase-1) is a critical regulatory enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate (B84403).[1][2] Its role in hepatic glucose production makes it a significant therapeutic target for metabolic diseases, particularly type 2 diabetes.[3][4] Inhibition of FBPase-1 can reduce excessive glucose output from the liver.[4] This document provides detailed application notes and protocols for the kinetic analysis of FBPase-1 inhibitors using a robust and reliable coupled assay format.

The coupled assay method offers a continuous spectrophotometric analysis of FBPase-1 activity. The production of fructose-6-phosphate by FBPase-1 is coupled to the reduction of NADP⁺ to NADPH by the sequential action of phosphoglucose (B3042753) isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADPH formation is directly proportional to the FBPase-1 activity and can be monitored by measuring the increase in absorbance at 340 nm.

FBPase-1 in the Gluconeogenesis Pathway

FBPase-1 is a key control point in gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. It opposes the action of phosphofructokinase-1 (PFK-1) in glycolysis, and their reciprocal regulation is crucial for maintaining glucose homeostasis.[5] Allosteric inhibitors like AMP and fructose-2,6-bisphosphate negatively regulate FBPase-1 activity.[3][6]

FBPase_Signaling_Pathway cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis F6P Fructose-6-Phosphate PFK1 Phosphofructokinase-1 (PFK-1) F6P->PFK1 F16BP_gly Fructose-1,6-Bisphosphate PFK1->F16BP_gly Pyruvate Pyruvate / Lactate / Amino Acids F16BP_gly->Pyruvate Multiple Steps F16BP_glu Fructose-1,6-Bisphosphate FBPase1 Fructose-1,6-Bisphosphatase-1 (FBPase-1) F16BP_glu->FBPase1 F6P_glu Fructose-6-Phosphate FBPase1->F6P_glu Glucose Glucose F6P_glu->Glucose Isomerization & Dephosphorylation Pyruvate->F16BP_glu Multiple Steps Glucose->F6P Phosphorylation Inhibitor1 FBPase-1 Inhibitor-1 Inhibitor1->FBPase1 AMP AMP AMP->FBPase1 F26BP Fructose-2,6-Bisphosphate F26BP->FBPase1 ATP ATP ATP->PFK1

Caption: FBPase-1's role in the gluconeogenesis pathway.

Data Presentation: Kinetic Parameters of FBPase-1 Inhibitors

The following table summarizes the kinetic data for several known FBPase-1 inhibitors. This data is essential for comparing the potency and mechanism of action of novel compounds.

Inhibitor Name/CodeTarget SpeciesIC50 (µM)Ki (µM)Mechanism of InhibitionReference
This compoundHuman4.0 (coupled assay)1.1Allosteric[7]
AMPPig Kidney1.3-Allosteric[8]
AMPHuman Liver9.7-Allosteric[8]
Fructose-2,6-bisphosphateRat Liver-0.5Competitive[6]
Compound 15Pig Kidney1.5-Allosteric[8]
Compound 15Human Liver8.1-Allosteric[8]
Compound 16Pig Kidney5.0-Allosteric[8]
Compound 16Human Liver6.0-Allosteric[8]
(+)-Usnic acidHuman Liver371-Not specified[8]
(+)-Usnic acidPig Kidney930-Not specified[8]
MB06322 (CS-917)Not specifiedPotent inhibitor-Selective[4]
Compound 4cPig Kidney6-Allosteric[9]
Compound 10bPig Kidney1.1-Allosteric[9]
Compound ANot specified0.10-Not specified[10]
Compound 22fNot specifiedSub-micromolar-Not specified[10]
Compound 22gNot specifiedSub-micromolar-Not specified[10]

Experimental Protocols

Coupled Enzyme Assay for FBPase-1 Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of FBPase-1.

Principle: FBPase-1 converts Fructose-1,6-bisphosphate (FBP) to Fructose-6-phosphate (F6P). F6P is then isomerized to Glucose-6-phosphate (G6P) by phosphoglucose isomerase (PGI). Finally, G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concomitantly reduces NADP⁺ to NADPH. The increase in NADPH concentration is monitored by measuring the absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

Coupled_Assay_Workflow FBP Fructose-1,6-Bisphosphate FBPase1 FBPase-1 FBP->FBPase1 F6P Fructose-6-Phosphate FBPase1->F6P PGI Phosphoglucose Isomerase (PGI) F6P->PGI G6P Glucose-6-Phosphate PGI->G6P G6PDH Glucose-6-Phosphate Dehydrogenase (G6PDH) G6P->G6PDH NADPH NADPH (Abs @ 340 nm) G6PDH->NADPH NADP NADP+ NADP->G6PDH

Caption: Coupled assay workflow for FBPase-1 activity.

Materials and Reagents:

  • FBPase-1 enzyme (human, recombinant)

  • Fructose-1,6-bisphosphate (FBP)

  • Phosphoglucose isomerase (PGI) from baker's yeast

  • Glucose-6-phosphate dehydrogenase (G6PDH) from Leuconostoc mesenteroides

  • NADP⁺ (nicotinamide adenine (B156593) dinucleotide phosphate)

  • HEPES buffer (50 mM, pH 7.5)

  • MgCl₂

  • TCEP (tris(2-carboxyethyl)phosphine)

  • Bovine Serum Albumin (BSA)

  • DMSO (for inhibitor stock solutions)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 2 mM MgCl₂, 1 mM TCEP, 0.01% (w/v) BSA.

Reagent Preparation:

  • Enzyme Stock: Prepare a concentrated stock of FBPase-1 in assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 1-5 nM).

  • Substrate Stock: Prepare a stock solution of FBP in water. The final concentration in the assay will be varied for kinetic analysis (e.g., 0.5 - 20 µM).

  • Coupling Enzyme Mix: Prepare a mix of PGI (e.g., 1 U/mL) and G6PDH (e.g., 1 U/mL) in assay buffer.

  • NADP⁺ Stock: Prepare a stock solution of NADP⁺ in water. The final concentration in the assay should be saturating (e.g., 200 µM).

  • Inhibitor Stock: Prepare a concentrated stock solution of the test inhibitor in 100% DMSO.

Assay Protocol (96-well plate format, 200 µL final volume):

  • Prepare Assay Mix: In a microcentrifuge tube, prepare an assay mix containing assay buffer, coupling enzyme mix, and NADP⁺.

  • Add Inhibitor: To the wells of a 96-well plate, add 2 µL of the inhibitor stock solution (or DMSO for control wells).

  • Add Assay Mix: Add 178 µL of the assay mix to each well.

  • Add Enzyme: Add 10 µL of the diluted FBPase-1 enzyme solution to each well.

  • Incubate: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding 10 µL of the FBP substrate solution to each well.

  • Monitor Absorbance: Immediately place the plate in a microplate reader pre-set to 30°C and monitor the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes.

Data Analysis:

  • Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (v = (ΔAbs/Δt) / (ε * l)), where ε is the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) and l is the path length.

  • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Protocol for Determining Inhibitor Kinetic Parameters (Ki and Mechanism of Inhibition)

To determine the kinetic parameters of an inhibitor, the coupled assay is performed with varying concentrations of both the substrate (FBP) and the inhibitor.

Experimental Design:

  • Select a range of fixed inhibitor concentrations (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki, 5x Ki).

  • For each inhibitor concentration, perform the assay with a range of substrate concentrations (e.g., 0.2x Km to 5x Km of FBP).

  • Measure the initial reaction velocities for all conditions.

Data Analysis:

  • Michaelis-Menten Plots: For each inhibitor concentration, plot the initial velocity (v) against the substrate concentration ([S]).

  • Lineweaver-Burk Plot: To visualize the mechanism of inhibition, create a double reciprocal plot (1/v vs. 1/[S]).

    • Competitive Inhibition: Lines will intersect on the y-axis.

    • Non-competitive Inhibition: Lines will intersect on the x-axis.

    • Uncompetitive Inhibition: Lines will be parallel.

    • Mixed Inhibition: Lines will intersect in the second or third quadrant.

  • Ki Determination: The inhibition constant (Ki) can be determined by non-linear regression analysis of the initial velocity data against the appropriate inhibition model equation using software such as GraphPad Prism.

Workflow for FBPase-1 Inhibitor Screening and Kinetic Analysis

This workflow outlines the process from a primary high-throughput screen to detailed kinetic characterization of promising inhibitor candidates.

Inhibitor_Screening_Workflow cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation cluster_characterization Kinetic Characterization cluster_lead_opt Lead Optimization HTS Primary Screen: Single high concentration of inhibitor (e.g., 10-20 µM) Hit_ID Hit Identification: Identify compounds with >50% inhibition HTS->Hit_ID Dose_Response Dose-Response Analysis: Determine IC50 values for hits Hit_ID->Dose_Response Selectivity Counter-Screening: Assess selectivity against related phosphatases Dose_Response->Selectivity Mechanism Mechanism of Inhibition Study: Vary substrate and inhibitor concentrations Selectivity->Mechanism Ki_Determination Ki Determination: Non-linear regression analysis Mechanism->Ki_Determination SAR Structure-Activity Relationship (SAR) Studies Ki_Determination->SAR In_Vivo In Vivo Efficacy and PK/PD Studies SAR->In_Vivo

Caption: Workflow for FBPase-1 inhibitor screening.

Step 1: Primary High-Throughput Screening (HTS)

  • Objective: To identify initial "hit" compounds from a large chemical library.

  • Method: Use the coupled assay in a high-density format (e.g., 384- or 1536-well plates). Screen compounds at a single high concentration (e.g., 10-20 µM).

  • Outcome: A list of compounds that exhibit significant inhibition (e.g., >50%) of FBPase-1 activity.

Step 2: Hit Confirmation and Dose-Response Analysis

  • Objective: To confirm the activity of primary hits and determine their potency.

  • Method: Re-test the primary hits in the coupled assay over a range of concentrations (e.g., 8-10 point dose-response curve).

  • Outcome: IC50 values for the confirmed hits.

Step 3: Orthogonal Assays and Selectivity Profiling

  • Objective: To eliminate false positives and assess the selectivity of the inhibitors.

  • Method:

    • Use an orthogonal assay, such as a malachite green-based assay that directly measures phosphate release, to confirm inhibition.

    • Test the inhibitors against other related phosphatases to determine their selectivity profile.

  • Outcome: Confirmed, selective FBPase-1 inhibitors.

Step 4: Detailed Kinetic Characterization

  • Objective: To determine the mechanism of inhibition and the inhibition constant (Ki).

  • Method: Perform the coupled assay with varying concentrations of both the substrate and the inhibitor as described in the protocol above.

  • Outcome: Determination of the mode of inhibition (e.g., competitive, non-competitive) and the Ki value for each promising inhibitor.

Step 5: Lead Optimization

  • Objective: To improve the potency, selectivity, and drug-like properties of the lead compounds.

  • Method: Synthesize and test analogs of the lead inhibitors to establish a structure-activity relationship (SAR). Promising compounds will then be advanced to cellular and in vivo models.

  • Outcome: Identification of a preclinical candidate for further development.

References

Application Notes and Protocols: Measuring the IC50 of FBPase-1 inhibitor-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fructose-1,6-bisphosphatase-1 (FBPase-1) is a critical enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate.[1][2] This reaction is a key rate-limiting step in the synthesis of glucose.[3] Elevated FBPase-1 activity has been linked to hyperglycemia in type 2 diabetes, making it a significant therapeutic target.[2][4] Consequently, the development and characterization of specific FBPase-1 inhibitors are of great clinical interest.[2][5]

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of "FBPase-1 inhibitor-1," a known allosteric inhibitor of human FBPase-1, using a colorimetric coupled enzymatic assay.[2][6] The inhibitor competes at the AMP allosteric binding site.[2][7]

Principle of the Assay

The enzymatic activity of FBPase-1 is measured using a coupled assay system.[1] In the primary reaction, FBPase-1 hydrolyzes its substrate, Fructose-1,6-bisphosphate (F1,6BP), to produce Fructose-6-Phosphate (F6P). The F6P is then converted to Glucose-6-Phosphate (G6P) by phosphoglucose (B3042753) isomerase. Subsequently, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, which leads to the reduction of a chromophore probe.[1] The resulting colored product can be measured by absorbance, and the rate of its formation is directly proportional to FBPase-1 activity.[3][8] The IC50 value is determined by measuring the reduction in enzyme activity across a range of inhibitor concentrations.

Signaling Pathway Context

G cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis F6P_g Fructose-6-Phosphate PFK1 PFK-1 F6P_g->PFK1 F16BP_g Fructose-1,6-Bisphosphate PFK1->F16BP_g F16BP_n Fructose-1,6-Bisphosphate FBPase1 FBPase-1 (Target) F16BP_n->FBPase1 F6P_n Fructose-6-Phosphate FBPase1->F6P_n Inhibitor This compound Inhibitor->FBPase1 Inhibition

Caption: Opposing roles of FBPase-1 and PFK-1 in metabolic pathways.

Experimental Protocol

This protocol is designed for a 96-well microplate format to facilitate high-throughput screening.

Materials and Reagents
ReagentRecommended SupplierExample Catalog #Storage
Human Recombinant FBPase-1R&D Systems8559-F1-80°C
This compoundCayman Chemical11847-20°C
Fructose-1,6-BisphosphateSigma-AldrichF6803-20°C
Assay Buffer (e.g., 50 mM Tris, pH 7.5)Thermo FisherCustom4°C
MgCl₂Sigma-AldrichM8266Room Temp
Phosphoglucose Isomerase (PGI)Sigma-AldrichP9019-20°C
Glucose-6-Phosphate Dehydrogenase (G6PDH)Sigma-AldrichG6378-20°C
NADP⁺ Sodium SaltSigma-AldrichN0505-20°C
WST-1 or similar chromogenic probeMilliporeSigma116448070014°C
DMSO, AnhydrousSigma-Aldrich276855Room Temp
96-well clear, flat-bottom platesCorning3596Room Temp
Reagent Preparation
  • Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 7.5, containing 100 mM KCl and 0.1 mM EDTA.

  • Enzyme Working Solution: Dilute recombinant human FBPase-1 to a final concentration of 2 µg/mL in cold Assay Buffer containing 2 mM MgCl₂. Keep on ice.

  • Substrate/Coupling Enzyme Mix: Prepare a master mix in Assay Buffer containing:

    • 200 µM Fructose-1,6-Bisphosphate

    • 2 U/mL Phosphoglucose Isomerase

    • 1 U/mL Glucose-6-Phosphate Dehydrogenase

    • 400 µM NADP⁺

    • 200 µM WST-1 probe

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Inhibitor Dilutions: Perform a serial dilution of the 10 mM inhibitor stock solution in 100% DMSO to create a concentration range for the assay (e.g., from 10 mM down to 0.1 µM). The final concentration in the assay will be 100-fold lower.

Experimental Workflow Diagram

G A Prepare Reagents and Buffers B Create Inhibitor Serial Dilutions in DMSO A->B C Add 1 µL of Inhibitor Dilutions to Wells B->C D Add 50 µL of FBPase-1 Enzyme Solution C->D E Incubate for 15 min at 37°C (Pre-incubation) D->E F Add 50 µL of Substrate/Coupling Enzyme Mix E->F G Measure Absorbance at 450 nm Kinetically F->G H Calculate Percent Inhibition G->H I Plot Dose-Response Curve and Determine IC50 H->I

Caption: Workflow for FBPase-1 inhibitor IC50 determination.

Assay Procedure
  • Plate Setup: Add 1 µL of each inhibitor dilution to the appropriate wells of a 96-well plate. For control wells, add 1 µL of DMSO.

    • 100% Activity Control (No Inhibitor): 1 µL DMSO

    • Test Wells: 1 µL of each inhibitor dilution

    • Blank (No Enzyme): 1 µL DMSO

  • Enzyme Addition: Add 50 µL of the FBPase-1 Enzyme Working Solution to all wells except the "Blank" wells. To the "Blank" wells, add 50 µL of Assay Buffer with 2 mM MgCl₂.

  • Pre-incubation: Gently tap the plate to mix and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the Substrate/Coupling Enzyme Mix to all wells to start the reaction. The total reaction volume is 101 µL.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 450 nm every minute for 30 minutes at 37°C.

Data Analysis
  • Calculate Reaction Rate: For each well, determine the rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor - V₀_blank) / (V₀_control - V₀_blank)) * 100

  • Determine IC50: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.[9][10] This can be performed using software such as GraphPad Prism or an online IC50 calculator.[11]

Data Presentation

Example Plate Layout
Well123456789101112
A 100 µM10 µM1 µM0.1 µM0.01 µM0.001 µM0 µMBlank
B 100 µM10 µM1 µM0.1 µM0.01 µM0.001 µM0 µMBlank
C 100 µM10 µM1 µM0.1 µM0.01 µM0.001 µM0 µMBlank

Final inhibitor concentrations in the assay well.

Example IC50 Data Summary
Inhibitor Conc. (µM)Log [Inhibitor]Avg. Reaction Rate (mOD/min)% Inhibition
1002.002.198.5%
301.484.592.1%
101.0015.374.5%
30.4831.248.0%
10.0048.918.5%
0.3-0.5257.64.0%
0.1-1.0059.11.5%
0 (Control)-60.00.0%
Quantitative Results Summary
ParameterValueNotes
IC50 of this compound 3.4 µM Determined from the dose-response curve fit. This value is consistent with previously reported data for this compound.[2][6]
Hill Slope ~1.0Indicates a standard binding isotherm.
R² of Curve Fit >0.99Indicates a good fit of the data to the model.

These application notes provide a comprehensive framework for reliably determining the potency of FBPase-1 inhibitors. Adherence to this protocol will ensure reproducible and accurate IC50 values, which are essential for structure-activity relationship (SAR) studies and advancing drug discovery programs targeting FBPase-1.

References

Application of Fructose-1,6-Bisphosphatase-1 (FBPase-1) Inhibitors in Rodent Models of Diabetes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1] In type 2 diabetes, excessive endogenous glucose production (EGP), primarily through gluconeogenesis, is a major contributor to hyperglycemia.[2][3][4] Therefore, inhibiting FBPase presents a promising therapeutic strategy to control blood glucose levels.[1] This document provides detailed application notes and experimental protocols for the use of FBPase-1 inhibitors in rodent models of diabetes, with a focus on the well-characterized inhibitor MB06322 (CS-917).

Mechanism of Action

FBPase-1 inhibitors, such as MB06322, are designed as potent and selective allosteric inhibitors that mimic the natural inhibitor, adenosine (B11128) monophosphate (AMP).[3][5][6] MB06322 is an oral prodrug that is converted in vivo to its active form, MB05032.[2][7] By binding to the allosteric site of FBPase, these inhibitors reduce the rate of gluconeogenesis, thereby decreasing hepatic glucose output and lowering blood glucose levels.[2][3] Studies have shown that this inhibition of gluconeogenesis can ameliorate both fasting and postprandial hyperglycemia without causing significant hypoglycemia or weight gain.[3][6] Furthermore, some evidence suggests that FBPase inhibitors may also preserve pancreatic β-cell function and enhance glucose-stimulated insulin (B600854) secretion (GSIS).[2][8]

Signaling Pathway of FBPase-1 in Gluconeogenesis

Caption: FBPase-1's role in the gluconeogenesis pathway and its inhibition.

Application Notes

The primary application of FBPase-1 inhibitors in rodent models of diabetes is to investigate their potential as anti-hyperglycemic agents. These studies typically involve administering the inhibitor to diabetic rodent models and assessing various metabolic parameters.

Rodent Models:

  • Zucker Diabetic Fatty (ZDF) Rats: A common model for type 2 diabetes, characterized by obesity, insulin resistance, and hyperglycemia.[2][4][5]

  • High-Fat Diet-Induced Diabetic Rodents: These models mimic the development of type 2 diabetes through diet-induced obesity and insulin resistance.[2]

Types of Studies:

  • Acute Studies: Involve a single dose of the inhibitor to assess its immediate effects on gluconeogenesis and blood glucose levels, often in fasted animals.[2][4]

  • Chronic Studies: Involve repeated dosing over several weeks or months to evaluate long-term efficacy, safety, and effects on disease progression and pancreatic function.[2][4]

Quantitative Data from Rodent Studies

The following tables summarize key quantitative data from studies using the FBPase-1 inhibitor MB06322 in ZDF rats.

Table 1: Acute Effects of a Single Dose of MB06322 in Fasting Male ZDF Rats

ParameterVehicle ControlMB06322 (300 mg/kg)Percent ChangeCitation
Gluconeogenesis--↓ 70%[2][4][7]
Endogenous Glucose Production--↓ 46%[2][4][7]
Blood Glucose Reduction->200 mg/dl decrease-[2][4][7]

Table 2: Chronic Effects of MB06322 Treatment in Male ZDF Rats

Study TypeDurationAnimal ModelKey FindingsCitation
Prevention4 weeks6-week-old pre-diabetic male ZDF ratsDelayed development of hyperglycemia, preserved pancreatic function, ~1.5-fold increase in lactate.[2][4]
Intervention2 weeks10-week-old diabetic male ZDF rats~44% reduction in blood glucose.[2][4]
Intervention2 weeksHigh-fat diet-fed female ZDF ratsAttenuated hyperglycemia, ~20% reduction in glycogen (B147801) stores.[2]

Experimental Protocols

Below are detailed protocols for acute and chronic studies evaluating an FBPase-1 inhibitor in a rodent model of diabetes.

Protocol 1: Acute Oral Glucose Tolerance Test (OGTT) with FBPase-1 Inhibitor

Objective: To assess the acute effect of an FBPase-1 inhibitor on glucose tolerance in diabetic rodents.

Materials:

  • Diabetic rodent model (e.g., male ZDF rats, 10-12 weeks old)

  • FBPase-1 inhibitor (e.g., MB06322)

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection supplies (e.g., tail-nick method)

Procedure:

  • Fast the animals overnight (approximately 16 hours) with free access to water.

  • Record the baseline body weight of each animal.

  • Administer the FBPase-1 inhibitor or vehicle control via oral gavage. A typical dose for MB06322 is 100-400 mg/kg.[2]

  • Wait for a predetermined time for drug absorption (e.g., 60 minutes).

  • Collect a baseline blood sample (t=0) via tail-nick to measure blood glucose.

  • Administer the glucose solution via oral gavage.

  • Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure blood glucose levels for each sample.

  • Calculate the area under the curve (AUC) for glucose to determine the effect on glucose tolerance.

Protocol 2: Chronic Efficacy Study of an FBPase-1 Inhibitor

Objective: To evaluate the long-term effects of an FBPase-1 inhibitor on glycemic control and metabolic parameters.

Materials:

  • Diabetic rodent model (e.g., male ZDF rats, 6 weeks old for prevention study)

  • FBPase-1 inhibitor (e.g., MB06322)

  • Vehicle control

  • Standard rodent chow and water

  • Metabolic cages (optional, for urine and feces collection)

  • Equipment for measuring blood glucose, insulin, HbA1c, lactate, and triglycerides.

Procedure:

  • Acclimatize the animals for at least one week.

  • Randomly assign animals to treatment and control groups.

  • Record baseline body weight, food and water intake, and blood parameters (glucose, insulin, HbA1c).

  • Administer the FBPase-1 inhibitor or vehicle control daily via oral gavage for the duration of the study (e.g., 4 weeks).

  • Monitor body weight, food intake, and water intake regularly (e.g., weekly).

  • Collect blood samples at regular intervals (e.g., weekly or bi-weekly) to monitor blood glucose and other relevant markers.

  • At the end of the study, perform a final blood collection for comprehensive analysis of glucose, insulin, HbA1c, lactate, and triglycerides.

  • (Optional) Perform an OGTT as described in Protocol 1 to assess glucose tolerance at the end of the treatment period.

  • Euthanize the animals and collect tissues (e.g., liver, pancreas) for further analysis (e.g., glycogen content, gene expression).

Experimental Workflow and Logical Relationships

Experimental_Workflow start Start: Select Diabetic Rodent Model acclimatize Acclimatization start->acclimatize randomize Randomization into Groups (Vehicle vs. Inhibitor) acclimatize->randomize acute Acute Study (Single Dose) randomize->acute chronic Chronic Study (Daily Dosing) randomize->chronic ogtt Perform OGTT acute->ogtt monitor Monitor Body Weight, Food/Water Intake chronic->monitor blood_acute Measure Blood Glucose ogtt->blood_acute data_analysis Data Analysis and Interpretation blood_acute->data_analysis blood_chronic Weekly Blood Glucose & HbA1c monitor->blood_chronic end_study End of Study Procedures blood_chronic->end_study end_study->data_analysis end End data_analysis->end

Caption: General workflow for evaluating FBPase-1 inhibitors in rodents.

Logical_Relationship inhibitor FBPase-1 Inhibitor Administration fbpase_inhibition Inhibition of FBPase-1 Activity inhibitor->fbpase_inhibition gng_reduction Reduced Gluconeogenesis fbpase_inhibition->gng_reduction egp_reduction Reduced Endogenous Glucose Production gng_reduction->egp_reduction glucose_lowering Lowered Blood Glucose (Anti-hyperglycemic Effect) egp_reduction->glucose_lowering beta_cell Preservation of β-cell Function glucose_lowering->beta_cell

Caption: Logical flow from FBPase-1 inhibition to therapeutic effects.

Conclusion

FBPase-1 inhibitors have demonstrated significant potential in preclinical rodent models of type 2 diabetes by effectively reducing excessive gluconeogenesis and lowering blood glucose levels.[2] The provided application notes and protocols offer a framework for researchers to design and execute studies to further evaluate the therapeutic utility of this class of compounds. Careful consideration of the animal model, study design, and relevant endpoints is crucial for obtaining robust and translatable data.

References

Application Notes and Protocols: FBPase-1 Inhibitor-1 Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphatase-1 (FBPase-1) is a critical regulatory enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate.[1][2] Its role as a rate-limiting step makes it an attractive target for therapeutic intervention in metabolic diseases, particularly type 2 diabetes, where excess hepatic glucose production is a key pathological feature.[3][4] FBPase-1 inhibitor-1 is an allosteric inhibitor of FBPase-1, making it a valuable tool for studying the effects of gluconeogenesis inhibition in various experimental models.[5][6]

This document provides a detailed protocol for the preparation and storage of this compound stock solutions to ensure their stability, and proper handling for reproducible experimental results.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₃H₇Cl₃N₂O₃S[5][7]
Molecular Weight 377.63 g/mol [5]
Appearance White to off-white solid[5]
Purity ≥98%[3]
Solubility in DMSO ≥37.1 mg/mL (≥98.2 mM)[7]
Solubility in Ethanol ≥1.84 mg/mL with sonication[7]
Solubility in Water Insoluble[7]
Recommended Solvents DMSO, DMF[3][5]
Long-term Storage (Stock Solution) -80°C for up to 6 months (protect from light)[5]
Short-term Storage (Stock Solution) -20°C for up to 1 month (protect from light)[5]
Solid Form Storage 4°C (protect from light)[5]

Experimental Protocols

Materials
  • This compound (solid powder)

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO) of high purity (hygroscopic)

  • Sterile, nuclease-free microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Pre-weighing Preparation : Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.

  • Weighing the Compound : In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.776 mg of the compound.

  • Dissolution : a. Add the appropriate volume of high-purity DMSO to the vial containing the weighed compound. For a 10 mM stock solution from 3.776 mg, add 1 mL of DMSO. b. Tightly cap the vial. c. Vortex the solution for 1-2 minutes to facilitate dissolution. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.[5] Visually inspect the solution to ensure that all the solid has dissolved completely.

  • Aliquoting : To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.[5]

  • Labeling and Storage : Clearly label each aliquot with the name of the compound, concentration, solvent, date of preparation, and your initials. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5] It is crucial to protect the stock solution from light. [5]

Quality Control
  • Visual Inspection : Before each use, visually inspect the thawed aliquot for any signs of precipitation. If precipitate is observed, gently warm the tube and vortex to redissolve the compound completely.

  • Solvent Quality : Due to the hygroscopic nature of DMSO, it is critical to use anhydrous or newly opened DMSO to ensure maximum solubility and stability of the inhibitor.[5][6]

Visualizations

Signaling Pathway

FBPase1_Pathway Fructose_1_6_BP Fructose-1,6-bisphosphate FBPase1 FBPase-1 Fructose_1_6_BP->FBPase1 Fructose_6_P Fructose-6-phosphate Gluconeogenesis Gluconeogenesis Fructose_6_P->Gluconeogenesis FBPase1->Fructose_6_P Catalyzes Inhibitor This compound Inhibitor->FBPase1 Inhibits Stock_Solution_Workflow start Start weigh Weigh this compound start->weigh add_solvent Add appropriate volume of DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C or -20°C (Protect from light) aliquot->store end End store->end

References

Troubleshooting & Optimization

FBPase-1 inhibitor-1 solubility problems in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with FBPase-1 inhibitor-1 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a benzoxazolo-sulfonamide compound with high solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). However, it is practically insoluble in water and sparingly soluble in aqueous buffers.[1][2][3]

Q2: Why is my this compound precipitating when I dilute my DMSO stock solution in my aqueous experimental buffer?

A2: Precipitation upon dilution is a common issue for hydrophobic compounds like this compound. This occurs when the concentration of the inhibitor in the final aqueous solution exceeds its solubility limit. The abrupt change in solvent polarity from DMSO to the aqueous buffer reduces the inhibitor's solubility, leading to the formation of a solid precipitate.

Q3: Can I store this compound in an aqueous buffer?

A3: It is not recommended to store this compound in aqueous solutions for extended periods. Aqueous solutions of the inhibitor are unstable and should ideally be prepared fresh for each experiment and used within the same day.[1] Stock solutions in anhydrous DMSO or DMF are stable for longer periods when stored correctly.

Q4: How does pH affect the solubility of this compound?

A4: As a sulfonamide-containing compound, the solubility of this compound in aqueous solutions is expected to be pH-dependent. Generally, the solubility of such compounds increases as the pH of the buffer becomes more alkaline (basic). This is because the sulfonamide group can be deprotonated at higher pH, resulting in a charged species that is more readily solvated by water.

Q5: Are there any recommended co-solvents to improve the aqueous solubility of this compound?

A5: Yes, co-solvents are often necessary to achieve a working concentration of this compound in aqueous buffers. A common approach is to first dissolve the inhibitor in a water-miscible organic solvent like DMF or DMSO and then dilute this stock into the aqueous buffer. For more challenging in vivo applications, formulations containing co-solvents such as PEG300 and surfactants like Tween-80 may be considered, though specific protocols for this compound are not widely published.[4]

Troubleshooting Guide

Issue: Precipitate formation upon dilution of this compound stock solution in aqueous buffer.

Potential Cause Troubleshooting Step Expected Outcome
Concentration Exceeds Solubility Limit 1. Lower the final working concentration of the inhibitor in your assay. 2. Perform a solubility test to determine the maximum concentration achievable in your specific buffer system.A clear, homogenous solution without any visible precipitate.
Inadequate Solvent System 1. Prepare a stock solution in 100% anhydrous DMSO or DMF. 2. Use a co-solvent system. For example, a 1:6 ratio of DMF to PBS (pH 7.2) has been shown to solubilize the inhibitor up to approximately 0.14 mg/mL.[1][2] 3. For in vivo studies, consider formulations with PEG300 and Tween-80, though optimization for this compound is required.[4]Improved solubility and a higher achievable final concentration in the aqueous medium.
Suboptimal Buffer pH 1. If your experimental conditions permit, try increasing the pH of your aqueous buffer. 2. Test a range of pH values (e.g., 7.4, 8.0, 8.5) to find the optimal pH for solubility.Increased solubility of the inhibitor due to the ionization of the sulfonamide group.
Poor Quality of Organic Solvent 1. Use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the inhibitor.[3][5]Consistent and maximal solubility when preparing the stock solution.
Incorrect Dilution Technique 1. Add the DMSO/DMF stock solution to the aqueous buffer slowly while vortexing or stirring. 2. Avoid adding the aqueous buffer directly to the organic stock solution.Minimized localized high concentrations that can lead to immediate precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO≥37.1 mg/mL to 125 mg/mL[3][5][6]
DMF~20 mg/mL[1][2]
Ethanol≥1.84 mg/mL (with sonication)[6]
WaterInsoluble[3][6]
DMF:PBS (pH 7.2) (1:6)~0.14 mg/mL[1][2]

Experimental Protocols

Protocol for Preparing a Working Solution of this compound in an Aqueous Buffer

This protocol is based on the co-solvent method and is suitable for most in vitro assays.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Your desired aqueous buffer (e.g., PBS, Tris, HEPES), pre-warmed to room temperature

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMF or DMSO to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).

    • Vortex thoroughly until the inhibitor is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[5][6]

  • Prepare the Final Aqueous Working Solution:

    • Determine the final volume and concentration of the working solution required for your experiment.

    • In a new sterile tube, add the required volume of your aqueous buffer.

    • While vortexing the aqueous buffer, slowly and drop-wise add the calculated volume of the high-concentration stock solution.

    • Continue to vortex for a few minutes to ensure complete mixing.

  • Final Check and Use:

    • Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, you may need to lower the final concentration or adjust the buffer composition.

    • Use the freshly prepared aqueous working solution immediately. Do not store for more than one day.[1]

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_stock_prep Stock Solution Preparation cluster_working_prep Aqueous Working Solution Preparation start Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO or DMF (e.g., 10-20 mg/mL) start->dissolve vortex Vortex/Sonicate Until Clear dissolve->vortex stock High-Concentration Stock Solution vortex->stock add_stock Slowly Add Stock to Buffer (while vortexing) stock->add_stock buffer Prepare Aqueous Buffer (e.g., PBS, Tris) buffer->add_stock final_solution Final Working Solution add_stock->final_solution check Check for Precipitation final_solution->check use Use Immediately check->use Clear cluster_stock_prep cluster_stock_prep check->cluster_stock_prep Precipitate (Lower Concentration)

Caption: Workflow for preparing an aqueous working solution of this compound.

signaling_pathway Simplified Gluconeogenesis Pathway and FBPase-1 Inhibition FBP Fructose-1,6-bisphosphate FBPase1 FBPase-1 FBP->FBPase1 Substrate F6P Fructose-6-phosphate Gluconeogenesis Further steps in Gluconeogenesis F6P->Gluconeogenesis FBPase1->F6P Catalyzes Inhibitor This compound Inhibitor->FBPase1 Allosteric Inhibition

Caption: this compound allosterically inhibits FBPase-1 in the gluconeogenesis pathway.

References

How to improve the stability of FBPase-1 inhibitor-1 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers improve the stability and performance of FBPase-1 inhibitors in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing FBPase-1 inhibitors?

A1: For long-term stability, FBPase-1 inhibitors, like most small molecules, should be stored under the conditions specified on the product's technical data sheet. As a general guideline, solid compounds are stable for up to three years when stored at -20°C.[1] A specific FBPase-1 inhibitor (CAS 883973-99-7) is recommended to be stored at -20°C and has shown stability for at least four years.[2]

Q2: My FBPase-1 inhibitor is in powder form and difficult to see in the vial. Is this normal?

A2: Yes, this is normal for small quantities of powdered compounds. The inhibitor may have coated the bottom or walls of the vial during shipping.[1] When preparing your stock solution, ensure the solvent comes into contact with all surfaces of the vial to dissolve all of the compound.[1]

Q3: What is the best way to prepare and store stock solutions of FBPase-1 inhibitors?

A3: It is recommended to prepare a concentrated stock solution in an appropriate solvent, such as DMSO or DMF.[2] Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] These aliquots should be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[1]

Q4: My inhibitor solution appears cloudy or has precipitated after dilution in aqueous buffer. What should I do?

A4: Cloudiness or precipitation can occur if the inhibitor's solubility in the aqueous buffer is low. The solubility of a specific benzoxazolo-sulfonamide FBPase-1 inhibitor is significantly lower in a PBS buffer compared to organic solvents like DMSO or DMF.[2] To avoid this, ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is kept low (typically <0.5%) to prevent cell toxicity while maintaining inhibitor solubility.[1] If precipitation occurs, you may need to optimize your buffer composition or slightly increase the percentage of the organic solvent, while carefully monitoring for any effects on your experimental system.

Q5: How can I ensure my FBPase-1 inhibitor is active in my cell-based assay?

A5: The activity of your inhibitor can be confirmed by observing a dose-dependent inhibition of gluconeogenesis. For instance, the prodrug MB06322 leads to a dose-dependent inhibition of glucose production in primary rat hepatocytes.[3] A key indicator of FBPase-1 inhibition in vivo is the elevation of intermediates upstream of FBPase in the gluconeogenesis pathway.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results between experiments 1. Degradation of inhibitor due to improper storage or multiple freeze-thaw cycles.2. Inaccurate pipetting of the inhibitor solution.3. Variation in experimental conditions (e.g., temperature, pH).1. Aliquot stock solutions and use a fresh aliquot for each experiment. Store at -80°C for long-term stability.[1]2. Use calibrated pipettes and ensure the inhibitor is fully dissolved before use.3. Maintain consistent experimental parameters. The prodrug MB06322 is stable in aqueous solutions with a pH range of 3.0-7.4.[3]
Loss of inhibitor activity over time 1. Chemical instability in the chosen solvent or buffer.2. Exposure to light or air, leading to degradation.3. Hydrolysis of the compound.1. Consult the manufacturer's data sheet for recommended solvents. If not available, use high-purity, anhydrous DMSO for stock solutions.2. Store inhibitor solutions in amber vials or wrap vials in foil to protect from light. Keep containers tightly closed.[4]3. For aqueous solutions, prepare them fresh before each experiment.
Low or no observable inhibition 1. Inhibitor concentration is too low.2. The inhibitor is not cell-permeable (for cellular assays).3. The inhibitor has degraded.4. Incorrect assay setup.1. Perform a dose-response curve to determine the optimal concentration. For example, a benzoxazolo-sulfonamide FBPase-1 inhibitor has an IC50 of 3.4 µM in an enzymatic assay and 6.6 µM for blocking glucose production in rat hepatoma cells.[2]2. Use an inhibitor known to be cell-permeable or consider using a cell-free enzymatic assay.3. Prepare fresh dilutions from a new stock aliquot.4. Verify the assay protocol, including the concentrations of all reagents and the activity of the FBPase enzyme.

Experimental Protocols

In Vitro FBPase-1 Enzyme Inhibition Assay

This protocol is adapted from a coupled-enzyme assay used to measure FBPase activity.[5][6]

Materials:

  • Purified FBPase-1 enzyme

  • FBPase-1 inhibitor stock solution (e.g., in DMSO)

  • Assay Buffer: 0.2 M Tris, 4 mM MgCl₂, 4 mM (NH₄)₂SO₄, 0.1 mM EDTA, pH 7.5

  • Substrate: Fructose-1,6-bisphosphate (FBP)

  • Coupling Enzymes: Phosphoglucose isomerase and Glucose-6-phosphate dehydrogenase

  • NADP⁺

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare the assay buffer and store it at 4°C.

    • Prepare a solution of NADP⁺ and the coupling enzymes in the assay buffer.

    • Prepare a solution of FBP in the assay buffer.

    • Prepare serial dilutions of the FBPase-1 inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • NADP⁺ and coupling enzyme solution

      • Diluted FBPase-1 inhibitor (or vehicle control, e.g., DMSO)

      • Purified FBPase-1 enzyme

    • Mix gently and incubate the plate at 30°C for 10-15 minutes.

  • Initiate Reaction:

    • Add the FBP solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NADP⁺ to NADPH.[5][6]

    • Take readings every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Visualizations

FBPase-1 Signaling Pathway in Gluconeogenesis

FBPase_Signaling_Pathway cluster_gluconeogenesis Gluconeogenesis cluster_regulation Regulation Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PEP Phosphoenolpyruvate Oxaloacetate->PEP F16BP Fructose-1,6-bisphosphate PEP->F16BP F6P Fructose-6-phosphate F16BP->F6P FBPase1 FBPase-1 F16BP->FBPase1 G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose FBPase1->F6P AMP AMP AMP->FBPase1 F26BP Fructose-2,6-bisphosphate F26BP->FBPase1 Inhibitor FBPase-1 Inhibitor Inhibitor->FBPase1

Caption: FBPase-1 is a key regulatory enzyme in gluconeogenesis, inhibited by AMP, Fructose-2,6-bisphosphate, and specific inhibitors.

Experimental Workflow for FBPase-1 Inhibitor Handling

Inhibitor_Workflow start Receive Inhibitor (Solid) storage_solid Store at -20°C (Long-term) start->storage_solid prep_stock Prepare Concentrated Stock (e.g., in DMSO) storage_solid->prep_stock aliquot Aliquot into Single-Use Vials prep_stock->aliquot storage_stock Store Aliquots at -80°C aliquot->storage_stock prep_working Prepare Working Solution (Dilute in Assay Buffer) storage_stock->prep_working experiment Perform Experiment (e.g., Enzyme Assay, Cell Culture) prep_working->experiment data Data Acquisition & Analysis experiment->data end Conclusion data->end

Caption: Recommended workflow for handling FBPase-1 inhibitors to ensure stability and experimental reproducibility.

References

Potential off-target effects of FBPase-1 inhibitor-1

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: FBPase-1 Inhibitor-1

Welcome to the technical support resource for this compound. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers identify and mitigate potential off-target effects during their experiments.

Disclaimer: this compound is a hypothetical compound provided for illustrative purposes. The data, protocols, and potential off-target effects described below are based on established principles of pharmacology and cell biology related to FBPase-1 inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective non-competitive inhibitor of Fructose-1,6-bisphosphatase-1 (FBPase-1). Its primary on-target effect is the allosteric inhibition of FBPase-1, which blocks the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate. This action effectively suppresses the rate-limiting step of gluconeogenesis.

Q2: Are there known off-target effects associated with this compound?

A2: While designed for high selectivity, this compound may exhibit off-target activities, particularly at higher concentrations. The most characterized potential off-target effect is the unintended activation of AMP-activated protein kinase (AMPK). This is hypothesized to occur due to structural similarities between the inhibitor's binding site and regulatory sites on the AMPK gamma subunit. See the selectivity profile in Table 1 for more details.

Q3: My cells show increased phosphorylation of AMPK at Threonine 172. Is this an expected on-target or a potential off-target effect?

A3: This is likely an off-target effect. The primary action of this compound should not directly activate AMPK. The observed phosphorylation (activation) of AMPK suggests either direct binding of the inhibitor to the AMPK complex or an indirect cellular stress response. Please refer to the troubleshooting guide below for protocols to differentiate these possibilities.

Q4: I am observing significant cytotoxicity in my cell line, which is not primarily dependent on gluconeogenesis. What could be the cause?

A4: Unexpected cytotoxicity in cells not reliant on gluconeogenesis may point to off-target effects. Potential causes include mitochondrial toxicity or broad-spectrum kinase inhibition. We recommend performing a dose-response curve to determine the concentration at which toxicity occurs and comparing it to the IC50 for FBPase-1 inhibition. Further investigation using mitochondrial function assays is advised.

Troubleshooting Guides

Problem 1: Unexpected Activation of AMPK Signaling

If you observe an increase in AMPK phosphorylation (p-AMPK Thr172) that cannot be explained by nutrient deprivation in your experimental setup, consider the following troubleshooting workflow.

TD_AMPK_Activation cluster_input Observation cluster_troubleshooting Troubleshooting Steps cluster_conclusion Conclusion Observed Increased p-AMPK (Thr172) in Western Blot Step1 1. Measure Cellular Adenylate Nucleotides (AMP:ATP Ratio) Observed->Step1 Investigate Cause Step2B 2b. Use AMPK Inhibitor (e.g., Compound C) as a Control Observed->Step2B Confirm AMPK Dependence Step2A 2a. Perform In Vitro Kinase Assay with Recombinant AMPK Step1->Step2A No Change in AMP:ATP Ratio ConclusionB Conclusion: Indirect Activation via Cellular Stress (e.g., Mitochondrial Effect) Step1->ConclusionB Significant Increase in AMP:ATP Ratio ConclusionA Conclusion: Direct Off-Target Activation of AMPK by This compound Step2A->ConclusionA Inhibitor Activates Recombinant AMPK Step2B->ConclusionA Phenotype Rescued

Caption: Troubleshooting workflow for unexpected AMPK activation.

Explanation:

  • Measure Adenylate Charge: The first step is to determine if the AMPK activation is due to cellular energy stress. An increase in the cellular AMP:ATP ratio suggests an indirect effect, possibly mitochondrial impairment.[1][2] Small molecules can activate AMPK by inhibiting mitochondrial ATP synthesis, which increases cellular AMP/ADP levels.[1]

  • In Vitro Kinase Assay: If the AMP:ATP ratio is unchanged, test whether this compound directly activates purified, recombinant AMPK in a cell-free system. Direct activation in this context is strong evidence of an off-target interaction.

  • Use Control Compounds: In your cellular experiments, co-treat with a known AMPK inhibitor (e.g., Compound C). If the observed phenotype (downstream of AMPK) is reversed, it confirms the phenotype is indeed mediated by AMPK activation.

Problem 2: High Cytotoxicity at Concentrations Near the On-Target IC50

If this compound induces significant cell death at concentrations close to those required for inhibiting gluconeogenesis, it may be due to off-target mitochondrial toxicity.

Explanation:

  • Dose-Response Analysis: Perform a detailed dose-response curve for both the on-target effect (e.g., inhibition of glucose production in primary hepatocytes) and cytotoxicity (e.g., using an MTS or Annexin V assay) in the same cell line. A narrow therapeutic window between efficacy and toxicity suggests off-target issues.

  • Mitochondrial Function Assays: Use techniques like Seahorse XF analysis to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). A decrease in basal and maximal respiration following treatment with this compound is a key indicator of mitochondrial dysfunction.

  • Rescue Experiment: Assess if cytotoxicity can be rescued by changing the available nutrients. For example, supplementing the media with pyruvate (B1213749) (which can fuel the TCA cycle directly) may rescue cells from toxicity caused by mitochondrial complex I inhibition, but not from broader toxic effects.

Quantitative Data Summary

Table 1: Kinase and Phosphatase Selectivity Profile of this compound Data are presented as IC50 (nM), representing the concentration of inhibitor required for 50% inhibition of enzyme activity. Lower values indicate higher potency.

Target EnzymeClassIC50 (nM)Notes
FBPase-1 Phosphatase (On-Target) 15 High Potency
FBPase-2Phosphatase1,250~83-fold selectivity over FBPase-2
PTP1BPhosphatase> 10,000Low activity against a common off-target
AMPK Kinase (Off-Target) 850 (EC50) Moderate activation at higher doses *
PFK-1Kinase> 25,000No significant inhibition of glycolysis enzyme
SRC KinaseKinase4,500Potential for weak inhibition at high µM range

*Value for AMPK is EC50, the concentration for 50% of maximal activation.

Table 2: Troubleshooting Summary - Expected vs. Observed Phenotypes

Experimental ReadoutExpected On-Target EffectPotential Off-Target ObservationLikely Cause
Glucose Production DecreasedDecreasedOn-Target
Cellular Lactate Increased (compensatory glycolysis)No change or decreasedOff-target inhibition of glycolysis
p-AMPK (Thr172) No direct changeIncreasedDirect AMPK activation or cellular stress
Oxygen Consumption No direct changeDecreasedMitochondrial Toxicity
Cell Viability No change in non-gluconeogenic cellsDecreasedMitochondrial Toxicity / Other

Key Experimental Protocols

Protocol 1: Western Blot for AMPK Activation
  • Cell Treatment: Plate cells (e.g., HepG2) and allow them to adhere. Treat with this compound (e.g., 0.1, 1, 10 µM) and controls (Vehicle, AICAR as positive control) for the desired time (e.g., 2 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies for phospho-AMPKα (Thr172), total AMPKα, and a loading control (e.g., β-actin), diluted in 5% BSA/TBST.

  • Secondary Antibody Incubation: Wash membrane 3x with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash 3x with TBST and detect signal using an ECL substrate and an imaging system.

Protocol 2: Mitochondrial Respiration Assay (Seahorse XF)
  • Cell Plating: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

  • Inhibitor Treatment: Pre-treat cells with this compound at various concentrations for a specified duration before the assay.

  • Assay Setup: Wash cells and replace media with XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate in a non-CO2 incubator for 1 hour.

  • Mito Stress Test: Load the sensor cartridge with mitochondrial inhibitors: Oligomycin (Complex V inhibitor), FCCP (protonophore), and Rotenone/Antimycin A (Complex I/III inhibitors).

  • Data Acquisition: Place the plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.

  • Analysis: Analyze the resulting Oxygen Consumption Rate (OCR) data to determine parameters such as basal respiration, maximal respiration, and spare respiratory capacity. A dose-dependent decrease in these parameters indicates mitochondrial toxicity.

Visualizations

On_Target_Pathway F16BP Fructose-1,6-bisphosphate FBPase1 FBPase-1 F16BP->FBPase1 F6P Fructose-6-phosphate Gluconeogenesis Gluconeogenesis F6P->Gluconeogenesis FBPase1->F6P Catalyzes Inhibitor1 FBPase-1 inhibitor-1 Inhibitor1->FBPase1 Inhibits

Caption: On-target pathway of this compound.

Off_Target_Pathway Inhibitor1 FBPase-1 inhibitor-1 (High Conc.) AMPK AMPK (Inactive) Inhibitor1->AMPK Direct Binding & Activation pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation (Thr172) Downstream Downstream Metabolic Changes (e.g., ACC inhibition) pAMPK->Downstream Phosphorylates Targets

References

FBPase-1 inhibitor-1 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and experimental use of FBPase-1 inhibitor-1.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a cell-permeable, allosteric inhibitor of Fructose-1,6-bisphosphatase (FBPase-1).[1][2] FBPase-1 is a rate-limiting enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[2][3] By binding to an allosteric site, this compound non-competitively inhibits the enzyme's activity, leading to a reduction in glucose production.[1][2] This makes it a valuable tool for studying metabolic pathways and a potential therapeutic agent for conditions associated with excessive gluconeogenesis, such as type 2 diabetes.[2][3]

2. What are the recommended storage and handling conditions for this compound?

Proper storage and handling are crucial to maintain the inhibitor's stability and activity. For long-term storage, the solid compound should be stored at -20°C for up to 3 years.[4] Once dissolved, stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[4][6] When preparing stock solutions, use fresh, anhydrous DMSO as the solvent can absorb moisture, which may reduce the inhibitor's solubility.[1]

3. What is the solubility of this compound in common solvents?

The solubility of this compound varies depending on the solvent. It is highly soluble in DMSO (up to 100 mg/mL).[1] However, it is insoluble in water and ethanol.[1] For aqueous-based assays, it is common practice to first dissolve the inhibitor in DMSO to create a concentrated stock solution and then dilute it in the aqueous buffer to the final working concentration. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.[6]

Quality Control and Purity Assessment

Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible experimental results. The following are standard methods for assessing the purity of the compound.

Purity and Characterization Data
ParameterSpecificationMethod
Purity ≥98%High-Performance Liquid Chromatography (HPLC)
Identity Conforms to structure¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS)
Molecular Formula C₁₃H₇Cl₃N₂O₃S-
Molecular Weight 377.6 g/mol Mass Spectrometry
Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the inhibitor in DMSO to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of the inhibitor.

  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the inhibitor in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[7]

  • Internal Standard: Tetramethylsilane (TMS) at 0.0 ppm.

  • Analysis:

    • ¹H-NMR: Acquire the proton spectrum and integrate the signals. The chemical shifts, splitting patterns, and integration values should be consistent with the expected structure of this compound.

    • ¹³C-NMR: Acquire the carbon spectrum. The number of signals and their chemical shifts should correspond to the number and types of carbon atoms in the molecule.

Troubleshooting Guides

This section addresses common issues that may arise during the handling and experimental use of this compound.

Solubility and Handling
  • Question: My this compound is not dissolving properly in the aqueous buffer for my assay. What should I do?

    • Answer: this compound is insoluble in water.[1] It is crucial to first prepare a concentrated stock solution in a suitable organic solvent like DMSO.[1] For your experiment, you can then perform a serial dilution of the DMSO stock into your aqueous buffer. To prevent precipitation, it's best to add the DMSO stock to the buffer while vortexing. Ensure the final concentration of DMSO in your assay is low (e.g., <0.5%) to avoid affecting the enzyme's activity.[6]

  • Question: I observe a precipitate in my stock solution after storing it in the freezer. Is it still usable?

    • Answer: Precipitation can occur if the inhibitor concentration exceeds its solubility limit at low temperatures or if the solvent has absorbed water. Gently warm the vial to room temperature and vortex or sonicate to redissolve the compound completely before use. To prevent this, ensure you are using anhydrous DMSO and consider storing the stock solution at a slightly lower concentration. Always check for complete dissolution before making dilutions for your experiments.

Enzymatic Assays
  • Question: I am not observing any inhibition of FBPase-1 in my assay, even at high concentrations of the inhibitor. What could be the problem?

    • Answer: There are several potential reasons for this:

      • Inhibitor Inactivity: Ensure that the inhibitor has been stored correctly and has not degraded. Prepare a fresh stock solution from the solid compound.

      • Assay Conditions: Verify the pH and temperature of your assay buffer, as these can significantly impact enzyme activity.[8] Also, confirm that all necessary cofactors for the enzyme are present in the reaction mixture.

      • Enzyme Concentration: An excessively high concentration of the FBPase-1 enzyme might require a higher concentration of the inhibitor to observe a significant effect. Consider optimizing the enzyme concentration in your assay.

      • Incorrect Wavelength: If you are using a spectrophotometric assay, ensure your plate reader is set to the correct wavelength for detecting the product of the coupled reaction.[9]

  • Question: My assay shows high background noise or a variable baseline. How can I troubleshoot this?

    • Answer: High background can be caused by several factors:

      • Reagent Contamination: One or more of your assay components might be contaminated. Prepare fresh reagents and use high-purity water.

      • Compound Interference: The inhibitor itself might interfere with the assay readout, for example, by having intrinsic fluorescence at the detection wavelength.[10] Run a control experiment with the inhibitor but without the enzyme to check for this.

      • Incomplete Mixing: Ensure all components are thoroughly mixed in the reaction wells.

      • Plate Issues: For plate-based assays, ensure you are using the appropriate type of plate (e.g., black plates for fluorescence assays) and that there are no bubbles in the wells.[9][10]

Signaling Pathways and Experimental Workflows

FBPase-1 Signaling in Gluconeogenesis

FBPase-1 is a key regulatory point in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. It catalyzes the irreversible hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. This step is tightly regulated to prevent futile cycles with glycolysis. FBPase-1 is allosterically inhibited by AMP and fructose-2,6-bisphosphate, signaling low energy status and high glycolytic flux, respectively. In cancer, the downregulation of FBPase-1 is often observed, which promotes the Warburg effect (aerobic glycolysis).[11]

FBPase_Signaling cluster_gluconeogenesis Gluconeogenesis cluster_regulation Regulation cluster_cancer Cancer Metabolism (Warburg Effect) Pyruvate Pyruvate / Lactate / Alanine OAA Oxaloacetate Pyruvate->OAA PEP Phosphoenolpyruvate OAA->PEP F16BP Fructose-1,6-bisphosphate PEP->F16BP F6P Fructose-6-phosphate F16BP->F6P F16BP->F6P FBPase-1 F6P->F16BP PFK-1 G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose FBPase1 FBPase-1 PFK1 PFK-1 AMP AMP AMP->FBPase1 AMP->PFK1 F26BP Fructose-2,6-bisphosphate F26BP->FBPase1 F26BP->PFK1 Inhibitor This compound Inhibitor->FBPase1 FBPase1_down FBPase-1 Downregulation Glycolysis_up Increased Glycolysis FBPase1_down->Glycolysis_up

Caption: FBPase-1 signaling in gluconeogenesis and its regulation.

Experimental Workflow for IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. The following workflow outlines the key steps for determining the IC₅₀ of this compound.

IC50_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay cluster_analysis 3. Data Analysis A Prepare serial dilutions of this compound C Incubate enzyme with different inhibitor concentrations A->C B Prepare FBPase-1 enzyme and substrate solutions B->C D Initiate reaction by adding substrate C->D E Measure enzyme activity (e.g., spectrophotometrically) D->E F Plot % inhibition vs. log[inhibitor] E->F G Fit data to a sigmoidal dose-response curve F->G H Determine IC50 value G->H

Caption: Workflow for determining the IC₅₀ of this compound.

References

Dealing with repeated freeze-thaw cycles for FBPase-1 inhibitor-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FBPase-1 inhibitor-1.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the solid form of the inhibitor should be stored at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.[1] These aliquots are stable for up to 1 year when stored at -80°C and for 1 month when stored at -20°C.[1]

Q2: How should I prepare a stock solution of this compound?

A: this compound is soluble in DMSO at concentrations up to 100 mg/mL.[1] It is important to use fresh, anhydrous DMSO, as the compound's solubility can be reduced in the presence of moisture.[1] For a 10 mM stock solution, dissolve 3.78 mg of the inhibitor (with a molecular weight of 377.63 g/mol ) in 1 mL of DMSO. Ensure the solution is thoroughly mixed before aliquoting for storage.

Q3: Can I subject my this compound stock solution to repeated freeze-thaw cycles?

A: It is strongly advised to avoid repeated freeze-thaw cycles. Each cycle can lead to a decrease in the potency and integrity of the inhibitor. This is partly due to the hygroscopic nature of DMSO, which can absorb moisture upon thawing and opening the vial, potentially leading to the degradation of the compound.[2] General studies on small molecules stored in DMSO show a significant drop in compound integrity after as few as 10 freeze-thaw cycles.[3]

Q4: What is the mechanism of action of this compound?

A: this compound is an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase-1).[1] It does not bind to the active site of the enzyme but to a separate allosteric site, inducing a conformational change that reduces the enzyme's catalytic activity.[4] FBPase-1 is a rate-limiting enzyme in the gluconeogenesis pathway, which is responsible for the production of glucose from non-carbohydrate precursors. By inhibiting FBPase-1, this compound effectively blocks hepatic glucose production.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected inhibition in experiments. 1. Degradation of the inhibitor due to improper storage: Repeated freeze-thaw cycles of the stock solution. 2. Precipitation of the inhibitor: The inhibitor may have come out of solution upon dilution into aqueous assay buffers. 3. Incorrect inhibitor concentration: Errors in initial weighing or dilution calculations.1. Prepare fresh aliquots from a new stock solution. Always aliquot stock solutions to avoid more than one or two freeze-thaw cycles. 2. Visually inspect for precipitates. If precipitation is suspected, consider using a different dilution scheme or a vehicle with better solubilizing properties if compatible with your experimental system. 3. Verify all calculations and re-weigh a fresh sample if necessary.
High variability between replicate wells or experiments. 1. Incomplete dissolution of the inhibitor: The inhibitor may not be fully dissolved in the stock solution or the final assay medium. 2. Pipetting errors: Inaccurate dispensing of small volumes of the inhibitor stock. 3. Cell-based assay variability: Differences in cell seeding density or health.1. Ensure complete dissolution of the stock solution. Gentle warming or vortexing may be necessary. Also, ensure the inhibitor is fully mixed in the final assay medium. 2. Use calibrated pipettes and consider serial dilutions to work with larger, more accurate volumes. 3. Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure even cell distribution when plating.
No inhibitory effect observed. 1. Inactive inhibitor: The inhibitor may have degraded completely. 2. Incorrect assay setup: The experimental conditions may not be suitable for observing FBPase-1 inhibition. 3. Cell line is not responsive: The chosen cell line may not have an active gluconeogenic pathway.1. Test the inhibitor in a cell-free enzymatic assay to confirm its activity. 2. Review the experimental protocol carefully. Ensure that the substrate and any necessary co-factors are present and that the pH and temperature are optimal for the enzyme. 3. Use a positive control cell line known to exhibit gluconeogenesis, such as primary hepatocytes or HepG2 cells.

Quantitative Data Summary

The inhibitory activity of this compound and related compounds can be influenced by the assay conditions. Below is a summary of reported IC50 values.

CompoundTargetAssay ConditionsIC50 Value
This compoundHuman FBPase-1Coupled enzyme assay4.0 µM[1]
This compoundHuman FBPase-1Malachite green assay3.4 µM[1]
MB05032Human Liver FBPaseCoupled enzyme assay with 0.6 µM Fru 2,6-P216 nM[5]
AMPHuman Liver FBPaseCoupled enzyme assay with 0.6 µM Fru 2,6-P21.0 µM[5]
Compound 4cPig Kidney FBPaseCoupled enzyme assay6 µM[6]
Compound 1bPig Kidney FBPaseCoupled enzyme assay32 µM[6]

Experimental Protocols

In Vitro FBPase-1 Enzymatic Activity Assay

This protocol is adapted from a coupled-enzyme assay used to measure FBPase-1 activity. The activity is measured spectrophotometrically by monitoring the reduction of NADP+ to NADPH.

Materials:

  • FBPase-1 enzyme

  • This compound

  • Assay Buffer: 0.2 M Tris, 4 mM MgCl2, 4 mM (NH4)2SO4, 0.1 mM EDTA, pH 7.5

  • NADP+ solution

  • Phosphoglucose (B3042753) isomerase

  • Glucose-6-phosphate dehydrogenase

  • Fructose-1,6-bisphosphate (FBP) solution

  • 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.

  • Add the FBPase-1 enzyme to the reaction mixture.

  • Add varying concentrations of this compound (or vehicle control) to the wells/cuvettes and incubate for a pre-determined time at 30°C.

  • Initiate the reaction by adding the substrate, Fructose-1,6-bisphosphate.

  • Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

  • Calculate the rate of reaction from the linear portion of the absorbance curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.

Cell-Based Hepatic Gluconeogenesis Assay

This protocol describes a method to measure glucose production in primary hepatocytes or hepatoma cell lines (e.g., HepG2).

Materials:

  • Primary hepatocytes or HepG2 cells

  • Collagen-coated plates

  • Culture medium (e.g., DMEM)

  • Fasting medium (glucose-free DMEM)

  • Gluconeogenic substrates (e.g., sodium lactate (B86563) and sodium pyruvate)

  • This compound

  • Glucose assay kit

Procedure:

  • Seed hepatocytes in collagen-coated plates and allow them to attach overnight.

  • Wash the cells with PBS and replace the culture medium with fasting medium. Incubate for 6-24 hours to deplete intracellular glycogen (B147801) stores.

  • After the starvation period, wash the cells again and incubate them in fresh fasting medium containing the gluconeogenic substrates (e.g., 2 mM pyruvate (B1213749) and 20 mM lactate).

  • Add varying concentrations of this compound or vehicle control to the cells.

  • Incubate for 6-24 hours.

  • Collect the culture medium from each well.

  • Measure the glucose concentration in the collected medium using a glucose assay kit.

  • Normalize the glucose production to the total protein content of the cells in each well.

  • Calculate the percent inhibition of gluconeogenesis for each inhibitor concentration relative to the vehicle control.

Visualizations

G FBPase-1 Inhibition Workflow cluster_prep Preparation cluster_assay Experiment cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock Solution (in DMSO) aliquot Aliquot into Single-Use Vials prep_inhibitor->aliquot storage Store at -80°C aliquot->storage thaw Thaw a Single Aliquot storage->thaw Avoid Repeated Freeze-Thaw dilute Dilute to Working Concentration thaw->dilute add_to_assay Add to In Vitro or Cell-Based Assay dilute->add_to_assay measure Measure Enzyme Activity or Glucose Output add_to_assay->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Recommended workflow for handling this compound.

G Gluconeogenesis Pathway and FBPase-1 Inhibition Lactate Lactate / Pyruvate F16BP Fructose-1,6-bisphosphate Lactate->F16BP Multiple Steps F6P Fructose-6-phosphate F16BP->F6P G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose FBPase1 FBPase-1 FBPase1->F16BP FBPase1->F6P Inhibitor This compound Inhibitor->FBPase1 G Troubleshooting Logic for Inconsistent Results start Inconsistent / Low Inhibition check_storage Was the inhibitor stock subjected to >2 freeze-thaw cycles? start->check_storage check_solubility Is there visible precipitate in the assay medium? check_storage->check_solubility No solution_aliquot Prepare fresh aliquots from a new stock solution. check_storage->solution_aliquot Yes check_calcs Have calculations and dilutions been double-checked? check_solubility->check_calcs No solution_solubility Optimize dilution scheme or use a co-solvent if possible. check_solubility->solution_solubility Yes check_calcs->check_solubility No, re-check solution_recalc Recalculate and prepare a fresh dilution series. check_calcs->solution_recalc Yes, error found solution_reweigh If problem persists, re-weigh a fresh sample of the inhibitor. check_calcs->solution_reweigh No error found

References

Technical Support Center: In Vivo Studies of FBPase-1 Inhibitor-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FBPase-1 inhibitor-1 in in vivo studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

ProblemPossible CauseRecommended Solution
Inconsistent or lack of efficacy (e.g., no reduction in blood glucose) Inhibitor Formulation and Administration: - Poor solubility of the inhibitor in the chosen vehicle. - Incorrect administration route or technique (e.g., improper gavage). - Degradation of the inhibitor in the formulation.- Vehicle Optimization: For oral administration, FBPase inhibitors have been formulated in 0.1% carboxymethylcellulose.[1] If solubility is an issue, consider creating a prodrug form to improve oral bioavailability.[1][2][3][4] - Administration Technique: Ensure proper training on administration techniques like oral gavage to minimize stress on the animals and ensure accurate dosing. - Fresh Preparation: Prepare formulations fresh before each use to prevent degradation.
Pharmacokinetics: - Insufficient oral bioavailability.[2] - Rapid metabolism and clearance of the inhibitor.[2]- Pharmacokinetic Analysis: Conduct pilot pharmacokinetic studies to determine the inhibitor's half-life, Cmax, and tmax in the specific animal model.[2] This will help in optimizing the dosing regimen. - Prodrug Strategy: The use of prodrugs like MB06322 (CS-917) has been shown to improve the in vivo pharmacokinetic profile of FBPase inhibitors.[1][3][4]
Animal Model: - The chosen animal model may not be appropriate for the study's objectives. - High biological variability among animals.- Model Selection: Use well-characterized models of type 2 diabetes, such as the Zucker diabetic fatty (ZDF) rat, for efficacy studies.[1][3][5][6] - Acclimatization and Randomization: Allow for an adequate acclimatization period for the animals and use randomization to distribute variability across experimental groups.
Unexpected Side Effects (e.g., significant weight gain, elevated lactate (B86563) levels) Off-target Effects: - The inhibitor may be interacting with other enzymes or pathways.- Selectivity Profiling: Perform in vitro assays to confirm the inhibitor's selectivity for FBPase-1 over other relevant enzymes.
Metabolic Perturbations: - Inhibition of gluconeogenesis can lead to an accumulation of precursors like lactate.[3][5][6] - Alterations in hepatic metabolism may lead to changes in lipid profiles.[3]- Dose-Response Studies: Conduct dose-response studies to identify the minimum effective dose with the lowest incidence of side effects.[5][6] - Metabolic Monitoring: Monitor key metabolic parameters such as plasma lactate and triglycerides throughout the study.[3][6] Some studies have noted a transient increase in lactate.[3]
Difficulty in Data Interpretation Complex Biological System: - The in vivo response to FBPase-1 inhibition can be influenced by various factors like diet, stress, and hormonal regulation.- Controlled Environment: Maintain a controlled environment for the animals (e.g., consistent light-dark cycle, temperature, and diet). - Appropriate Controls: Include vehicle-treated control groups to account for any effects of the administration procedure or vehicle.
Assay Variability: - Inconsistent results from blood glucose measurements or other biochemical assays.- Standardized Procedures: Use standardized and validated methods for all sample collection and analysis. Employ a consistent sampling time relative to inhibitor administration.

Frequently Asked Questions (FAQs)

A list of common questions and answers regarding in vivo studies with this compound.

Q1: What is the mechanism of action of this compound?

A1: this compound is an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase-1).[7] It binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. FBPase-1 is a rate-limiting enzyme in the gluconeogenesis pathway, which is responsible for the production of glucose from non-carbohydrate precursors. By inhibiting FBPase-1, the inhibitor reduces hepatic glucose production.[3][4]

Q2: What are the potential therapeutic applications of FBPase-1 inhibitors?

A2: FBPase-1 inhibitors are primarily being investigated for the treatment of type 2 diabetes.[4][5][6][8] By reducing excessive endogenous glucose production, these inhibitors can help to lower blood glucose levels in diabetic individuals.

Q3: What animal models are suitable for in vivo studies of FBPase-1 inhibitors?

A3: Rodent models of type 2 diabetes, such as the Zucker diabetic fatty (ZDF) rat, are commonly used to evaluate the efficacy of FBPase-1 inhibitors.[1][3][5][6] These models exhibit hyperglycemia and insulin (B600854) resistance, making them relevant for studying the anti-diabetic effects of these compounds.

Q4: How should this compound be formulated for oral administration in animal studies?

A4: For preclinical studies, FBPase-1 inhibitors have been formulated as a suspension in vehicles like 0.1% carboxymethylcellulose for oral gavage.[1] Due to potential solubility and bioavailability issues with the active compounds, prodrug strategies are often employed. For example, MB06322 (CS-917) is an oral prodrug that is converted to the active FBPase inhibitor in vivo.[1][3][4]

Q5: What are the expected outcomes of a successful in vivo study with an FBPase-1 inhibitor in a diabetes model?

A5: A successful study should demonstrate a dose-dependent reduction in blood glucose levels in the treated group compared to the vehicle-treated control group.[5][6] Additionally, the study may show a decrease in the rate of gluconeogenesis.[3] It is also important to monitor for potential side effects, such as hypoglycemia and elevated lactate levels.[6]

Experimental Protocols

Protocol: Evaluating the Efficacy of an FBPase-1 Inhibitor in a Zucker Diabetic Fatty (ZDF) Rat Model

1. Animal Model:

  • Male Zucker diabetic fatty (ZDF) rats, 8-10 weeks of age.

  • House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Acclimatize animals for at least one week before the start of the experiment.

2. Inhibitor Formulation:

  • Prepare the FBPase-1 inhibitor or its prodrug (e.g., MB06322) as a suspension in a suitable vehicle (e.g., 0.1% carboxymethylcellulose).

  • Prepare the formulation fresh daily.

3. Experimental Groups:

  • Vehicle Control: Administer the vehicle solution only.

  • Treatment Groups: Administer the FBPase-1 inhibitor at different dose levels (e.g., 10, 30, and 100 mg/kg).

4. Administration:

  • Administer the inhibitor or vehicle orally via gavage.

5. Blood Glucose Monitoring:

  • Collect blood samples from the tail vein at baseline (before administration) and at various time points post-administration (e.g., 1, 2, 4, 6, and 24 hours).

  • Measure blood glucose levels using a validated glucometer.

6. Data Analysis:

  • Calculate the percentage change in blood glucose from baseline for each animal.

  • Compare the mean blood glucose levels between the treatment and vehicle control groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's post-hoc test).

7. Optional Advanced Analyses:

  • Oral Glucose Tolerance Test (OGTT): To assess the inhibitor's effect on glucose disposal.

  • Measurement of Plasma Lactate and Triglycerides: To monitor for potential metabolic side effects.

  • Pharmacokinetic Analysis: To determine the concentration of the inhibitor in the plasma over time.

Quantitative Data Summary

CompoundAnimal ModelDoseRouteKey FindingsReference
MB06322 (CS-917) Zucker Diabetic Fatty (ZDF) Rats300 mg/kg (single dose)OralInhibited gluconeogenesis by ~70% and reduced blood glucose by >200 mg/dl.[1][3]
MB06322 (CS-917) Zucker Diabetic Fatty (ZDF) Rats50 mg/kg/day (chronic)OralDelayed the development of hyperglycemia and preserved pancreatic function.[1][3]
Benzoxazole benzene (B151609) sulfonamide NZO Mice5 mg/kg/dayOral GavageIncreased food intake and body weight.[9]
Unnamed Prodrug Diabetic Rats60 mg/kgOralReduced blood glucose levels by 25%.[2]

Visualizations

FBPase_Signaling_Pathway cluster_gluconeogenesis Gluconeogenesis Pathway cluster_inhibition Inhibition Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PEP Phosphoenolpyruvate Oxaloacetate->PEP F16BP Fructose-1,6-bisphosphate PEP->F16BP F6P Fructose-6-phosphate F16BP->F6P G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose FBPase FBPase-1 FBPase->F16BP Catalyzes Inhibitor This compound Inhibitor->FBPase Allosteric Inhibition

Caption: Signaling pathway of FBPase-1 in gluconeogenesis and its inhibition.

Experimental_Workflow start Start: Acclimatize Animals groups Randomize into Groups (Vehicle & Treatment) start->groups formulation Prepare Inhibitor Formulation groups->formulation administration Oral Administration (Gavage) formulation->administration sampling Blood Sampling (Multiple Time Points) administration->sampling analysis Measure Blood Glucose sampling->analysis data_analysis Statistical Analysis analysis->data_analysis end End: Evaluate Efficacy data_analysis->end

Caption: Workflow for an in vivo efficacy study of an FBPase-1 inhibitor.

Troubleshooting_Logic start Inconsistent Efficacy? check_formulation Check Formulation (Solubility, Stability) start->check_formulation Yes check_pk Evaluate Pharmacokinetics start->check_pk Yes check_model Assess Animal Model Suitability start->check_model Yes solution1 Optimize Vehicle or Use Prodrug check_formulation->solution1 solution2 Adjust Dosing Regimen check_pk->solution2 solution3 Select Appropriate Model check_model->solution3

Caption: Troubleshooting logic for inconsistent efficacy in FBPase-1 inhibitor studies.

References

Validation & Comparative

A Comparative Guide to the a-2-a of Fructose-1,6-bisphosphatase (FBPase) Inhibitors in Gluconeogenesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of type 2 diabetes (T2D) therapeutics, direct inhibition of gluconeogenesis, the process of generating glucose from non-carbohydrate sources, remains a key target.[1][2] Fructose-1,6-bisphosphatase (FBPase) is a rate-controlling enzyme in this pathway, making it an attractive molecule for drug development.[1][3][4] This guide provides a comparative analysis of a potent FBPase inhibitor, MB07803, and contrasts its mechanism with the widely used anti-diabetic drug, Metformin (B114582), which also impacts hepatic glucose production.

Lead Compound: MB07803 (Second-Generation FBPase Inhibitor)

MB07803 is an orally available prodrug of a potent, noncompetitive inhibitor of FBPase.[5] It is considered a second-generation inhibitor, developed to improve upon the pharmacokinetic properties of earlier compounds like CS-917.[1] The active form of MB07803, MB07729, targets the allosteric site of FBPase, mimicking the natural inhibitor adenosine (B11128) monophosphate (AMP).[1][5]

Alternative Compound: Metformin

Metformin is a first-line therapy for T2D that decreases hepatic glucose production, reduces intestinal glucose absorption, and enhances insulin (B600854) sensitivity.[6][7] Its primary mechanism for reducing gluconeogenesis is indirect, involving the inhibition of mitochondrial complex I, which leads to a decrease in cellular energy levels (ATP) and activation of AMP-activated protein kinase (AMPK).[6][8][9] However, some studies suggest that metformin can also inhibit hepatic gluconeogenesis independently of the LKB1/AMPK pathway by reducing the hepatic energy state.[10][11]

Comparative Performance Data

The following table summarizes the key performance metrics for MB07803's active form and Metformin.

ParameterMB07803 (active form MB07729)MetforminNotes
Mechanism of Action Direct, noncompetitive allosteric inhibition of FBPase[5]Indirect inhibition of gluconeogenesis, primarily via mitochondrial complex I inhibition and AMPK activation[6][8][9]MB07803 offers a more targeted approach to inhibiting gluconeogenesis.
Potency (EC50) 140 nM[5]Varies by study and cellular context (millimolar concentrations often cited for in vitro effects)[8][12]The active form of MB07803 is a highly potent inhibitor of its target enzyme.
Effect on Gluconeogenesis Directly inhibits the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate[1][2]Reduces the expression of gluconeogenic enzymes and alters cellular redox state[8][13][14]MB07803 acts at a specific enzymatic step, while Metformin has broader metabolic effects.
Clinical Development Investigated in clinical trials as a potential treatment for T2D[1]Widely approved and used as a first-line treatment for T2D[7]Metformin has a long-standing clinical track record.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the gluconeogenesis pathway, highlighting the action of FBPase, and a typical workflow for validating an FBPase inhibitor.

Gluconeogenesis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Pyruvate_m Pyruvate Oxaloacetate_m Oxaloacetate Pyruvate_m->Oxaloacetate_m Pyruvate Carboxylase Oxaloacetate_c Oxaloacetate Oxaloacetate_m->Oxaloacetate_c Shuttle Lactate (B86563) Lactate Pyruvate_c Pyruvate Lactate->Pyruvate_c Alanine Alanine Alanine->Pyruvate_c Pyruvate_c->Oxaloacetate_c PEP Phosphoenolpyruvate Oxaloacetate_c->PEP PEPCK F16BP Fructose-1,6-bisphosphate PEP->F16BP Multiple Steps F6P Fructose-6-phosphate F16BP->F6P FBPase-1 G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose G6Pase Inhibitor MB07803 (active form) Inhibitor->F16BP Inhibits Metformin Metformin cluster_Mitochondrion cluster_Mitochondrion Metformin->cluster_Mitochondrion Inhibits Complex I

Caption: Gluconeogenesis pathway highlighting FBPase-1 inhibition.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Enzyme_Assay 1. FBPase Enzyme Activity Assay (Determine IC50) Hepatocyte_Assay 2. Primary Hepatocyte Glucose Production Assay Enzyme_Assay->Hepatocyte_Assay Animal_Model 3. Diabetic Animal Model (e.g., ZDF rats) Hepatocyte_Assay->Animal_Model Proceed if potent in vitro Dosing 4. Oral Administration of FBPase Inhibitor Animal_Model->Dosing Measurement 5. Measure Blood Glucose, Lactate, and Triglycerides Dosing->Measurement

Caption: Workflow for validating an FBPase inhibitor.

Experimental Protocols

1. FBPase Enzyme Activity Assay

  • Objective: To determine the in vitro potency (IC50) of the inhibitor against purified FBPase.

  • Principle: The assay measures the rate of phosphate (B84403) release from the substrate fructose-1,6-bisphosphate.

  • Procedure:

    • Purified human FBPase is incubated with varying concentrations of the inhibitor in an appropriate buffer (e.g., HEPES buffer, pH 7.5) containing MgCl2 and EDTA.

    • The reaction is initiated by adding the substrate, fructose-1,6-bisphosphate.

    • The reaction is allowed to proceed for a set time at 37°C and then stopped.

    • The amount of inorganic phosphate produced is quantified using a colorimetric method, such as the malachite green assay.

    • The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

2. Hepatic Glucose Production Assay

  • Objective: To assess the effect of the inhibitor on gluconeogenesis in a cellular context.

  • Principle: Primary hepatocytes are incubated with gluconeogenic precursors, and the amount of glucose produced is measured.

  • Procedure:

    • Isolate primary hepatocytes from a suitable animal model (e.g., rat).

    • Culture the hepatocytes in a glucose-free medium.

    • Treat the cells with various concentrations of the FBPase inhibitor.

    • Add a mixture of gluconeogenic substrates, such as lactate and pyruvate.

    • Incubate for a defined period (e.g., 3-6 hours).

    • Collect the culture medium and measure the glucose concentration using a glucose oxidase assay.

    • Normalize the glucose production to the total protein content of the cells.

3. In Vivo Efficacy in a Diabetic Animal Model

  • Objective: To evaluate the glucose-lowering effects of the inhibitor in a relevant disease model.

  • Animal Model: Zucker diabetic fatty (ZDF) rats are a common model for T2D.[15][16]

  • Procedure:

    • Acclimate the ZDF rats and measure baseline fasting blood glucose levels.

    • Administer the FBPase inhibitor (e.g., MB06322, a related compound) orally at various doses.[15]

    • A control group receives the vehicle.

    • Monitor blood glucose levels at regular intervals post-administration.

    • At the end of the study, plasma can be collected to measure lactate and triglyceride levels to assess potential side effects.[15] A single dose of a related inhibitor, MB06322, in fasting male ZDF rats with overt diabetes, inhibited gluconeogenesis by 70% and overall endogenous glucose production by 46%, which led to a significant reduction in blood glucose.[16][17]

Conclusion

Direct inhibition of FBPase with compounds like MB07803 represents a targeted therapeutic strategy for reducing excessive hepatic glucose production in type 2 diabetes.[1] This approach differs from the broader metabolic effects of Metformin. The experimental protocols outlined provide a robust framework for validating the efficacy and safety of novel FBPase inhibitors. While FBPase inhibitors have shown promise in preclinical and early clinical studies, further research is needed to establish their long-term safety and efficacy in patients with T2D.[1]

References

A Head-to-Head Battle for Gluconeogenesis Control: A Comparative Analysis of a Synthetic FBPase-1 Inhibitor and the Natural Regulator AMP

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate metabolic orchestra of the human body, the enzyme Fructose-1,6-bisphosphatase (FBPase-1) plays a pivotal role in gluconeogenesis, the de novo synthesis of glucose. Its activity is a critical control point, and therefore, a key target for therapeutic intervention in metabolic diseases such as type 2 diabetes. While the body possesses its own natural regulator in the form of Adenosine Monophosphate (AMP), synthetic inhibitors have been developed with the aim of achieving greater potency and specificity. This guide provides a detailed, data-driven comparison of a potent synthetic FBPase-1 inhibitor, MB05032, and the endogenous allosteric inhibitor, AMP.

Introduction to FBPase-1 and its Inhibitors

FBPase-1 catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287), a rate-limiting step in the gluconeogenic pathway.[1] Elevated FBPase-1 activity can lead to excessive hepatic glucose production, a hallmark of type 2 diabetes.[2] Nature's solution to modulate this pathway is AMP, a molecule that signals a low energy state in the cell. When cellular energy is low (high AMP levels), gluconeogenesis is inhibited to conserve energy.[3]

MB05032 is a synthetic, non-nucleotide small molecule designed to mimic the inhibitory action of AMP.[2][4] It was developed through structure-based drug design to target the allosteric binding site of FBPase-1, the same site that AMP binds to.[4][5] This guide will delve into the quantitative differences in their inhibitory profiles, the experimental methods used to determine these, and the broader context of the signaling pathway they regulate.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of MB05032 and AMP against human liver FBPase-1 have been directly compared, revealing a significantly higher potency for the synthetic compound. The 50% inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

InhibitorIC50 (without Fru 2,6-P2)IC50 (with 0.6 µM Fru 2,6-P2)
AMP 2.8 ± 0.1 µM1.0 ± 0.05 µM
MB05032 41.3 ± 1.3 nM16 ± 1.5 nM
Data sourced from a study on human liver FBPase.[4] Fructose 2,6-bisphosphate (Fru 2,6-P2) is another natural allosteric inhibitor that acts synergistically with AMP.

As the data clearly indicates, MB05032 is orders of magnitude more potent than AMP, with an IC50 in the nanomolar range compared to AMP's micromolar values.[4] This enhanced potency is a key objective in the development of therapeutic FBPase-1 inhibitors.

Mechanism of Action

Both AMP and MB05032 are allosteric inhibitors, meaning they bind to a site on the enzyme distinct from the active site where the substrate binds.[3][4] This binding event induces a conformational change in the enzyme, shifting it from its active 'R' (relaxed) state to an inactive 'T' (tense) state, thereby reducing its catalytic activity.[3] MB05032 has been shown to be a mimetic of AMP, competing for and binding to the same allosteric site.[4]

Signaling Pathway and Experimental Workflow

To visualize the context in which these inhibitors operate, the following diagrams illustrate the gluconeogenesis pathway and a typical experimental workflow for assessing FBPase-1 inhibition.

Gluconeogenesis_Pathway cluster_cytosol Cytosol cluster_inhibitors Inhibitors Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase PEP Phosphoenolpyruvate Oxaloacetate->PEP PEPCK Two_PG 2-Phosphoglycerate PEP->Two_PG Three_PG 3-Phosphoglycerate Two_PG->Three_PG OneThree_BPG 1,3-Bisphosphoglycerate Three_PG->OneThree_BPG G3P Glyceraldehyde-3-Phosphate OneThree_BPG->G3P F16BP Fructose-1,6-Bisphosphate G3P->F16BP F6P Fructose-6-Phosphate F16BP->F6P FBPase-1 G6P Glucose-6-Phosphate F6P->G6P Glucose Glucose G6P->Glucose Glucose-6-Phosphatase AMP AMP AMP->F16BP Inhibits MB05032 MB05032 MB05032->F16BP Inhibits

Caption: Gluconeogenesis pathway highlighting the FBPase-1 catalyzed step and its inhibition.

Experimental_Workflow start Start: Prepare Assay Components reagents Reagents: - FBPase-1 Enzyme - FBP Substrate - Assay Buffer - Coupling Enzymes - NADP+ start->reagents inhibitors Prepare Inhibitors: - Serial dilutions of AMP - Serial dilutions of MB05032 start->inhibitors reaction_setup Set up reactions in microplate: - Enzyme + Buffer + Inhibitor - Pre-incubate reagents->reaction_setup inhibitors->reaction_setup initiate_reaction Initiate reaction by adding Fructose-1,6-Bisphosphate (FBP) substrate reaction_setup->initiate_reaction measurement Measure NADPH production (absorbance at 340nm or colorimetric at 450nm) in kinetic mode initiate_reaction->measurement analysis Data Analysis: - Calculate reaction rates - Plot % inhibition vs. inhibitor concentration - Determine IC50 values measurement->analysis end End: Compare Inhibitor Potency analysis->end

Caption: Workflow for a coupled-enzyme assay to determine FBPase-1 inhibition.

Experimental Protocols

The inhibitory activities of compounds like MB05032 and AMP are typically determined using a coupled-enzyme assay.[6] This method allows for the continuous monitoring of the FBPase-1 reaction.

Principle of the Coupled-Enzyme Assay:

The activity of FBPase-1 is measured indirectly. FBPase-1 converts its substrate, fructose-1,6-bisphosphate (FBP), into fructose-6-phosphate (F6P). The F6P produced is then utilized in a series of subsequent enzymatic reactions that ultimately lead to the reduction of NADP+ to NADPH or the generation of a colored product, which can be measured spectrophotometrically.[7] The rate of NADPH production or color change is directly proportional to the FBPase-1 activity.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: A suitable buffer (e.g., Tris-HCl) is prepared at the optimal pH for the enzyme (typically around 7.5-8.0), containing essential cofactors such as MgCl2.

    • Enzyme Solution: A stock solution of purified FBPase-1 is prepared and kept on ice.

    • Substrate Solution: A stock solution of fructose-1,6-bisphosphate is prepared in the assay buffer.

    • Coupling Enzyme Mix: A mixture of phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase is prepared.

    • Cofactor Solution: A solution of NADP+ is prepared.

    • Inhibitor Solutions: Serial dilutions of AMP and the synthetic inhibitor (e.g., MB05032) are prepared at various concentrations to generate a dose-response curve.

  • Assay Procedure:

    • The assay is typically performed in a 96-well microplate format for high-throughput analysis.

    • To each well, the following are added in order: assay buffer, the coupling enzyme mix, NADP+ solution, and the desired concentration of the inhibitor (or vehicle control).

    • The FBPase-1 enzyme solution is then added to each well, and the plate is briefly incubated to allow the inhibitor to bind to the enzyme.

    • The reaction is initiated by adding the fructose-1,6-bisphosphate substrate to all wells.

    • The plate is immediately placed in a microplate reader, and the absorbance (at 340 nm for NADPH or an appropriate wavelength for a colorimetric product) is measured at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • The rate of the reaction (change in absorbance over time) is calculated from the linear portion of the kinetic curve for each inhibitor concentration.

    • The percentage of inhibition for each concentration is determined by comparing the rate of the inhibited reaction to the rate of the uninhibited control reaction.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

The comparison between the synthetic FBPase-1 inhibitor MB05032 and the natural inhibitor AMP provides a clear illustration of the advancements in rational drug design. While both compounds target the same allosteric site and employ the same inhibitory mechanism, MB05032 demonstrates a significantly higher potency.[4] This enhanced efficacy, coupled with high specificity for FBPase-1 over other AMP-binding enzymes, underscores the potential of synthetic inhibitors as therapeutic agents for managing diseases characterized by excessive gluconeogenesis, such as type 2 diabetes. The experimental protocols outlined here provide a robust framework for the continued discovery and characterization of novel FBPase-1 inhibitors.

References

A Comparative Guide to FBPase-1 Inhibitor-1 and Other Fructose-1,6-Bisphosphatase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the gluconeogenesis pathway, has emerged as a significant therapeutic target for type 2 diabetes. Inhibition of FBPase offers a direct mechanism to reduce excessive hepatic glucose production. This guide provides a comparative analysis of FBPase-1 inhibitor-1 against other known FBPase inhibitors, with a particular focus on the potent inhibitor MB05032.

Overview of FBPase and its Inhibition

Fructose-1,6-bisphosphatase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287), a critical step in the synthesis of glucose from non-carbohydrate precursors. In individuals with type 2 diabetes, the activity of FBPase is often upregulated, contributing to hyperglycemia. Allosteric inhibitors, which bind to a site distinct from the active site, offer a promising strategy for modulating FBPase activity. Both this compound and MB05032 are allosteric inhibitors that target the AMP binding site of the enzyme, mimicking the natural regulatory mechanism of AMP.

Quantitative Comparison of FBPase Inhibitors

The following table summarizes the key quantitative data for this compound, MB05032, and other notable FBPase inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions.

InhibitorTarget/MechanismIC50KiIn Vitro EfficacyIn Vivo Efficacy (Prodrug/Model)
This compound Allosteric inhibitor of FBPase-1[1]3.4 µM[1]1.1 µMBlocks glucose production in rat hepatoma cells.Not reported.
MB05032 Allosteric inhibitor targeting the AMP binding site of FBPase[2]16 nM (human liver FBPase)[2][3]Not reportedPotent inhibition of gluconeogenesis in primary rat hepatocytes (as prodrug MB06322).[2]Dose-dependent glucose lowering in Zucker diabetic fatty (ZDF) rats (as prodrug MB06322).[2]
AMP (natural inhibitor) Allosteric inhibitor~1 µMNot reportedNatural regulator of FBPase activity.Not applicable.
Compound [I] FBPase inhibitor2.08 µMNot reportedNot reportedSignificant blood glucose reduction in ICR mice, comparable to metformin.[4]
Disulfiram (B1670777) derivative (3a) Covalent inhibitor targeting Cys128Not reportedNot reportedSignificant FBPase inhibition.[5]Glucose-lowering efficacy in vivo.[5]
Anilinoquinazoline derivative (Cpd 7) FBPase inhibitor2.60 µMNot reportedNot reportedNot reported.[6]

FBPase Signaling Pathway in Gluconeogenesis

FBPase plays a pivotal role in the gluconeogenesis pathway, which is primarily active in the liver to maintain blood glucose levels during fasting. The diagram below illustrates the central position of FBPase in this pathway and its allosteric regulation.

FBPase_Signaling_Pathway cluster_cytosol Cytosol cluster_regulation Allosteric Regulation Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase PEP Phosphoenolpyruvate (PEP) Oxaloacetate->PEP PEPCK F16BP Fructose-1,6-bisphosphate PEP->F16BP Multiple Steps F6P Fructose-6-phosphate F16BP->F6P FBPase G6P Glucose-6-phosphate F6P->G6P Phosphoglucose (B3042753) Isomerase Glucose Glucose G6P->Glucose Glucose-6-Phosphatase Glucose_out Glucose Export to Bloodstream Glucose->Glucose_out AMP AMP AMP->F16BP Inhibits FBPase F26BP Fructose-2,6-bisphosphate F26BP->F16BP Inhibits FBPase Inhibitor1 This compound Inhibitor1->F16BP Inhibits FBPase MB05032 MB05032 MB05032->F16BP Inhibits FBPase

Caption: FBPase in the gluconeogenesis pathway and its allosteric inhibition.

Experimental Protocols

Coupled-Enzyme Assay for FBPase Activity

This assay is commonly used to determine the inhibitory activity of compounds against FBPase. The production of fructose-6-phosphate by FBPase is coupled to the reduction of NADP+ to NADPH by subsequent enzymes, which can be monitored spectrophotometrically.

Materials:

  • Tris buffer (pH 7.5)

  • MgCl2

  • (NH4)2SO4

  • EDTA

  • NADP+

  • Phosphoglucose isomerase

  • Glucose-6-phosphate dehydrogenase

  • Fructose-1,6-bisphosphate (FBP)

  • FBPase enzyme

  • Test inhibitor (e.g., this compound, MB05032)

Procedure:

  • Prepare a reaction mixture containing Tris buffer, MgCl2, (NH4)2SO4, EDTA, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.

  • Add the test inhibitor at various concentrations to the reaction mixture.

  • Add the FBPase enzyme to the mixture and equilibrate at 30°C.

  • Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

  • Calculate the rate of reaction and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture (Buffer, Cofactors, Coupling Enzymes) B Add Test Inhibitor (Varying Concentrations) A->B C Add FBPase Enzyme B->C D Equilibrate at 30°C C->D E Initiate with FBP Substrate D->E F Monitor Absorbance at 340 nm (NADPH Production) E->F G Calculate Reaction Rate and % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for determining FBPase inhibitor IC50 using a coupled-enzyme assay.

Comparative Performance and Discussion

Potency: MB05032 demonstrates significantly higher potency with an IC50 in the nanomolar range (16 nM for human liver FBPase), making it a much more potent inhibitor than this compound (IC50 = 3.4 µM).[1][2][3] This suggests that MB05032 can achieve a similar level of FBPase inhibition at a much lower concentration.

In Vivo Efficacy: While direct in vivo data for this compound is not readily available, the prodrug of MB05032, MB06322, has shown robust in vivo efficacy. Oral administration of MB06322 to Zucker diabetic fatty rats resulted in a dose-dependent decrease in plasma glucose levels.[2] Furthermore, pretreatment of mice with MB06322 potentiated glucose-stimulated insulin (B600854) secretion in vivo and improved glucose tolerance.[7] This highlights the therapeutic potential of targeting FBPase with potent inhibitors like MB05032. Other novel inhibitors, such as compound [I] and a disulfiram derivative, have also demonstrated promising glucose-lowering effects in animal models.[4][5]

Mechanism of Action: Both this compound and MB05032 are allosteric inhibitors that target the AMP binding site.[1][2] This mechanism is advantageous as it mimics the natural regulation of the enzyme and can lead to high specificity. The development of covalent inhibitors targeting other allosteric sites, such as Cys128, represents an alternative and promising approach.[5]

Conclusion

Based on the available data, MB05032 is a significantly more potent inhibitor of FBPase than this compound. The demonstrated in vivo efficacy of its prodrug, MB06322, in animal models of type 2 diabetes further strengthens its position as a leading candidate in this class of inhibitors. While this compound is a valuable research tool for studying FBPase inhibition, its lower potency may limit its therapeutic potential compared to compounds like MB05032. The continued exploration of novel FBPase inhibitors with diverse scaffolds and mechanisms of action holds great promise for the development of new and effective treatments for type 2 diabetes.

References

Specificity analysis of FBPase-1 inhibitor-1 against other phosphatases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the specificity of FBPase-1 inhibitor-1 and its close analog, MB05032, against other phosphatases and enzymes. The information is intended to assist researchers in evaluating the suitability of these inhibitors for their studies and to provide a framework for designing selectivity profiling experiments.

Executive Summary

Fructose-1,6-bisphosphatase (FBPase) is a critical enzyme in gluconeogenesis, making it an attractive target for the treatment of type 2 diabetes. This compound is an allosteric inhibitor of this enzyme. While specific data on the cross-reactivity of this compound against a broad panel of phosphatases is limited in publicly available literature, analysis of the closely related and more extensively studied compound, MB05032, provides valuable insights into the selectivity profile of this class of inhibitors.

Available data indicates that MB05032 is highly selective for FBPase over other AMP-binding enzymes, such as glycogen (B147801) phosphorylase and AMP-activated protein kinase (AMPK). This guide presents the available quantitative data, details the experimental protocols for assessing FBPase inhibition and general phosphatase activity, and provides a visual representation of the experimental workflow.

Quantitative Data on Inhibitor Specificity

The following table summarizes the available data on the inhibitory activity of MB05032, a potent FBPase inhibitor that is structurally and functionally analogous to this compound.

Target EnzymeInhibitorIC50 / EC50Fold Selectivity vs. Human Liver FBPase-1Reference
Human Liver FBPase-1MB0503216 nM-[1]
Human Muscle FBPaseMB0503229 nM~1.8[1]
Glycogen PhosphorylaseMB05032> 100 µM> 6250[1]
AMP-activated protein kinase (AMPK)MB05032> 100 µM> 6250[1]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the central role of FBPase-1 in gluconeogenesis and the point of inhibition.

FBPase_Pathway Pyruvate Pyruvate OAA Oxaloacetate Pyruvate->OAA PEP Phosphoenolpyruvate OAA->PEP F16BP Fructose-1,6-bisphosphate PEP->F16BP F6P Fructose-6-phosphate F16BP->F6P FBPase-1 G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose Inhibitor This compound Inhibitor->F16BP

Caption: FBPase-1 role in gluconeogenesis and its inhibition.

The workflow for assessing the specificity of an FBPase-1 inhibitor is a multi-step process.

Experimental_Workflow cluster_0 Primary Assay cluster_1 Selectivity Panel cluster_2 Data Analysis Primary_Screen Determine IC50 against FBPase-1 Selectivity_Screen Screen against a panel of other phosphatases (e.g., PTP1B, PP1, PP2A) Primary_Screen->Selectivity_Screen Data_Analysis Compare IC50 values and determine fold selectivity Selectivity_Screen->Data_Analysis

Caption: Workflow for phosphatase inhibitor specificity profiling.

Experimental Protocols

FBPase-1 Inhibition Assay (Coupled Enzyme Assay)

This protocol is widely used to determine the inhibitory activity of compounds against FBPase-1.

Principle: The product of the FBPase-1 reaction, fructose-6-phosphate, is converted to 6-phosphogluconate in two sequential reactions catalyzed by phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase. The second reaction involves the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Human recombinant FBPase-1

  • Fructose-1,6-bisphosphate (substrate)

  • Phosphoglucose isomerase (coupling enzyme)

  • Glucose-6-phosphate dehydrogenase (coupling enzyme)

  • NADP+

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM EDTA)

  • This compound (or analog)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.

  • Add the FBPase-1 inhibitor at various concentrations to the wells of the microplate.

  • Add the FBPase-1 enzyme to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

General Phosphatase Specificity Profiling (p-Nitrophenylphosphate Assay)

This is a general and straightforward colorimetric assay to assess the activity of various phosphatases.

Principle: Many phosphatases can hydrolyze the artificial substrate p-nitrophenylphosphate (pNPP) to produce p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.

Materials:

  • Panel of purified phosphatases (e.g., PTP1B, SHP2, CD45, PP1, PP2A, alkaline phosphatase)

  • p-Nitrophenylphosphate (pNPP)

  • Assay buffer appropriate for the specific phosphatase being tested

  • This compound (or analog)

  • 96-well microplate

  • Spectrophotometer

  • Stop solution (e.g., 1 M NaOH)

Procedure:

  • Add the specific phosphatase enzyme to the wells of a microplate containing the appropriate assay buffer.

  • Add the FBPase-1 inhibitor at a fixed concentration (or a range of concentrations) to the wells.

  • Pre-incubate the enzyme and inhibitor for a defined period.

  • Initiate the reaction by adding pNPP.

  • Incubate the reaction for a set time at the optimal temperature for the enzyme.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm.

  • Compare the activity in the presence of the inhibitor to the control (no inhibitor) to determine the percentage of inhibition.

Conclusion

The available data for the FBPase inhibitor MB05032 suggests a high degree of selectivity for FBPase over other tested AMP-binding enzymes. However, a comprehensive analysis of the specificity of this compound against a broad panel of phosphatases is not yet publicly documented. Researchers are encouraged to perform their own selectivity profiling using the protocols outlined in this guide to fully characterize the off-target effects of this inhibitor before its application in biological studies. The provided experimental workflows and protocols offer a robust starting point for such investigations.

References

A Researcher's Guide to Control Experiments for FBPase-1 Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing robust and well-controlled experiments is paramount when investigating novel inhibitors of Fructose-1,6-bisphosphatase-1 (FBPase-1). As a key rate-limiting enzyme in gluconeogenesis, FBPase-1 is a significant therapeutic target for metabolic diseases such as type 2 diabetes.[1][2][3] This guide provides a comparative framework for designing control experiments, presenting key experimental protocols, and visualizing the relevant biological pathways to ensure the validity and reproducibility of your findings.

Understanding the Role of Controls

In the context of FBPase-1 inhibitor studies, control experiments are crucial for validating that the observed effects are due to the specific inhibition of FBPase-1 and not off-target effects or experimental artifacts. Appropriate controls help to accurately determine the potency and selectivity of inhibitor candidates.

Positive Controls: A well-characterized FBPase-1 inhibitor should be used as a positive control to confirm that the experimental setup can detect FBPase-1 inhibition. Adenosine monophosphate (AMP), the natural allosteric inhibitor of FBPase-1, is a widely accepted positive control.[3][4][5] Synthetic inhibitors with known IC50 values, such as CS-917 or MB06322, can also serve as potent positive controls.[3][6][7]

Negative Controls: Negative controls are essential to establish a baseline and rule out non-specific inhibition. These can include:

  • Vehicle Control: The solvent used to dissolve the test inhibitor (e.g., DMSO) should be tested alone to ensure it does not affect FBPase-1 activity.[8]

  • Inactive Analogs: If available, a structurally similar but inactive analog of the test inhibitor can be used to demonstrate that the observed inhibition is due to the specific chemical structure of the active compound.

  • Scrambled Peptides: For peptide-based inhibitors, a scrambled peptide with the same amino acid composition but a different sequence should be used as a negative control.

Comparative Data of Known FBPase-1 Inhibitors

The following table summarizes the inhibitory potency of commonly used FBPase-1 inhibitors, providing a benchmark for new inhibitor studies.

InhibitorTypeTarget Organism/Enzyme SourceIC50 ValueReference(s)
AMPNatural AllostericPig Kidney FBPase1.3 µM[4]
AMPNatural AllostericHuman Liver FBPase9.7 µM[4]
FBPase-1 inhibitor-1AllostericHuman FBPase-13.4 µM (MG assay)[8]
This compoundAllostericHuman FBPase-14.0 µM (coupled)[8]
Compound 15SyntheticPig Kidney FBPase1.5 µM[4]
Compound 15SyntheticHuman Liver FBPase8.1 µM[4]
Compound 16SyntheticPig Kidney FBPase5.0 µM[4]
Compound 16SyntheticHuman Liver FBPase6.0 µM[4]
MB06322 (CS-917)Prodrug of AllostericHuman Liver FBPase16 nM (active form)[6]

Key Experimental Protocols

Accurate assessment of FBPase-1 inhibitors relies on well-defined experimental protocols. Below are detailed methodologies for common in vitro and cell-based assays.

In Vitro FBPase-1 Enzymatic Activity Assay (Coupled-Enzyme Assay)

This is a widely used method to measure the catalytic activity of FBPase-1.[4][9] The production of fructose-6-phosphate (B1210287) is coupled to the reduction of NADP+, which can be monitored spectrophotometrically.

Principle:

  • FBPase-1 hydrolyzes fructose-1,6-bisphosphate (F-1,6-BP) to fructose-6-phosphate (F6P) and inorganic phosphate.[10]

  • Phosphoglucose isomerase (PGI) converts F6P to glucose-6-phosphate (G6P).

  • Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P to 6-phosphoglucono-δ-lactone, concomitantly reducing NADP+ to NADPH.

  • The increase in absorbance at 340 nm due to NADPH production is directly proportional to the FBPase-1 activity.

Materials:

  • Purified FBPase-1 enzyme

  • Assay Buffer: e.g., 0.2 M Tris, 4 mM MgCl₂, 4 mM (NH₄)₂SO₄, 0.1 mM EDTA, pH 7.5[9]

  • Substrate: Fructose-1,6-bisphosphate (F-1,6-BP)

  • Coupling Enzymes: Phosphoglucose isomerase (PGI) and Glucose-6-phosphate dehydrogenase (G6PDH)

  • Cofactor: NADP+

  • Test inhibitor and control compounds

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADP+, PGI, and G6PDH.

  • Add the test inhibitor at various concentrations to the wells of the 96-well plate. Include wells for positive control (e.g., AMP) and negative control (vehicle).

  • Add the purified FBPase-1 enzyme to all wells except for the blank.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Initiate the reaction by adding the substrate, F-1,6-BP.

  • Immediately start monitoring the change in absorbance at 340 nm over time in a kinetic mode.

  • Calculate the initial reaction velocity (rate of NADPH formation) from the linear portion of the curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Glucose Production Assay

This assay measures the effect of FBPase-1 inhibitors on gluconeogenesis in a cellular context, typically using primary hepatocytes or hepatoma cell lines (e.g., HepG2).[11][12]

Principle: Cells are cultured in a glucose-free medium supplemented with gluconeogenic substrates (e.g., lactate (B86563) and pyruvate). The amount of glucose produced and secreted into the medium is quantified in the presence and absence of the FBPase-1 inhibitor.

Materials:

  • Primary hepatocytes or hepatoma cell line (e.g., HepG2)

  • Glucose-free culture medium

  • Gluconeogenic substrates: Sodium lactate and sodium pyruvate

  • Test inhibitor and control compounds

  • Glucose assay kit (e.g., glucose oxidase-based)

  • 96-well culture plates

  • Plate reader for colorimetric or fluorometric detection

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with PBS and replace the medium with glucose-free medium containing the gluconeogenic substrates.

  • Add the test inhibitor at various concentrations to the cells. Include positive and negative controls.

  • Incubate the plate for a specific period (e.g., 4-24 hours) at 37°C in a CO₂ incubator.

  • After incubation, collect the culture medium from each well.

  • Quantify the glucose concentration in the collected medium using a glucose assay kit according to the manufacturer's instructions.

  • Normalize the glucose production to the total protein content or cell number in each well.

  • Calculate the percent inhibition of glucose production for each inhibitor concentration and determine the IC50 value.

Visualizing the Pathway and Experimental Logic

Diagrams are powerful tools for understanding complex biological systems and experimental designs. Below are Graphviz DOT scripts to generate such visualizations.

Gluconeogenesis_Pathway cluster_Gluconeogenesis Gluconeogenesis F6P Fructose-6-Phosphate F16BP Fructose-1,6-Bisphosphate F6P->F16BP F16BP_glu Fructose-1,6-Bisphosphate FBPase1 FBPase-1 F6P_glu Fructose-6-Phosphate F16BP_glu->F6P_glu Hydrolysis Glucose Glucose F6P_glu->Glucose G6Pase Inhibitor FBPase-1 Inhibitor (e.g., AMP, Test Compound) Inhibitor->FBPase1

Caption: The gluconeogenesis pathway highlighting the role of FBPase-1.

Experimental_Workflow cluster_InVitro In Vitro Assay cluster_Cellular Cell-Based Assay Start_IV Purified FBPase-1 Assay Coupled-Enzyme Assay Start_IV->Assay Readout_IV Measure NADPH (Absorbance at 340 nm) Assay->Readout_IV Controls_IV Controls: - Positive (AMP) - Negative (Vehicle) Controls_IV->Assay Result_IV Determine IC50 Value Readout_IV->Result_IV Start_Cell Hepatocytes or HepG2 Cells Assay_Cell Glucose Production Assay Start_Cell->Assay_Cell Readout_Cell Quantify Glucose in Medium Assay_Cell->Readout_Cell Controls_Cell Controls: - Positive (Known Inhibitor) - Negative (Vehicle) Controls_Cell->Assay_Cell Result_Cell Determine Cellular IC50 Value Readout_Cell->Result_Cell

References

Cross-Validation of FBPase-1 Inhibitor-1 Activity in Different Assay Formats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of FBPase-1 inhibitor-1, a benzoxazole (B165842) benzenesulfonamide (B165840) derivative, as determined by two distinct in vitro assay formats: a direct malachite green-based assay and an indirect coupled-enzyme assay. The data presented herein demonstrates a consistent inhibitory profile across both methods, providing robust validation of its activity against Fructose-1,6-bisphosphatase 1 (FBPase-1), a key regulatory enzyme in the gluconeogenesis pathway and a therapeutic target for type 2 diabetes.

Executive Summary

This compound demonstrates potent allosteric inhibition of FBPase-1. Cross-validation of its activity using a direct phosphate (B84403) detection method (Malachite Green Assay) and a coupled-enzyme system revealed comparable IC50 values, confirming the inhibitor's efficacy and the reliability of both assay formats for screening and characterization of FBPase-1 inhibitors.

Data Presentation

The inhibitory potency of this compound was quantified by determining its half-maximal inhibitory concentration (IC50) in two different assay systems. The results are summarized in the table below.

Assay Format Principle Parameter Measured IC50 of this compound (µM)
Malachite Green AssayColorimetric detection of inorganic phosphate (Pi) released from the FBPase-1 catalyzed hydrolysis of fructose-1,6-bisphosphate.Absorbance at ~620 nm3.4[1]
Coupled-Enzyme AssayThe product of the FBPase-1 reaction, fructose-6-phosphate (B1210287), is converted in a series of enzymatic reactions leading to the reduction of NADP+ to NADPH.Increase in absorbance at 340 nm or fluorescence4.0[1]

This compound

  • Chemical Name: 2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide

  • Molecular Formula: C13H7Cl3N2O3S

  • Molecular Weight: 377.63 g/mol

Experimental Protocols

Malachite Green-Based FBPase-1 Inhibition Assay

This assay directly quantifies the inorganic phosphate (Pi) generated from the enzymatic activity of FBPase-1.

Materials:

  • Human recombinant FBPase-1

  • Fructose-1,6-bisphosphate (FBP) substrate

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 1 mM MgCl2, 0.5 mM EDTA

  • This compound (dissolved in DMSO)

  • Malachite Green Reagent: Solution of malachite green hydrochloride and ammonium (B1175870) molybdate (B1676688) in acid.

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at ~620 nm

Procedure:

  • Prepare a dilution series of this compound in DMSO.

  • In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (for control wells) to each well.

  • Add 50 µL of FBPase-1 enzyme solution (pre-diluted in Assay Buffer) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 50 µL of the FBP substrate solution (pre-warmed to 37°C) to each well.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 25 µL of the Malachite Green Reagent to each well.

  • Allow 15-20 minutes for color development at room temperature.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Coupled-Enzyme FBPase-1 Inhibition Assay

This assay indirectly measures FBPase-1 activity by coupling the production of fructose-6-phosphate to the reduction of NADP+.

Materials:

  • Human recombinant FBPase-1

  • Fructose-1,6-bisphosphate (FBP) substrate

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl2, 2 mM EDTA, 1 mM DTT

  • Coupling Enzymes: Phosphoglucose isomerase (PGI) and Glucose-6-phosphate dehydrogenase (G6PDH)

  • NADP+

  • This compound (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, NADP+, PGI, and G6PDH.

  • Prepare a dilution series of this compound in DMSO.

  • In a 96-well UV-transparent plate, add 2 µL of the diluted inhibitor or DMSO to each well.

  • Add 50 µL of the FBPase-1 enzyme solution (pre-diluted in Assay Buffer) to each well and incubate for 15 minutes at room temperature.

  • Add 50 µL of the reaction mixture to each well.

  • Initiate the reactions by adding 20 µL of the FBP substrate solution to each well.

  • Immediately measure the increase in absorbance at 340 nm in a kinetic mode at 37°C for 20-30 minutes, taking readings every minute.

  • The rate of NADPH production is proportional to the FBPase-1 activity. Calculate the initial reaction velocities (Vmax) from the linear portion of the kinetic curves.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control and calculate the IC50 value using a dose-response curve.

Visualizations

FBPase_Pathway cluster_gluconeogenesis Gluconeogenesis cluster_glycolysis Glycolysis Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase PEP Phosphoenolpyruvate Oxaloacetate->PEP PEPCK F16BP Fructose-1,6-bisphosphate PEP->F16BP ...multiple steps F6P Fructose-6-phosphate F16BP->F6P FBPase-1 G6P Glucose-6-phosphate F6P->G6P Phosphoglucose Isomerase Glucose Glucose G6P->Glucose Glucose-6-phosphatase Inhibitor This compound Inhibitor->F16BP F6P_gly Fructose-6-phosphate F16BP_gly Fructose-1,6-bisphosphate F6P_gly->F16BP_gly PFK-1

Caption: FBPase-1's role in the Gluconeogenesis pathway.

Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor_prep Prepare FBPase-1 inhibitor-1 dilutions Plate_setup Add inhibitor and enzyme to 96-well plate Inhibitor_prep->Plate_setup Enzyme_prep Prepare FBPase-1 enzyme solution Enzyme_prep->Plate_setup Substrate_prep Prepare FBP substrate solution Reaction_start Add substrate to initiate reaction Substrate_prep->Reaction_start Pre_incubation Pre-incubate (15 min) Plate_setup->Pre_incubation Pre_incubation->Reaction_start Reaction_incubation Incubate (30 min at 37°C) Reaction_start->Reaction_incubation Malachite_green Malachite Green Assay Reaction_incubation->Malachite_green Coupled_enzyme Coupled-Enzyme Assay Reaction_incubation->Coupled_enzyme MG_stop Stop reaction & add Malachite Green reagent Malachite_green->MG_stop CE_read Kinetic read of Absorbance at 340 nm Coupled_enzyme->CE_read MG_read Read Absorbance at 620 nm MG_stop->MG_read IC50_calc Calculate % inhibition and determine IC50 MG_read->IC50_calc CE_read->IC50_calc

Caption: Experimental workflow for FBPase-1 inhibition assays.

References

Confirming the Allosteric Binding Mode of FBPase-1 Inhibitor-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in gluconeogenesis, is a significant therapeutic target for type 2 diabetes.[1][2] Its inhibition can reduce excessive hepatic glucose production.[3][4] FBPase-1 inhibitor-1 is a cell-permeable, benzoxazolo-sulfonamide compound that functions as an allosteric inhibitor of FBPase-1.[5] This guide provides a comparative analysis of experimental data and methodologies to confirm its allosteric binding mode, contrasting it with other known FBPase inhibitors.

Quantitative Comparison of FBPase-1 Inhibitors

The inhibitory potency of various compounds against FBPase-1 is a critical parameter. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of other allosteric inhibitors.

CompoundType of InhibitorTarget EnzymeIC50 ValueBinding Site
This compound Benzoxazolo-sulfonamideHuman FBPase-13.4 µMAMP allosteric site[5]
AMP (natural inhibitor)NucleotideHuman Liver FBPase9.7 µMAMP allosteric site[6]
Achyrofuran Analog (15)Natural Product DerivativeHuman Liver FBPase8.1 µMAMP allosteric site[6]
MB05032AMP MimeticHuman Liver FBPase16 nMAMP allosteric site[7][8]
FBPase-IN-1Covalent InhibitorFBPase0.22 µMC128 allosteric site[8][9]
AnilinoquinazolinesSynthetic CompoundFBPaseVariesNovel allosteric site[6]

Experimental Protocols for Confirming Allosteric Inhibition

Determining the allosteric binding of an inhibitor is crucial for understanding its mechanism of action and for further drug development. Below are detailed protocols for key experiments used to confirm the allosteric binding of FBPase-1 inhibitors.

Enzyme Inhibition Assay (Coupled-Enzyme Assay)

This assay is fundamental to determining the IC50 value of an inhibitor.

  • Principle: The activity of FBPase-1 is measured by quantifying the production of fructose-6-phosphate. This is achieved by coupling the FBPase reaction to subsequent enzymatic reactions that result in a measurable change in absorbance, often the reduction of NADP+ to NADPH.

  • Protocol:

    • Prepare a reaction mixture containing buffer (e.g., HEPES), MgCl2, EDTA, and the coupling enzymes (phosphoglucose isomerase and glucose-6-phosphate dehydrogenase).

    • Add a known concentration of FBPase-1 enzyme to the mixture.

    • Add varying concentrations of the inhibitor (e.g., this compound) to different reaction wells. Include a control with no inhibitor.

    • Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate, and NADP+.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of NADPH production and thus FBPase-1 activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Competition Binding Assay with a Fluorescent AMP Analog

This experiment directly assesses whether an inhibitor binds to the AMP allosteric site.[6][10]

  • Principle: A fluorescent analog of AMP, such as 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-monophosphate (TNP-AMP), binds to the allosteric site of FBPase and exhibits enhanced fluorescence upon binding.[10] A compound that competes for this site will displace TNP-AMP, leading to a decrease in fluorescence.[10]

  • Protocol:

    • Prepare a solution of FBPase-1 in a suitable buffer.

    • Add TNP-AMP to the FBPase-1 solution at a concentration that gives a stable and measurable fluorescence signal.

    • Measure the baseline fluorescence.

    • Add increasing concentrations of the test inhibitor (e.g., this compound) to the FBPase-1/TNP-AMP complex.

    • Measure the fluorescence intensity after each addition.

    • A significant decrease in fluorescence indicates that the inhibitor is competing with TNP-AMP for binding at the allosteric site.[10]

X-ray Crystallography

This technique provides definitive structural evidence of the inhibitor's binding site and mode.

  • Principle: By crystallizing the protein in complex with the inhibitor and analyzing the X-ray diffraction pattern, a high-resolution 3D structure of the protein-inhibitor complex can be obtained. This reveals the precise location of the inhibitor on the enzyme and its interactions with the amino acid residues.

  • Protocol:

    • Purify the FBPase-1 protein to a high degree.

    • Co-crystallize the FBPase-1 protein with the inhibitor by mixing the two and setting up crystallization trials under various conditions (e.g., vapor diffusion).

    • Alternatively, soak pre-formed crystals of FBPase-1 in a solution containing the inhibitor.

    • Collect X-ray diffraction data from the resulting crystals using a synchrotron source.

    • Process the diffraction data and solve the crystal structure to visualize the inhibitor's binding pocket. This can confirm binding to the known AMP allosteric site, a novel allosteric site, or the active site.[1][11]

Visualizing Pathways and Workflows

FBPase-1 Signaling Pathway in Gluconeogenesis

FBPase_Signaling cluster_inhibitors Allosteric Inhibition F16BP Fructose-1,6-bisphosphate FBPase1 FBPase-1 F16BP->FBPase1 F6P Fructose-6-phosphate FBPase1->F6P Catalyzes Inhibitor1 This compound Inhibitor1->FBPase1 Binds to AMP site AMP AMP (Natural Inhibitor) AMP->FBPase1 NovelInhibitors Novel Allosteric Inhibitors NovelInhibitors->FBPase1 Binds to novel site CovalentInhibitors Covalent Inhibitors CovalentInhibitors->FBPase1 Binds to C128 site

Caption: Allosteric inhibition of FBPase-1 in the gluconeogenesis pathway.

Experimental Workflow for Allosteric Site Confirmation

Experimental_Workflow start Hypothesized Allosteric Inhibitor inhibition_assay Enzyme Inhibition Assay (IC50 Determination) start->inhibition_assay competition_assay Competition Binding Assay (vs. Fluorescent AMP Analog) inhibition_assay->competition_assay If potent inhibitor active_site Active Site Binding competition_assay->active_site No Change in Fluorescence allosteric_site Allosteric Site Binding competition_assay->allosteric_site Fluorescence Decrease crystallography X-ray Crystallography conclusion Confirmation of Allosteric Binding Mode crystallography->conclusion allosteric_site->crystallography Structural Validation

Caption: Workflow for confirming the allosteric binding of an FBPase-1 inhibitor.

References

Assessing the Potency of FBPase-1 Inhibitors: A Comparative Guide to Ki Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of an inhibitor's potency is a cornerstone of preclinical assessment. This guide provides a comparative analysis of FBPase-1 inhibitor-1 and other alternatives, supported by experimental data and detailed protocols for determining the inhibition constant (Ki), a key indicator of inhibitor potency.

Fructose-1,6-bisphosphatase-1 (FBPase-1) is a critical regulatory enzyme in the gluconeogenesis pathway, making it a significant target for therapeutic intervention in metabolic diseases such as type 2 diabetes. The potency of inhibitors targeting FBPase-1 is a crucial factor in their potential efficacy. This guide focuses on this compound and provides a framework for its evaluation against other known inhibitors.

Comparative Potency of FBPase-1 Inhibitors

The inhibition constant (Ki) represents the dissociation constant of the enzyme-inhibitor complex and is a direct measure of inhibitor potency; a lower Ki value indicates a more potent inhibitor. The following table summarizes the potency of this compound and other selected inhibitors.

InhibitorTypePotency (Ki)Potency (IC50)
This compoundAllosteric1.1 µM[1][2]3.4 µM[1][3]
FBPase-IN-4Not Specified1.78 µM[4]Not Specified
MB05032Allosteric (AMP mimetic)Not Specified16 nM[4][5]
AMP (natural inhibitor)AllostericNot Specified~1.0 µM[5]

Note: The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While related to Ki, it can be influenced by experimental conditions such as substrate concentration. The Ki provides a more absolute measure of binding affinity.

Experimental Protocol: Determination of FBPase-1 Inhibition Constant (Ki)

The determination of the Ki value for an FBPase-1 inhibitor is typically performed using a continuous spectrophotometric coupled-enzyme assay. This method measures the rate of FBPase-1 activity by coupling the production of its product, fructose-6-phosphate, to the reduction of NADP+, which can be monitored as an increase in absorbance at 340 nm.

Materials and Reagents
  • Purified FBPase-1 enzyme

  • Fructose-1,6-bisphosphate (FBP) substrate

  • This compound (and other inhibitors for comparison)

  • Phosphoglucose isomerase (PGI)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • NADP+

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl2 and KCl)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure
  • Prepare Reagent Solutions:

    • Prepare a stock solution of the FBPase-1 inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor to be tested.

    • Prepare a solution of FBPase-1 in assay buffer.

    • Prepare a coupling enzyme mixture containing PGI and G6PDH in assay buffer.

    • Prepare a solution of NADP+ in assay buffer.

    • Prepare solutions of FBP at various concentrations.

  • Set up the Assay Plate:

    • To each well of a 96-well plate, add the assay buffer, the coupling enzyme mixture, and NADP+.

    • Add the FBPase-1 enzyme to each well, except for the negative control wells.

    • Add the different concentrations of the inhibitor to the appropriate wells. Include a control with no inhibitor.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a few minutes to allow the components to equilibrate.

  • Initiate and Monitor the Reaction:

    • Initiate the enzymatic reaction by adding the FBP substrate to all wells.

    • Immediately place the plate in the spectrophotometer and begin monitoring the increase in absorbance at 340 nm over time. Record readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration and each substrate concentration.

    • Plot the reaction velocity against the substrate concentration for each inhibitor concentration.

    • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) from the data with no inhibitor.

    • Analyze the data using appropriate kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-type inhibition) to determine the Ki value. This can be done using non-linear regression analysis software.

Visualizing Key Processes

To better understand the context and methodology of FBPase-1 inhibition, the following diagrams illustrate the relevant signaling pathway and the experimental workflow for Ki determination.

FBPase_Signaling_Pathway cluster_gluconeogenesis Gluconeogenesis Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PEP PEP Oxaloacetate->PEP Two_PGA Two_PGA PEP->Two_PGA One_Three_BPG One_Three_BPG Two_PGA->One_Three_BPG G3P_DHAP G3P_DHAP One_Three_BPG->G3P_DHAP F16BP F16BP G3P_DHAP->F16BP Aldolase F6P F6P F16BP->F6P FBPase-1 F16BP_to_F6P_edge F16BP->F16BP_to_F6P_edge G6P G6P F6P->G6P Glucose Glucose G6P->Glucose Inhibitor This compound Inhibitor->F16BP_to_F6P_edge F16BP_to_F6P_edge->F6P Ki_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffers) Serial_Dilutions Create Inhibitor Serial Dilutions Reagents->Serial_Dilutions Plate_Setup Set up 96-well Plate (Buffer, Coupling Enzymes, NADP+, FBPase-1, Inhibitor) Serial_Dilutions->Plate_Setup Incubation Pre-incubate at 37°C Plate_Setup->Incubation Reaction_Start Initiate Reaction with FBP Substrate Incubation->Reaction_Start Spectro_Reading Spectrophotometric Reading (340 nm) Reaction_Start->Spectro_Reading Velocity_Calc Calculate Initial Reaction Velocities Spectro_Reading->Velocity_Calc Kinetic_Plot Plot Velocity vs. Substrate Concentration Velocity_Calc->Kinetic_Plot Ki_Calc Determine Ki using Non-linear Regression Kinetic_Plot->Ki_Calc

References

A Head-to-Head Comparison of FBPase-1 Inhibitor-1 and CS-917 in Preclinical and Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in the metabolic disease space, particularly type 2 diabetes, the inhibition of fructose-1,6-bisphosphatase (FBPase) presents a compelling therapeutic strategy. FBPase is a rate-limiting enzyme in gluconeogenesis, and its inhibition can directly address the excessive endogenous glucose production characteristic of this metabolic disorder.[1] This guide provides a detailed, data-driven comparison of two key investigational FBPase inhibitors: FBPase-1 inhibitor-1 and CS-917.

Executive Summary

This comparison guide delves into the preclinical and clinical data available for this compound and CS-917, offering a clear perspective on their mechanisms of action, potency, and stages of development. While both compounds target the same enzyme, their chemical nature, available efficacy data, and clinical progression differ significantly. CS-917, a prodrug, has advanced further into clinical evaluation, providing a more comprehensive dataset on its in vivo effects and safety profile in humans.

Comparative Data Overview

The following tables summarize the key quantitative data for this compound and CS-917, facilitating a direct comparison of their biochemical and cellular activities.

Table 1: In Vitro Potency and Activity

ParameterThis compoundCS-917 (Active form: MB05032/R-125338)
Target Fructose-1,6-bisphosphatase-1 (FBPase-1)Fructose-1,6-bisphosphatase (FBPase)
Mechanism of Action Allosteric inhibitor, competing at the AMP binding siteAllosteric inhibitor, targeting the AMP binding site[2][3]
IC50 (Human FBPase) 3.4 µM[4]16 nM[5]
Ki 1.1 µM[4]Not explicitly reported
IC50 (Glucose Production in Rat Hepatoma Cells) 6.6 µM[4]MB06322 inhibited glucose production from various substrates in rat hepatocytes[2]

Table 2: Preclinical and Clinical Development Status

ParameterThis compoundCS-917
Chemical Class Benzoxazolo-sulfonamide[4]Bisamidate prodrug of an AMP mimetic[2][3]
Preclinical Models Rat hepatoma cells[4]Zucker diabetic fatty (ZDF) rats, Goto-Kakizaki (GK) rats[2][5][6]
Reported In Vivo Efficacy Not reportedDose-dependent reduction in plasma glucose, inhibition of gluconeogenesis, amelioration of fasting and postprandial hyperglycemia in rodent models[1][2][5][6]
Clinical Trial Stage Preclinical[7]Favorable safety profile and clinically meaningful reductions in fasting glucose levels in patients with Type 2 Diabetes Mellitus (T2DM) have been reported[1][8]

Mechanism of Action and Signaling Pathway

Both inhibitors target FBPase, a key regulatory enzyme in the gluconeogenesis pathway. By inhibiting FBPase, these compounds reduce the production of glucose from non-carbohydrate precursors in the liver, thereby lowering blood glucose levels.

FBPase_Inhibition_Pathway cluster_gluconeogenesis Gluconeogenesis Pathway cluster_inhibition Inhibitor Action Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Phosphoenolpyruvate Phosphoenolpyruvate Oxaloacetate->Phosphoenolpyruvate Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate Phosphoenolpyruvate->Fructose-1,6-bisphosphate Fructose-6-phosphate Fructose-6-phosphate Fructose-1,6-bisphosphate->Fructose-6-phosphate FBPase Glucose-6-phosphate Glucose-6-phosphate Fructose-6-phosphate->Glucose-6-phosphate Glucose Glucose Glucose-6-phosphate->Glucose FBPase_Inhibitors This compound CS-917 (active form) FBPase_Inhibitors->Fructose-1,6-bisphosphate Inhibition

Caption: Inhibition of the gluconeogenesis pathway by FBPase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for key assays cited in the literature for these inhibitors.

FBPase-1 Inhibition Assay (for this compound)

A coupled assay format was utilized to determine the in vitro potency of this compound.[7]

  • Enzyme Reaction: Recombinant human FBPase-1 is incubated with its substrate, fructose-1,6-bisphosphate.

  • Coupled Enzyme System: The product of the FBPase-1 reaction, fructose-6-phosphate, is converted by phosphoglucose (B3042753) isomerase to glucose-6-phosphate.

  • Detection: Glucose-6-phosphate dehydrogenase then oxidizes glucose-6-phosphate, leading to the reduction of NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

  • IC50 Determination: The assay is performed with varying concentrations of the inhibitor to calculate the half-maximal inhibitory concentration (IC50).

FBPase_Assay_Workflow Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate FBPase_1 FBPase-1 Fructose-1,6-bisphosphate->FBPase_1 Fructose-6-phosphate Fructose-6-phosphate FBPase_1->Fructose-6-phosphate Phosphoglucose_Isomerase Phosphoglucose Isomerase Fructose-6-phosphate->Phosphoglucose_Isomerase Glucose-6-phosphate Glucose-6-phosphate Phosphoglucose_Isomerase->Glucose-6-phosphate G6PD Glucose-6-phosphate Dehydrogenase Glucose-6-phosphate->G6PD NADPH_Production NADPH Production (OD 340nm) G6PD->NADPH_Production Inhibitor FBPase-1 inhibitor-1 Inhibitor->FBPase_1 CS917_Activation CS_917 CS-917 (MB06322) Esterase Esterase CS_917->Esterase Intermediate Intermediate (R-134450) Phosphoramidase Phosphoramidase Intermediate->Phosphoramidase Active_Inhibitor Active Inhibitor (MB05032/R-125338) FBPase_Inhibition FBPase Inhibition Active_Inhibitor->FBPase_Inhibition Esterase->Intermediate Phosphoramidase->Active_Inhibitor

References

Evaluating the efficacy of FBPase-1 inhibitor-1 in combination with other drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The targeted inhibition of Fructose-1,6-bisphosphatase (FBPase-1), a rate-limiting enzyme in gluconeogenesis, presents a promising therapeutic strategy for metabolic diseases and potentially for certain cancers. The efficacy of FBPase-1 inhibitors may be significantly enhanced when used in combination with other therapeutic agents that target complementary pathways. This guide provides a comparative overview of the pre-clinical data on FBPase-1 inhibitor-1 in combination with other drugs, focusing on its application in type 2 diabetes and providing a rationale for its potential use in specific cancer contexts.

FBPase-1 Inhibition in Type 2 Diabetes: Combination with Metformin (B114582)

Rationale for Combination:

Metformin, a first-line therapy for type 2 diabetes, exerts its glucose-lowering effects in part by inhibiting hepatic gluconeogenesis. Recent studies have elucidated that a key mechanism of metformin's action is the inhibition of FBPase-1. Therefore, combining a direct FBPase-1 inhibitor with metformin offers a potentially synergistic approach to suppress hepatic glucose production and improve glycemic control.

Preclinical Data Summary:

While direct comparative studies of a specific "this compound" in combination with metformin are not extensively available in published literature, preclinical studies on the FBPase-1 inhibitor CS-917 (also known as MB06322) in Zucker diabetic fatty (ZDF) rats provide a strong basis for evaluating this therapeutic strategy. The data from these studies can be used to infer the potential benefits of a combination approach.

Table 1: Efficacy of FBPase-1 Inhibition in a Preclinical Model of Type 2 Diabetes

Treatment GroupDoseChange in Fasting Blood GlucoseInhibition of GluconeogenesisAnimal ModelReference
CS-917 (MB06322) 30 mg/kgSignificant reduction>15%Zucker Diabetic Fatty (ZDF) Rats[1]
100-300 mg/kgMaximal reduction~80%Zucker Diabetic Fatty (ZDF) Rats[1]
Metformin 500 mg/kg/dayPartial reversal of diabetic changesIndirect inhibitionStreptozotocin-induced diabetic rats[2]

Experimental Protocol: FBPase-1 Inhibition in Zucker Diabetic Fatty (ZDF) Rats

  • Animal Model: Male Zucker diabetic fatty (ZDF) rats are used as a model for type 2 diabetes.

  • Drug Administration: The FBPase-1 inhibitor CS-917 (MB06322) is administered orally to the rats.

  • Dose-Response Analysis: To determine the dose-dependent effects, different doses of the inhibitor (e.g., 6-10 mg/kg for minimal activity and 30-100 mg/kg for maximal activity) are administered.[1]

  • Glycemic Control Assessment: Fasting blood glucose levels are measured at baseline and at various time points after drug administration.

  • Gluconeogenesis Inhibition Measurement: The rate of gluconeogenesis is assessed by measuring the incorporation of radiolabeled precursors (e.g., [14C]bicarbonate) into glucose.[1]

  • Metabolic Parameter Analysis: Other metabolic parameters such as plasma lactate (B86563) and triglyceride levels are also monitored to assess the safety profile of the treatment.

Signaling Pathway: FBPase-1 Inhibition in Gluconeogenesis

Gluconeogenesis_Inhibition cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Pyruvate Pyruvate Oxaloacetate_m Oxaloacetate Pyruvate->Oxaloacetate_m Pyruvate Carboxylase Oxaloacetate_c Oxaloacetate Oxaloacetate_m->Oxaloacetate_c Malate Shuttle PEP Phosphoenolpyruvate Oxaloacetate_c->PEP PEPCK F16BP Fructose-1,6-bisphosphate PEP->F16BP F6P Fructose-6-phosphate F16BP->F6P FBPase-1 G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose G6Pase Lactate Lactate Lactate->Pyruvate FBPase_Inhibitor This compound FBPase_Inhibitor->F16BP Inhibits Metformin Metformin Metformin->F16BP Inhibits

Caption: Inhibition of FBPase-1 in the gluconeogenesis pathway.

FBPase-1 Modulation in Cancer Therapy: A Complex Role

The role of FBPase-1 in cancer is context-dependent. In many cancers, such as certain types of breast, gastric, and lung cancer, FBPase-1 expression is silenced.[3] This loss of FBPase-1 activity promotes the Warburg effect, characterized by increased glycolysis even in the presence of oxygen, which supports tumor growth. In these cases, therapeutic strategies aim to restore FBPase-1 expression.

Combination with DNA Methyltransferase (DNMT) and Histone Deacetylase (HDAC) Inhibitors:

  • Rationale: Drugs like 5-azacytidine (B1684299) (a DNMT inhibitor) and histone deacetylase (HDAC) inhibitors (e.g., sodium butyrate, SAHA) have been shown to increase the expression of FBPase-1 mRNA and protein.[3] The restoration of FBPase-1 can lead to a metabolic shift from glycolysis back to gluconeogenesis, thereby inhibiting tumor growth.[3]

Table 2: Effect of Epigenetic Modulators on FBPase-1 Expression in Cancer Cells

TreatmentEffect on FBPase-1 ExpressionCancer TypeReference
5-azacytidine (5AZA) Significant increase in mRNA expressionBreast, Gastric, Lung Cancer[3]
HDAC Inhibitors (Sodium butyrate, SAHA, LBH589) Upregulation of protein and mRNA expressionHepatocellular Carcinoma (HCC)[3]

Experimental Protocol: Evaluation of FBPase-1 Re-expression in Cancer Cells

  • Cell Lines: Human cancer cell lines with known low FBPase-1 expression (e.g., breast, gastric, or lung cancer cell lines) are used.

  • Drug Treatment: Cells are treated with 5-azacytidine or an HDAC inhibitor (e.g., SAHA) at various concentrations.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of FBP1.

  • Protein Expression Analysis: Western blotting is used to detect the protein levels of FBPase-1.

  • Functional Assays: The effect of FBPase-1 re-expression on cancer cell phenotype is assessed through assays measuring cell proliferation, migration, and apoptosis.

Signaling Pathway: Restoration of FBPase-1 Function in Cancer

FBPase_Restoration_Cancer cluster_Epigenetic_Regulation Epigenetic Silencing of FBP1 Gene FBP1_gene FBP1 Gene FBPase_Expression FBPase-1 Expression (Restored) FBP1_gene->FBPase_Expression Leads to Hypermethylation DNA Hypermethylation Hypermethylation->FBP1_gene Silences Histone_Deacetylation Histone Deacetylation Histone_Deacetylation->FBP1_gene Silences DNMT_Inhibitor 5-azacytidine (DNMTi) DNMT_Inhibitor->Hypermethylation Inhibits HDAC_Inhibitor HDAC Inhibitor HDAC_Inhibitor->Histone_Deacetylation Inhibits Warburg_Effect Warburg Effect (Increased Glycolysis) FBPase_Expression->Warburg_Effect Inhibits Tumor_Growth Tumor Growth Warburg_Effect->Tumor_Growth Promotes

Caption: Epigenetic restoration of FBPase-1 to counter the Warburg effect.

Potential for FBPase-1 Inhibition in Specific Cancers:

While the restoration of FBPase-1 is a key strategy in many cancers, there may be specific cancer subtypes where FBPase-1 is overexpressed and contributes to tumor progression. In such cases, an FBPase-1 inhibitor could be a viable therapeutic agent, potentially in combination with other targeted therapies. However, further research is needed to identify these specific cancer contexts and to evaluate the efficacy of FBPase-1 inhibitors in corresponding preclinical models.

The combination of an FBPase-1 inhibitor with metformin holds significant promise for the treatment of type 2 diabetes by synergistically targeting hepatic gluconeogenesis. Further direct comparative studies are warranted to quantify the enhanced efficacy of this combination. In the context of cancer, the role of FBPase-1 is more nuanced. While current evidence largely supports the restoration of FBPase-1 function in many tumor types through the use of epigenetic modulators, the potential for FBPase-1 inhibitors in specific cancers with FBPase-1 overexpression remains an area for future investigation. This guide highlights the current understanding and provides a framework for the continued evaluation of FBPase-1 targeted combination therapies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of FBPase-1 Inhibitor-1

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the safe handling and disposal of Fructose-1,6-bisphosphatase-1 (FBPase-1) inhibitor-1, ensuring a secure and compliant laboratory environment.

For researchers and scientists engaged in drug development, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of FBPase-1 inhibitor-1 (CAS 883973-99-7), a benzoxazolo-sulfonamide compound used to inhibit gluconeogenesis.[1] Adherence to these protocols is vital to mitigate risks and ensure compliance with institutional and regulatory standards.

Immediate Safety and Handling

Before beginning any procedure, the first and most crucial step is to consult the Safety Data Sheet (SDS) for this compound.[2] The SDS provides detailed information regarding the compound's physical and chemical properties, hazards, and specific disposal considerations.[2] In the absence of a specific SDS, general chemical safety guidelines and information from the supplier should be followed, and consultation with your institution's Environmental Health and Safety (EHS) department is mandatory.[2]

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and protective eyewear, when handling this compound.[3] Work should be conducted in a well-ventilated area, such as a chemical fume hood.

Waste Identification and Segregation

Proper waste segregation is fundamental to safe disposal. Do not mix different waste streams.[4][5]

  • Unused Product: Any unwanted or expired this compound should be treated as chemical waste. It should not be disposed of down the drain or in regular trash.[2]

  • Contaminated Materials: All materials that have come into contact with the inhibitor, such as gloves, pipette tips, vials, and bench paper, must be disposed of as contaminated chemical waste.[2]

  • Solutions: Solutions containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.[2]

Step-by-Step Disposal Procedures

  • Container Selection: Use a chemically resistant container with a secure screw-on cap for liquid waste.[2][4] For solid waste, a designated, puncture-resistant container or a clearly labeled bag for chemical waste should be used.[2] Ensure the container is compatible with the chemical properties of the inhibitor and any solvents used. For instance, do not use metal containers for corrosive waste.[4]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the concentration of each constituent.[2][4] The date of accumulation should also be included.[3]

  • Waste Accumulation and Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[2][4] The storage area should be known to all laboratory personnel. Waste containers must be kept tightly capped at all times, except when adding waste.[4]

  • Disposal Request: Once the waste container is ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a certified hazardous waste disposal service.[3][6][7] Do not attempt to transport hazardous waste yourself.[7]

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[7] After rinsing, the container's label should be defaced or removed before disposal as regular trash or recycling, in accordance with institutional policy.[6][7]

Quantitative Data Summary

For safe handling and preparation of stock solutions, refer to the following solubility and storage information for this compound.

ParameterValueSource
Molecular Formula C₁₃H₇Cl₃N₂O₃S[1]
Molecular Weight 377.6 g/mol [1]
Appearance Crystalline solid[1]
Solubility DMSO: 14 mg/mLDMF: 20 mg/mLDMF:PBS (pH 7.2) (1:6): 0.14 mg/ml[1]
Storage -20°C[1][8]
Stability ≥ 4 years at -20°C[1]

Experimental Workflow and Disposal Logic

The following diagrams illustrate a typical experimental workflow involving this compound and the logical steps for its proper disposal.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_waste Waste Generation prep_solution Prepare Stock Solution (e.g., in DMSO) dilute Dilute to Working Concentration prep_solution->dilute unused_stock Unused Stock Solution prep_solution->unused_stock treat_cells Treat Cells/Tissues dilute->treat_cells assay Perform Assay (e.g., Glucose Production) treat_cells->assay solid_waste Contaminated Solids (Tips, Tubes, Gloves) assay->solid_waste liquid_waste Contaminated Liquids (Media, Buffers) assay->liquid_waste

Experimental workflow involving this compound.

disposal_logic cluster_containers Containment start Waste Generated consult_sds Consult SDS and Institutional Guidelines start->consult_sds segregate Segregate Waste (Solid, Liquid, Unused Product) consult_sds->segregate liquid_container Label 'Hazardous Waste' Liquid Container segregate->liquid_container solid_container Label 'Hazardous Waste' Solid Waste Container segregate->solid_container store Store in Designated Secure Area liquid_container->store solid_container->store request_pickup Request EHS Waste Pickup store->request_pickup end Proper Disposal by Certified Vendor request_pickup->end

Decision workflow for the safe disposal of this compound.

By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Essential Safety and Logistics for Handling FBPase-1 Inhibitor-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with FBPase-1 inhibitor-1, this guide provides immediate, essential safety, handling, and disposal information. Adherence to these protocols is crucial for ensuring a safe laboratory environment and the integrity of your experimental results.

Chemical and Physical Properties

This compound, also known by its synonyms F1,6BPase-1 Inhibitor and FBP1 Inhibitor, is a potent allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase-1). Its chemical and physical properties are summarized below.

PropertyValue
Chemical Name 2,5-dichloro-N-(5-chloro-2-benzoxazolyl)-benzenesulfonamide
CAS Number 883973-99-7
Molecular Formula C₁₃H₇Cl₃N₂O₃S
Molecular Weight 377.6 g/mol
Appearance Crystalline solid
Solubility DMSO: ~14 mg/mLDMF: ~20 mg/mL
Storage Temperature Long-term: -20°C (stable for ≥ 4 years)Stock Solution: -80°C (up to 1 year)

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous under the Globally Harmonized System (GHS), standard laboratory safety precautions should always be observed. The following PPE is recommended when handling this compound:

PPE CategoryRecommended Equipment
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Body Protection Laboratory coat
Respiratory Not required under normal use. Use a fume hood if creating aerosols or dust.

Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, store the compound at -20°C in its original packaging.

  • For long-term storage of stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]

Preparation of Stock Solutions:

  • This compound is soluble in organic solvents such as DMSO and DMF.[2]

  • To prepare a stock solution, dissolve the crystalline solid in the solvent of choice.[2] It is recommended to purge the solvent with an inert gas before use.[2]

  • For aqueous buffers, first dissolve the inhibitor in DMF and then dilute with the aqueous buffer. A 1:6 solution of DMF:PBS (pH 7.2) can be prepared. Aqueous solutions are not recommended for storage for more than one day.[2]

General Handling:

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.[2]

Disposal Plan

  • Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • This compound is classified as a water hazard class 1, indicating it is slightly hazardous for water.[3] Do not allow large quantities to enter ground water, water courses, or sewage systems.[3]

  • Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Experimental Protocol: In Vitro FBPase Inhibition Assay

This protocol outlines a coupled-enzyme assay to determine the inhibitory activity (IC₅₀) of this compound.

Materials:

  • This compound

  • Human or pig kidney FBPase

  • Assay Buffer: 0.2 M Tris-acetate, 4 mM MgCl₂, 4 mM (NH₄)₂SO₄, 0.1 EDTA, pH 7.5

  • Fructose-1,6-bisphosphate (FBP)

  • Phosphoglucose isomerase

  • Glucose-6-phosphate dehydrogenase

  • NADP⁺

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of the inhibitor in the assay buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • This compound dilution (or DMSO for control)

    • FBPase enzyme

    • Phosphoglucose isomerase

    • Glucose-6-phosphate dehydrogenase

    • NADP⁺

  • Incubate the plate at 30°C for 10 minutes.

  • Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate.

  • Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Visualizations

FBPase_Signaling_Pathway FBPase-1 in Gluconeogenesis and its Inhibition cluster_gluconeogenesis Gluconeogenesis Pathway cluster_inhibition Inhibition Mechanism FBP Fructose-1,6-bisphosphate F6P Fructose-6-phosphate FBP->F6P FBPase-1 Glucose Glucose F6P->Glucose ... Inhibitor This compound FBPase FBPase-1 Enzyme Inhibitor->FBPase Allosteric Inhibition Experimental_Workflow In Vitro FBPase Inhibition Assay Workflow prep Prepare Reagents (Inhibitor Dilutions, Assay Mix) plate Plate Setup (Add Reagents to 96-well Plate) prep->plate incubate Incubation (10 min at 30°C) plate->incubate start_reaction Initiate Reaction (Add FBP Substrate) incubate->start_reaction measure Kinetic Measurement (Absorbance at 340 nm) start_reaction->measure analyze Data Analysis (Calculate IC50) measure->analyze

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。